Madrasin
描述
Structure
3D Structure
属性
IUPAC Name |
2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-4,5-dimethyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-8-9(2)17-16(20-14(8)22)21-15-18-10(3)12-6-5-11(23-4)7-13(12)19-15/h5-7H,1-4H3,(H2,17,18,19,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJIYKXTEMDJFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)NC2=NC(=C3C=CC(=CC3=N2)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Madrasin (DDD00107587): A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Madrasin (DDD00107587) is a potent, cell-permeable small molecule that has been a subject of evolving scientific understanding. Initially identified through high-throughput screening as a specific inhibitor of pre-mRNA splicing, it was reported to interfere with the early stages of spliceosome assembly.[1][2][3] However, recent investigations have challenged this primary classification, presenting compelling evidence that this compound's principal effect is the global downregulation of RNA polymerase II (Pol II) transcription, with splicing defects likely arising as an indirect, downstream consequence.[4][5][6] This guide provides a comprehensive overview of the current knowledge on this compound's mechanism of action, presenting both the initial splicing inhibition model and the more recent transcription inhibition model. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the key molecular pathways and workflows to offer a complete picture for the research community.
Core Mechanism of Action: An Evolving Perspective
The understanding of this compound's mechanism has shifted significantly. This section details the two predominant models.
The Splicing Inhibitor Hypothesis
Initial characterization of this compound identified it as a novel inhibitor of pre-mRNA splicing.[2][7] Eukaryotic pre-mRNA splicing is a critical process in gene expression, carried out by the spliceosome, a dynamic complex of small nuclear RNAs (snRNAs) and proteins.[7] The assembly of the spliceosome is a stepwise process, forming several intermediate complexes (E, A, B, and C) on the pre-mRNA.
This compound was found to interfere with the early steps of this pathway, specifically stalling spliceosome assembly at the A complex .[1][2][7] This blockage prevents the formation of subsequent B and C complexes, thereby inhibiting the removal of introns and the formation of mature mRNA.[7] This action was observed both in in vitro splicing assays and in cultured human cells.[2]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Identification of small molecule inhibitors of pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorbyt.com [biorbyt.com]
- 4. Isoginkgetin and this compound are poor splicing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoginkgetin and this compound are poor splicing inhibitors | PLOS One [journals.plos.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Identification of Small Molecule Inhibitors of Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Madrasin (DDD00107587): Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Madrasin (DDD00107587) is a small molecule initially identified as a potent inhibitor of the early stages of pre-mRNA splicing. Discovered through a high-throughput screening of over 70,000 compounds, it was found to stall spliceosome assembly at the A complex. Subsequent research, however, has suggested that the primary effect of this compound may be the downregulation of RNA polymerase II transcription, with the impact on splicing being an indirect consequence. This guide provides a comprehensive overview of the discovery, mechanism of action, and historical context of this compound, presenting key quantitative data and detailed experimental protocols from the foundational research.
Discovery of this compound (DDD00107587)
This compound was identified in 2014 by a collaboration between researchers at the University of Dundee and the Max Planck Institute for Biophysical Chemistry. The discovery was the result of a high-throughput in vitro splicing assay designed to screen a curated library of 71,504 drug-like small molecules.[1][2] From this extensive library, ten novel compounds were identified that demonstrated inhibition of pre-mRNA splicing in vitro and modulated the splicing of endogenous pre-mRNA in cellular assays.[1] One of the most promising of these modulators was DDD00107587, which was given the name this compound.[1]
High-Throughput Screening Workflow
The screening process utilized a specialized in vitro splicing assay. This assay was designed to detect the formation of the spliceosomal C complex. The workflow for this high-throughput screen is depicted below.
Caption: High-throughput screening workflow for the identification of splicing inhibitors.
Mechanism of Action
Initial Findings: Inhibition of Spliceosome Assembly
The initial characterization of this compound indicated that it interferes with the early stages of spliceosome assembly.[1] The spliceosome is a large and dynamic molecular machine responsible for removing introns from pre-mRNA. This process involves the ordered assembly of small nuclear ribonucleoproteins (snRNPs) onto the pre-mRNA to form a series of complexes (E, A, B, and C). The original research showed that this compound stalls this assembly process at the A complex, preventing the transition to the B complex and subsequent catalytic steps.[1]
Caption: Proposed initial mechanism of this compound action on the spliceosome assembly pathway.
Evolving Understanding: A Primary Role in Transcription Inhibition
More recent studies have challenged the initial model of this compound as a direct and specific splicing inhibitor. This later research suggests that the observed effects on splicing may be an indirect result of a more primary role in downregulating transcription by RNA polymerase II. These studies indicate that this compound affects transcription before any significant effect on splicing is observed. Therefore, it is now proposed that this compound should not be considered primarily a pre-mRNA splicing inhibitor.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound (DDD00107587).
Table 1: In Vitro and Cellular Activity
| Assay | System | Target/Effect | Value | Reference |
| High-Throughput Screen | In vitro splicing assay | Inhibition of C complex formation | Hit | [1] |
| MDM2 Reporter Assay | HeLa Cells | EC50 for pre-mRNA exon skipping | 20 µM | [3] |
| Endogenous Splicing | HeLa and HEK293 Cells | Inhibition of splicing of multiple pre-mRNAs | 10-30 µM | [4] |
Table 2: Effects on Cell Cycle Progression in HeLa Cells
| Treatment Duration | Concentration | Effect | Reference |
| 4-24 hours | 10-30 µM | Dose- and time-dependent inhibitory effect on cell cycle progression | [4] |
Detailed Experimental Protocols
High-Throughput In Vitro Splicing Assay
This protocol is adapted from the methods described in the initial discovery paper.
-
Plate Coating: 384-well plates are coated with anti-MBP antibodies.
-
Pre-mRNA Incubation: A mixture of pre-mRNA and MS2-MBP fusion protein is added to the wells and incubated for 1 hour.
-
Compound Addition: 50 µM of each test compound (including DDD00107587) is added to the wells.
-
Splicing Reaction: A splicing reaction mix containing anti-FLAG antibodies is added, and the plates are incubated for 90 minutes at 26°C.
-
Signal Detection: A chemiluminescent substrate is added, and the signal is detected using a TopCount microplate luminometer.
Cellular Splicing Analysis by RT-PCR
-
Cell Culture and Treatment: HeLa or HEK293 cells are cultured under standard conditions and treated with DMSO (control) or varying concentrations of this compound (e.g., 10, 20, 30 µM) for specified time periods (e.g., 4, 8, 24 hours).
-
RNA Extraction: Total RNA is isolated from the cells using a suitable RNA extraction kit.
-
Reverse Transcription: The extracted RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme and appropriate primers.
-
PCR Amplification: The cDNA is then used as a template for PCR amplification using primers that flank a specific intron of a gene of interest (e.g., RIOK3, BRD2).
-
Analysis: The PCR products are analyzed by agarose (B213101) gel electrophoresis to distinguish between spliced and unspliced mRNA transcripts.
Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation: HeLa cells are seeded and treated with this compound at various concentrations and for different durations.
-
Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The resulting data is used to generate histograms that show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Preclinical Studies and Future Outlook
The initial discovery of this compound as a splicing modulator generated interest in its potential as a tool for studying the splicing process and as a potential therapeutic agent. However, the subsequent findings that its primary effect may be on transcription have shifted this perspective.
It is noteworthy that extensive searches of the scientific literature did not yield any studies investigating the antimalarial activity of this compound. Its known mechanisms of action do not align with common antimalarial drug targets.
Future research on this compound and its analogs may focus on elucidating the precise molecular target responsible for its transcriptional inhibitory effects. Understanding this mechanism could open new avenues for its use as a chemical probe to study the regulation of transcription and its coupling with pre-mRNA processing. Furthermore, while not a specific splicing inhibitor, its ability to modulate gene expression could still hold therapeutic potential in contexts where transcriptional dysregulation is a key pathological feature.
Conclusion
This compound (DDD00107587) represents an interesting case study in drug discovery. Initially identified as a promising and specific inhibitor of pre-mRNA splicing, further investigation has revealed a more complex mechanism of action likely centered on the inhibition of transcription. This technical guide has provided a detailed account of its discovery, the evolution of our understanding of its mechanism, key quantitative data, and the experimental protocols that have been central to its characterization. For researchers in the fields of molecular biology, chemical biology, and drug development, the story of this compound underscores the importance of continued investigation and re-evaluation of the mechanisms of action of small molecule modulators.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
Madrasin (DDD00107587) is a small molecule that has emerged as a potent modulator of fundamental cellular processes. Initially characterized as a specific inhibitor of pre-mRNA splicing, recent evidence has compellingly redefined its primary mechanism of action as a global downregulator of RNA polymerase II-mediated transcription. This technical guide provides an in-depth analysis of the cellular targets and effects of this compound, presenting a comprehensive overview of the key experimental findings, detailed methodologies, and the evolving understanding of its molecular interactions. Quantitative data are summarized for comparative analysis, and critical signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this intriguing compound. While the direct cellular binding partner of this compound remains to be elucidated, this document serves as a critical resource for researchers investigating transcription, splicing, and the development of novel therapeutic agents.
Introduction
The intricate regulation of gene expression is paramount for cellular function, and its dysregulation is a hallmark of numerous diseases. Small molecule inhibitors are invaluable tools for dissecting these complex processes and hold significant therapeutic potential. This compound, a 2-((7-methoxy-4-methylquinazolin-2-yl)amino)-5,6-dimethylpyrimidin-4(3H)-one, was first identified through a high-throughput in vitro splicing assay as a promising inhibitor of pre-mRNA splicing[1][2][3]. Early studies indicated that this compound interferes with the initial stages of spliceosome assembly, providing a novel chemical probe for investigating this essential step in gene expression[1][2].
Initial Identification as a Splicing Inhibitor
This compound was originally discovered in a screen of over 71,000 drug-like small molecules using a high-throughput in vitro splicing assay[1][2]. The initial characterization suggested that this compound inhibits pre-mRNA splicing by preventing the formation of splicing intermediates and products[5]. It was proposed that the compound stalls the assembly of the spliceosome at the A complex[1][2].
Effects on Splicing of Endogenous Pre-mRNAs
Treatment of HeLa and HEK293 cells with this compound demonstrated a dose- and time-dependent inhibition of splicing for several endogenous pre-mRNAs. Notably, intron inclusion was observed for transcripts of genes such as RIOK3 and BRD2, while changes in alternative splicing, specifically exon skipping, were noted for MCL1, CCNA2, AURKA, and p27[6].
Re-evaluation as a Transcription Inhibitor
More recent investigations have revealed that the effects of this compound on splicing are preceded by a rapid and global downregulation of Pol II transcription[4]. This suggests that the observed splicing defects are likely a secondary consequence of transcriptional inhibition. The precise molecular target through which this compound exerts this effect is currently unknown.
Impact on Transcription and RNA Polymerase II
Experiments utilizing 5-ethynyluridine (B57126) (EU) incorporation to measure newly transcribed RNA showed a significant reduction after this compound treatment[5]. Further studies indicated that this compound treatment leads to a decrease in the levels of spliced POLR2A transcripts, the largest subunit of RNA Polymerase II, and a corresponding loss of POLR2A protein[5].
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on this compound's cellular effects.
Table 1: Effect of this compound on Splicing of Endogenous Pre-mRNAs in HeLa Cells
| Gene Target | Concentration (µM) | Treatment Time (hours) | Observed Effect | Reference |
|---|---|---|---|---|
| RIOK3 | 10 - 30 | 4 - 24 | Dose- and time-dependent intron inclusion | [5][6] |
| BRD2 | 10 - 30 | 4 - 24 | Dose- and time-dependent intron inclusion | [5][6] |
| Hsp40 | 10 - 30 | 4 - 24 | Dose- and time-dependent intron inclusion | [5] |
| MCL1 | 10 - 30 | 4 - 24 | Dose- and time-dependent exon skipping | [6] |
| CCNA2 | 10 - 30 | 4 - 24 | Dose- and time-dependent exon skipping | [6] |
| AURKA | 10 - 30 | 4 - 24 | Dose- and time-dependent exon skipping | [6] |
| p27 | 10 - 30 | 4 - 24 | Dose- and time-dependent exon skipping |[6] |
Table 2: Effect of this compound on Cell Cycle Progression in HeLa and HEK293 Cells
| Concentration (µM) | Treatment Time (hours) | Effect on Cell Cycle | Reference |
|---|---|---|---|
| 10 | 8 | Increase in G2, M, and S phases; decrease in G1 phase | [5] |
| 10 | 24 | >40% of cells in G2/M phase; >50% in S phase | [5] |
| 10 - 30 | 4 - 24 | Dose- and time-dependent inhibition of cell cycle progression |[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
In Vitro Splicing Assay
This assay is used to assess the direct impact of a compound on the splicing machinery in a cell-free system.
Materials:
-
32P-labeled pre-mRNA substrate (e.g., MINX or Ad1)[3]
-
Splicing buffer mixture (containing ATP, creatine (B1669601) phosphate, MgCl2, HEPES-KOH)[10]
-
This compound (or other test compounds) dissolved in DMSO
-
Splicing stop solution (containing proteinase K buffer components)[10]
-
Tris-saturated phenol (B47542)
-
Ethanol
-
Denaturing polyacrylamide gel
Procedure:
-
Prepare the splicing reaction mixture on ice by combining the splicing buffer, 32P-labeled pre-mRNA, and HeLa cell nuclear extract[10].
-
Add this compound (e.g., at final concentrations ranging from 10 to 250 µM) or an equivalent volume of DMSO as a control[3].
-
Incubate the reaction at 30°C for a specified time (e.g., 90 minutes to 4 hours) to allow splicing to occur[3][10].
-
Stop the reaction by adding the splicing stop solution and proteinase K to digest proteins[9].
-
Extract the RNA using Tris-saturated phenol and precipitate with ethanol[10].
-
Resuspend the RNA pellet and analyze the splicing products (pre-mRNA, mRNA, lariat (B8276320) intron, and other intermediates) by electrophoresis on a denaturing polyacrylamide gel followed by autoradiography[3][7].
Cellular Splicing Analysis by RT-PCR
This method is used to analyze the effects of this compound on the splicing of specific endogenous pre-mRNAs in cultured cells.
Materials:
-
HeLa or HEK293 cells
-
This compound
-
Cell culture medium and supplements
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
PCR primers specific for the target gene's exons and introns
-
Taq polymerase and PCR reagents
-
Agarose (B213101) gel and electrophoresis equipment
Procedure:
-
Culture HeLa or HEK293 cells to the desired confluency.
-
Treat the cells with various concentrations of this compound (e.g., 10, 20, 30 µM) or DMSO for different time points (e.g., 4, 8, 24 hours)[6].
-
Harvest the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Perform PCR using primers designed to amplify across an intron-exon junction of the target gene. This allows for the differentiation between spliced (intron removed) and unspliced (intron retained) transcripts.
-
Analyze the PCR products by agarose gel electrophoresis to visualize the relative amounts of spliced and unspliced mRNA[4].
Analysis of Nascent Transcription by EU Incorporation
This assay measures the rate of new RNA synthesis within cells.
Materials:
-
Cultured cells (e.g., HeLa)
-
This compound
-
Fixative (e.g., 4% formaldehyde)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Click-iT® reaction cocktail (containing a fluorescent azide)[13][14]
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Treat cultured cells with this compound (e.g., 30 µM) for a specified duration (e.g., 24 hours)[5].
-
Add EU to the cell culture medium and incubate to allow its incorporation into newly synthesized RNA[11][15].
-
Fix and permeabilize the cells[16].
-
Perform the click reaction by incubating the cells with the Click-iT® reaction cocktail. This will covalently link the fluorescent azide (B81097) to the EU-labeled RNA[13].
-
Wash the cells and counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope and quantify the fluorescence intensity of the EU signal to determine the level of nascent transcription[5][15].
Immunofluorescence Staining for POLR2A
This technique is used to visualize the localization and abundance of the RNA Polymerase II subunit A.
Materials:
-
Cultured cells (e.g., HeLa) on coverslips
-
This compound
-
Fixative (e.g., 4% formaldehyde)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking solution (e.g., PBS with normal goat serum)
-
Fluorophore-conjugated secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Culture cells on coverslips and treat with this compound (e.g., 30 µM for 24 hours)[5].
-
Fix, permeabilize, and block the cells to prevent non-specific antibody binding[16][19][20].
-
Incubate the cells with the primary antibody specific for POLR2A[17].
-
Wash and then incubate with a fluorophore-conjugated secondary antibody that recognizes the primary antibody.
-
Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Examine the cells under a fluorescence microscope to assess the levels and localization of POLR2A protein[5].
Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR) for RNA Polymerase II
ChIP-qPCR is used to determine the occupancy of a specific protein, in this case, RNA Polymerase II, at specific genomic locations.
Materials:
-
HeLa cells
-
This compound
-
Formaldehyde for cross-linking
-
Lysis and sonication buffers
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR primers for target gene regions
-
qPCR master mix
Procedure:
-
Treat HeLa cells with this compound or DMSO.
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and shear the chromatin by sonication to obtain DNA fragments of 200-1000 bp.
-
Incubate the sheared chromatin with an antibody against RNA Polymerase II overnight to form antibody-protein-DNA complexes[23].
-
Capture the complexes using Protein A/G magnetic beads.
-
Wash the beads extensively to remove non-specifically bound chromatin[22].
-
Elute the protein-DNA complexes from the beads and reverse the cross-links by heating with proteinase K[23].
-
Purify the immunoprecipitated DNA.
-
Quantify the amount of specific DNA sequences associated with RNA Polymerase II using quantitative real-time PCR (qPCR) with primers targeting specific gene promoters or coding regions[24].
Visualizing Cellular Effects and Workflows
The following diagrams illustrate the proposed mechanisms of this compound action and key experimental workflows.
Caption: Proposed pathway of this compound as a pre-mRNA splicing inhibitor.
Caption: Revised understanding of this compound as a transcription inhibitor.
Caption: Experimental workflow for EU incorporation assay.
Caption: Experimental workflow for ChIP-qPCR.
Conclusion and Future Directions
This compound stands as a fascinating example of the evolving nature of scientific discovery. Initially lauded as a specific inhibitor of the spliceosome, it is now recognized as a potent downregulator of RNA polymerase II transcription, with its effects on splicing being a secondary outcome. This reclassification does not diminish its importance; rather, it repositions this compound as a valuable tool for studying the intricate coupling between transcription and pre-mRNA processing.
The foremost challenge in the field is the identification of the direct cellular target of this compound. Uncovering this binding partner will be instrumental in elucidating the precise mechanism by which it inhibits transcription and will undoubtedly open new avenues for therapeutic intervention in diseases characterized by transcriptional dysregulation, such as cancer. Future research should focus on affinity-based proteomics and other target identification strategies to unravel this central question. A comprehensive understanding of this compound's molecular interactions will solidify its role as a critical chemical probe and may pave the way for the development of a new class of transcription-modulating drugs.
References
- 1. Mammalian NET-seq analysis defines nascent RNA profiles and associated RNA processing genome-wide | Semantic Scholar [semanticscholar.org]
- 2. Identification of small molecule inhibitors of pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. Preparation of Splicing Competent Nuclear Extract from Mammalian Cells and In Vitro Pre-mRNA Splicing Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of Hela Cell Nuclear and Cytosolic S100 Extracts for In Vitro Splicing | Springer Nature Experiments [experiments.springernature.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. Visualization of the Nucleolus Using Ethynyl Uridine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. mdpi.com [mdpi.com]
- 16. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 17. POLR2A Polyclonal Antibody (PA5-88090) [thermofisher.com]
- 18. novusbio.com [novusbio.com]
- 19. usbio.net [usbio.net]
- 20. lab.moffitt.org [lab.moffitt.org]
- 21. Profiling RNA polymerase II using the fast chromatin immunoprecipitation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. RNAPol-ChIP: a novel application of chromatin immunoprecipitation to the analysis of real-time gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 23. med.uio.no [med.uio.no]
- 24. researchgate.net [researchgate.net]
Madrasin: A Technical Guide to its Function as a Transcriptional Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Initially identified as a modulator of pre-mRNA splicing, Madrasin (DDD00107587) has been re-characterized as a potent inhibitor of transcription.[1][2] This guide provides an in-depth technical overview of this compound, focusing on its mechanism as a transcriptional inhibitor, its effects on gene expression, and detailed protocols for its study. Recent evidence indicates that this compound's impact on splicing is an indirect consequence of its primary role in downregulating RNA polymerase II (pol II) transcription.[3][4] While its precise molecular target remains to be elucidated, this compound serves as a valuable chemical probe for investigating the intricacies of eukaryotic transcription.
Mechanism of Action: From Splicing Modulator to Transcriptional Inhibitor
This compound was first identified through a high-throughput screen for small molecules that inhibit pre-mRNA splicing in vitro.[5] It was shown to interfere with the early stages of spliceosome assembly, causing a stall at the A complex.[5][6] However, subsequent investigations revealed that this compound's effects on transcription are more immediate and pronounced than its effects on splicing.[1][4]
Treatment of cells with this compound leads to a general downregulation of pol II transcription across a wide range of protein-coding genes.[3][4] This inhibition is not restricted to intron-containing genes; transcription of intronless genes, such as JUN, and histone genes is also significantly affected.[2][3] Furthermore, this compound has been observed to cause a transcription termination defect.[3][4] These findings strongly suggest that the observed splicing defects are likely a secondary, indirect effect of the primary transcriptional inhibition.[1][2]
The direct molecular target of this compound has not yet been identified. It does not target the U2 snRNP protein SF3B1, unlike other well-known splicing inhibitors.[1][4] Its global effect on pol II transcription suggests a target within the general transcription machinery or a closely related regulatory process.
Caption: General Mechanism of this compound's Transcriptional Inhibition.
Quantitative Data
The available quantitative data for this compound primarily relates to its effects in cell-based assays. A definitive IC50 value for its transcriptional inhibitory activity has not been established.
| Parameter | Value | Cell Line | Assay Description | Reference |
| EC50 | 20 µM | HeLa | Inhibition of CLK-mediated SF3B1 activation assessed by MDM2 pre-mRNA exon skipping luciferase reporter gene assay. | [7] |
| Effective Concentration | 10-30 µM | HeLa, HEK293 | Inhibition of splicing of various endogenous pre-mRNAs (RIOK3, BRD2, etc.) over 4-24 hours. | [7] |
| Effective Concentration | 90 µM | HeLa | Downregulation of pol II transcription and induction of a transcription termination defect observed after 30 minutes. | [3][4] |
Impact on Cellular Signaling Pathways
As a general inhibitor of pol II transcription, this compound is expected to impact all signaling pathways that culminate in the transcriptional activation of target genes. A prime example is the MAPK/ERK pathway, which leads to the rapid induction of immediate early genes like c-FOS. While upstream signaling events (e.g., receptor activation, kinase cascades) would remain intact, this compound would block the final output of the pathway: the transcription of c-FOS mRNA by RNA polymerase II. This broad-spectrum activity makes this compound a useful tool for dissecting the necessity of ongoing transcription in various cellular processes.
Caption: Impact of this compound on the MAPK/ERK to c-Fos Signaling Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Luciferase Reporter Assay for Transcriptional Activity
This assay measures the effect of this compound on the activity of a specific gene promoter linked to a luciferase reporter gene.
Materials:
-
HeLa cells (or other suitable cell line)
-
Plasmid containing the promoter of interest upstream of a firefly luciferase gene
-
Plasmid containing a constitutively expressed Renilla luciferase (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound (dissolved in DMSO)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid according to the manufacturer's protocol for the transfection reagent.
-
This compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 20, 50 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the cells for a desired period (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash the cells with PBS and then add passive lysis buffer. Incubate for 15 minutes at room temperature with gentle shaking.
-
Luminescence Measurement:
-
Transfer 20 µL of the cell lysate to a luminometer plate.
-
Add 100 µL of Luciferase Assay Reagent II (firefly substrate) and measure the luminescence.
-
Add 100 µL of Stop & Glo Reagent (Renilla substrate) and measure the luminescence again.[8]
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized activity against the concentration of this compound to determine the dose-response relationship.
Caption: Workflow for a Dual-Luciferase Reporter Assay.
Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol allows for the quantification of RNA polymerase II occupancy at specific gene locations, providing direct evidence of transcriptional activity.
Materials:
-
HeLa cells
-
This compound (dissolved in DMSO)
-
Formaldehyde (B43269) (37%)
-
Lysis buffers and wash buffers
-
Antibody against total RNA polymerase II (or a specific subunit)
-
Protein A/G magnetic beads
-
RNase A and Proteinase K
-
Reagents for DNA purification
-
qPCR primers for target gene regions (e.g., promoter, gene body) and a negative control region
-
qPCR master mix
Protocol:
-
Cell Treatment: Treat HeLa cells grown on 10 cm plates with 90 µM this compound or DMSO for 30 minutes.[3]
-
Cross-linking: Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quenching: Add glycine to a final concentration of 125 mM to quench the formaldehyde.
-
Cell Lysis and Chromatin Shearing:
-
Harvest and lyse the cells to release the nuclei.
-
Resuspend the nuclear pellet in a shearing buffer.
-
Sonicate the chromatin to an average fragment size of 200-500 bp. Optimization of sonication conditions is critical.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate a portion of the chromatin (input) aside.
-
Incubate the remaining chromatin overnight at 4°C with the anti-RNA polymerase II antibody.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution: Wash the beads extensively to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking: Add NaCl and incubate at 65°C for at least 4 hours to reverse the cross-links for both the immunoprecipitated samples and the input.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using phenol:chloroform extraction or a column-based kit.[9]
-
qPCR Analysis:
-
Perform qPCR on the purified DNA from the immunoprecipitated and input samples using primers for target gene regions.
-
Calculate the percentage of input for each region to determine the relative occupancy of RNA polymerase II.
-
Caption: Workflow for a Chromatin Immunoprecipitation (ChIP) Assay.
Reverse Transcription-Quantitative PCR (RT-qPCR)
This method is used to measure the abundance of specific mRNA transcripts, providing a readout of gene expression levels following this compound treatment.
Materials:
-
HeLa cells
-
This compound (dissolved in DMSO)
-
RNA extraction kit (e.g., TRIzol or column-based)
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
qPCR primers for target genes and a housekeeping gene (e.g., ACTB, GAPDH) for normalization
-
qPCR master mix (e.g., SYBR Green-based)
-
Real-time PCR instrument
Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat HeLa cells with 90 µM this compound or DMSO for 30 or 60 minutes.[4]
-
Harvest the cells and extract total RNA using a preferred method. Ensure RNA quality and integrity.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcriptase and random hexamers or oligo(dT) primers.[10]
-
-
qPCR:
-
Set up qPCR reactions containing cDNA, forward and reverse primers for the gene of interest, and qPCR master mix.
-
Include reactions for a stable housekeeping gene for normalization.
-
Run the reactions on a real-time PCR instrument using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each reaction.
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and relative to the DMSO-treated control.[11]
-
Conclusion and Future Directions
The re-characterization of this compound as a general transcriptional inhibitor, rather than a specific splicing modulator, has significant implications for its use in chemical biology and drug discovery. It is a valuable tool for investigating cellular processes that are dependent on active transcription by RNA polymerase II.
The primary focus for future research should be the identification of this compound's direct molecular target. This will be crucial for understanding its precise mechanism of action and for developing more specific and potent analogues. Techniques such as affinity chromatography, photo-affinity labeling, and computational docking could be employed for this purpose. A deeper understanding of how this compound causes a transcription termination defect could also provide novel insights into this fundamental biological process. As a potent inhibitor of gene expression, further studies into its potential therapeutic applications, particularly in diseases characterized by transcriptional dysregulation like cancer, are warranted.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Isoginkgetin and this compound are poor splicing inhibitors | PLOS One [journals.plos.org]
- 4. Isoginkgetin and this compound are poor splicing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of small molecule inhibitors of pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 10. mcgill.ca [mcgill.ca]
- 11. gene-quantification.de [gene-quantification.de]
Early Research on Madrasin: A Splicing Modulator with a Twist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Madrasin, also known as DDD00107587, emerged from early high-throughput screening efforts as a promising small molecule modulator of pre-mRNA splicing.[1][2] Initial studies characterized it as an inhibitor of the early stages of spliceosome assembly, a critical process in eukaryotic gene expression.[3][4] However, more recent investigations have revealed a more complex mechanism of action, suggesting that its primary effect may be on transcription, with splicing inhibition being a secondary, indirect consequence.[5][6][7] This whitepaper provides a comprehensive technical overview of the early research on this compound, detailing its discovery, mechanism of action, and the experimental protocols used to elucidate its function. It also presents a critical analysis of the evolving understanding of this compound's role as a biological probe.
Discovery and Initial Characterization
This compound was identified from a screen of a library containing 71,504 drug-like small molecules using a high-throughput in vitro splicing assay.[1][2][8] This initial screen identified ten novel compounds that inhibited pre-mRNA splicing in vitro and modulated the splicing of endogenous pre-mRNA in cells.[1][2] this compound was selected for more detailed characterization.
Mechanism of Action: An Early Perspective
Early studies concluded that this compound interferes with the initial steps of spliceosome assembly, specifically stalling the process at the A complex.[1][3][4] The spliceosome is a dynamic molecular machine responsible for removing introns from pre-mRNA, and its assembly occurs in a stepwise manner (E complex -> A complex -> B complex -> C complex). The A complex is the first ATP-dependent step and involves the stable association of the U2 snRNP with the branch point sequence of the intron. By halting the assembly at this stage, this compound was shown to prevent the formation of splicing intermediates and the final spliced mRNA product in vitro.[9]
Quantitative Data Summary
The following tables summarize the key quantitative data from early studies on this compound.
Table 1: Cellular Activity of this compound
| Parameter | Cell Line | Concentration | Duration | Effect | Reference(s) |
| Splicing Inhibition | HeLa, HEK293 | 10-30 µM | 4-24 hours | Inhibition of pre-mRNA splicing of RIOK3, BRD2, Hsp40, MCL1, CCNA2, AURKA, and p27. | [9] |
| Cell Cycle Arrest | HeLa, HEK293 | 10-30 µM | 4-24 hours | Dose- and time-dependent increase in the proportion of cells in G2/M and S phases, with a decrease in G1 phase cells. | [9] |
| Transcription Inhibition | HeLa | 90 µM | 30-60 minutes | Global downregulation of RNA polymerase II transcription. | [5][6] |
| Cytotoxicity | Not specified | Higher concentrations | Not specified | Cytotoxic effects observed. | [1][3] |
A Paradigm Shift: this compound as a Transcription Modulator
More recent research, employing techniques with higher temporal resolution, has challenged the initial model of this compound as a direct and potent splicing inhibitor.[5][6][7] These studies have demonstrated that this compound's effects on transcription precede any observable defects in splicing.[5][6]
Primary Effect on Transcription
Treatment of cells with this compound leads to a global downregulation of transcription by RNA polymerase II.[5][6] This effect is observed at shorter treatment times and at concentrations where splicing is not significantly inhibited. The proposed mechanism is that this compound's impact on transcription initiation or elongation is its primary mode of action.
Indirect Effects on Splicing
The observed splicing defects following longer this compound treatment are now considered to be an indirect consequence of transcriptional inhibition.[5][6] The coupling between transcription and splicing is a well-established phenomenon, and perturbations in transcription elongation rates can influence splice site selection and the efficiency of the splicing process. Therefore, the splicing alterations seen with this compound are likely a downstream effect of its primary impact on RNA polymerase II.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the early research on this compound.
High-Throughput in vitro Splicing Assay (Discovery of this compound)
Methodology:
-
Plate Preparation: 384-well plates are coated with an anti-MBP (Maltose Binding Protein) antibody.
-
Substrate Binding: A pre-mRNA substrate fused with an MS2 RNA stem-loop is incubated in the wells with an MS2-MBP fusion protein, allowing the pre-mRNA to be captured on the plate surface.
-
Compound Addition: Small molecules from a chemical library (including what would become this compound) are added to the wells.
-
Splicing Reaction: A HeLa cell nuclear extract containing the spliceosome machinery and an anti-FLAG antibody is added. The pre-mRNA is designed to produce a spliced product containing a FLAG epitope.
-
Incubation: The plates are incubated to allow the splicing reaction to occur.
-
Detection: A chemiluminescent substrate for the enzyme conjugated to the anti-FLAG antibody is added. A decrease in signal indicates inhibition of splicing.[2]
In Vitro Splicing Assay (Validation)
Methodology:
-
Reaction Setup: In vitro splicing reactions are performed using HeLa nuclear extract, a radiolabeled pre-mRNA substrate (e.g., MINX or Ad1), ATP, and varying concentrations of this compound or a DMSO control.
-
Incubation: Reactions are incubated at 30°C for a defined period (e.g., 90 minutes).
-
RNA Extraction: The reaction is stopped, and the RNA is extracted using proteinase K digestion followed by phenol-chloroform extraction.
-
Analysis: The extracted RNA is analyzed by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography to separate and quantify the pre-mRNA, splicing intermediates, and spliced mRNA.[10]
RT-PCR Analysis of Splicing in Cells
Methodology:
-
Cell Culture and Treatment: HeLa or HEK293 cells are cultured and treated with different concentrations of this compound or DMSO for various durations.
-
RNA Extraction: Total RNA is isolated from the treated cells.
-
Reverse Transcription (RT): cDNA is synthesized from the extracted RNA using reverse transcriptase and either oligo(dT) or random primers.
-
Polymerase Chain Reaction (PCR): The cDNA is used as a template for PCR with primers flanking a specific intron of a gene of interest (e.g., BRD2, DNAJB1).
-
Analysis: The PCR products are resolved by agarose (B213101) gel electrophoresis to distinguish between the spliced (shorter) and unspliced (longer) amplicons. The relative abundance of each form is quantified.[5]
Cell Cycle Analysis by Flow Cytometry
Methodology:
-
Cell Culture and Treatment: Cells are treated with this compound or DMSO.
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and stained with a solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Analysis: The resulting histograms are analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]
Nascent Transcript Analysis (5-EU Incorporation)
Methodology:
-
Cell Culture and Treatment: Cells are treated with this compound or DMSO.
-
5-EU Labeling: 5-ethynyl uridine (B1682114) (5-EU), a uridine analog, is added to the culture medium for a short period to be incorporated into newly synthesized RNA.
-
Fixation and Permeabilization: Cells are fixed and permeabilized.
-
Click Chemistry: The incorporated 5-EU is detected by a "click" reaction with a fluorescently labeled azide, which covalently attaches the fluorophore to the nascent RNA.
-
Imaging and Analysis: The fluorescence intensity, which is proportional to the amount of newly synthesized RNA, is measured by microscopy.[5]
Mammalian Native Elongating Transcript Sequencing (mNET-seq)
Methodology:
-
Isolation of Elongating Complexes: Chromatin from treated cells is fragmented, and RNA polymerase II elongation complexes are immunoprecipitated using antibodies specific for different phosphorylation states of the Pol II C-terminal domain.
-
RNA Isolation: The nascent RNA associated with the immunoprecipitated Pol II is isolated.
-
Library Preparation and Sequencing: The isolated RNA is converted into a cDNA library and sequenced using next-generation sequencing.
-
Data Analysis: The sequencing reads are mapped to the genome to provide a high-resolution profile of transcriptionally engaged RNA polymerase II, allowing for the assessment of transcription initiation, elongation, and termination.[5][6]
Conclusion and Future Directions
The story of this compound is a compelling example of the iterative nature of scientific discovery. Initially identified as a promising and specific inhibitor of pre-mRNA splicing, further investigation has revealed a more intricate mechanism of action centered on the regulation of transcription. This evolution in understanding underscores the importance of employing a diverse array of experimental techniques and critically evaluating initial findings.
For researchers, this compound remains a valuable chemical probe, albeit with a redefined primary target. Its ability to rapidly downregulate transcription provides a useful tool for studying the coupling of transcription with other co-transcriptional processes like splicing and polyadenylation. For drug development professionals, the journey of this compound highlights the necessity of thorough target validation and understanding the full spectrum of a compound's cellular effects to avoid potential off-target activities. Future research could focus on identifying the direct molecular target of this compound that leads to transcriptional inhibition, which would further refine its utility as a research tool and inform the development of more specific therapeutic agents targeting transcription or splicing.
References
- 1. A high-throughput assay for directly monitoring nucleolar rRNA biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mNET-Seq [illumina.com]
- 3. Radiolabeled Semi-quantitative RT-PCR Assay for the Analysis of Alternative Splicing of Interleukin Genes | Springer Nature Experiments [experiments.springernature.com]
- 4. 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. RT-PCR splicing analysis [bio-protocol.org]
- 8. A quantitative high-throughput in vitro splicing assay identifies inhibitors of spliceosome catalysis | Gene Tools, LLC [gene-tools.com]
- 9. Protocol for High-Resolution Mapping of Splicing Products and Isoforms by RT-PCR Using Fluorescently Labeled Primers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Madrasin: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Structure and Physicochemical Properties
Madrasin is a quinazoline (B50416) derivative with the systematic IUPAC name 2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-5,6-dimethyl-1H-pyrimidin-4-one. Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers and Formula
| Identifier | Value |
| IUPAC Name | 2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-5,6-dimethyl-1H-pyrimidin-4-one |
| Synonyms | DDD00107587, SMR000135614 |
| CAS Number | 374913-63-0 |
| Chemical Formula | C₁₆H₁₇N₅O₂ |
| Molecular Weight | 311.34 g/mol |
| Canonical SMILES | CC1=C(C)NC(=O)C(=N1)NC2=NC3=C(C=C(C=C3)OC)N=C2C |
| InChI Key | QQJIYKXTEMDJFM-UHFFFAOYSA-N |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | White to dark brown powder | [Sigma-Aldrich] |
| Solubility | DMSO: ≥ 0.5 mg/mL (warmed) | [Sigma-Aldrich] |
| XLogP3 | 1.7 | [PubChem] |
| Hydrogen Bond Donors | 2 | [PubChem] |
| Hydrogen Bond Acceptors | 5 | [PubChem] |
| Rotatable Bond Count | 2 | [PubChem] |
| Exact Mass | 311.13822480 Da | [PubChem] |
| Topological Polar Surface Area | 88.5 Ų | [PubChem] |
Biological Activity and Mechanism of Action
The biological activity of this compound has been a subject of evolving research, with initial findings pointing towards splicing inhibition and more recent studies indicating a primary role in transcription inhibition.
Initial Characterization as a Splicing Inhibitor
This compound was first identified through a high-throughput screen for inhibitors of pre-mRNA splicing in vitro.[1] These initial studies demonstrated that this compound inhibits the formation of both splicing intermediates and products. Further investigation into its mechanism suggested that it interferes with the early stages of spliceosome assembly, specifically stalling the formation of the spliceosome at the A complex.[1]
The canonical assembly of the spliceosome is a stepwise process involving the sequential binding of small nuclear ribonucleoproteins (snRNPs) to the pre-mRNA. The initial recognition of the 5' splice site by the U1 snRNP and the branch point by U2AF leads to the formation of the E complex. The subsequent ATP-dependent binding of the U2 snRNP to the branch point sequence forms the A complex. The recruitment of the U4/U5/U6 tri-snRNP then forms the B complex, which undergoes significant conformational changes to become catalytically active. The original proposed mechanism of this compound was the inhibition of the transition from the A complex to the B complex.
References
In-Depth Technical Guide: Madrasin (CAS 374913-63-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Madrasin (CAS 374913-63-0), also identified as DDD00107587, is a potent, cell-permeable small molecule inhibitor of pre-mRNA splicing. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key biological effects, and detailed experimental protocols derived from the scientific literature. The information is intended to support further research and drug development efforts centered on the spliceosome and related cellular pathways.
Core Compound Information
| Property | Value |
| CAS Number | 374913-63-0 |
| Synonyms | DDD00107587, 2-(7-Methoxy-4-methyl-quinazolin-2-ylamino)-5,6-dimethyl-3H-pyrimidin-4-one |
| Molecular Formula | C₁₆H₁₇N₅O₂ |
| Molecular Weight | 311.34 g/mol |
| Appearance | White to light yellow solid powder |
| Storage | Store powder at -20°C for up to 3 years. |
Mechanism of Action
This compound functions as a pre-mRNA splicing inhibitor by interfering with the initial stages of spliceosome assembly.[1][2][3][4][5] Its primary mechanism involves stalling the formation of the spliceosome at the A complex.[1][2][5] The spliceosome is a large ribonucleoprotein complex responsible for the removal of introns from pre-mRNA, a critical step in eukaryotic gene expression. By arresting the spliceosome at an early checkpoint, this compound prevents the subsequent catalytic steps of splicing, leading to an accumulation of unspliced pre-mRNAs.
The inhibitory effect of this compound is also suggested to functionally impact several components of the splicing machinery, including ZRSR1, and potentially DDX23 and the U2 small nuclear ribonucleoprotein particle (snRNP) A.[6][7][8]
Figure 1: this compound's mechanism of action, stalling spliceosome assembly at the A complex.
Biological Effects
The biological consequences of this compound treatment are dose-dependent. At lower concentrations, it induces specific cellular responses, while higher concentrations lead to cytotoxicity.[1]
-
Modulation of Splicing: Treatment with this compound results in a detectable decrease in spliced transcripts and a corresponding accumulation of unspliced transcripts for specific genes, such as POLR2A.[9] This directly leads to a reduction in the levels of the corresponding protein.[9]
-
Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest in cell lines such as HeLa and HEK293.[1]
-
Reorganization of Subnuclear Structures: The compound promotes a specific reorganization of the localization of proteins within the nucleus.[1]
Quantitative Biological Data
| Cell Line | Concentration | Incubation Time | Observed Effect |
| HeLa, HEK293 | 10-30 µM | 2-24 hours | Modulation of pre-mRNA splicing, cell cycle arrest, reorganization of subnuclear protein localization.[1] |
| HeLa | 30 µM | 24 hours | Decrease in spliced POLR2A transcripts, accumulation of unspliced POLR2A transcripts, and loss of POLR2A protein.[9] |
Experimental Protocols
Preparation of Stock and Working Solutions
In Vitro Stock Solution (e.g., 1 mg/mL in DMSO):
-
Prepare fresh, moisture-absorbing DMSO.
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in DMSO to a final concentration of 1 mg/mL (3.21 mM).[1]
-
If necessary, aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C.
In Vitro Working Solution (e.g., for cell culture):
-
Thaw the DMSO stock solution.
-
Dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentration (e.g., 10-30 µM).
In Vivo Working Solution (Example Formulation 1): This protocol is provided as an example and may require optimization for specific animal models.
-
Take 50 µL of a 1 mg/mL DMSO stock solution.
-
Add to 400 µL of PEG300 and mix until clear.
-
Add 50 µL of Tween80 and mix until clear.
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL.
-
This solution should be prepared fresh for immediate use.[1]
In Vivo Working Solution (Example Formulation 2): This protocol is provided as an example and may require optimization for specific animal models.
-
Take 100 µL of a 5.0 mg/mL ethanol (B145695) stock solution.
-
Add to 900 µL of corn oil and mix thoroughly.
-
This solution should be prepared fresh for immediate use.[9]
Figure 2: Workflow for preparing an in vitro working solution of this compound.
Cell-Based Assays
Cell Treatment and Harvest for Flow Cytometry:
-
Seed HeLa cells in 6-well plates at an appropriate density.
-
Allow cells to adhere and grow overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 10-30 µM) or a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired time points (e.g., 4, 8, and 24 hours).
-
Harvest the cells by trypsinization.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold 70% ethanol for fixation at room temperature for 30 minutes.[1]
-
The fixed cells can then be stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and analyzed by flow cytometry for cell cycle distribution.
Western Blot Analysis of POLR2A Expression:
-
Treat cells with this compound (e.g., 30 µM) for 24 hours.
-
Harvest the cells and lyse them in an appropriate lysis buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate protein lysates by SDS-PAGE and transfer to a membrane (e.g., PVDF).
-
Block the membrane and probe with a primary antibody against POLR2A.
-
Incubate with a suitable secondary antibody and detect using an appropriate chemiluminescent substrate.[9]
Immunofluorescence (IF) Staining of POLR2A:
-
Grow cells on coverslips and treat with this compound (e.g., 30 µM) for 24 hours.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells (e.g., with 0.1% Triton X-100).
-
Block non-specific binding sites.
-
Incubate with a primary antibody against POLR2A.
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips and visualize using a fluorescence microscope.[9]
Figure 3: General experimental workflow for cell-based assays with this compound.
Conclusion
This compound is a valuable research tool for investigating the intricacies of the spliceosome and its role in gene regulation. Its specific mechanism of action—stalling spliceosome assembly at the A complex—provides a means to dissect this fundamental cellular process. The dose-dependent effects on cell cycle and splicing offer multiple avenues for further investigation into the downstream consequences of splicing inhibition. The protocols and data presented in this guide are intended to facilitate the design and execution of new studies aimed at elucidating the full therapeutic and research potential of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. biocat.com [biocat.com]
- 3. DNA/RNA Synthesis | CymitQuimica [cymitquimica.com]
- 4. abmole.com [abmole.com]
- 5. This compound | CAS 374913-63-0 | Sun-shinechem [sun-shinechem.com]
- 6. scbt.com [scbt.com]
- 7. scbt.com [scbt.com]
- 8. scbt.com [scbt.com]
- 9. medchemexpress.com [medchemexpress.com]
Madrasin's Effect on Spliceosome Assembly A Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eukaryotic pre-mRNA splicing is a fundamental process in gene expression, where non-coding introns are removed and coding exons are ligated to form mature messenger RNA (mRNA). This intricate process is carried out by the spliceosome, a dynamic and complex molecular machine composed of small nuclear ribonucleoproteins (snRNPs) and numerous associated proteins. The assembly of the spliceosome is a stepwise process, with the formation of distinct intermediate complexes designated E, A, B, and C. The A complex, or prespliceosome, is a critical early intermediate formed by the stable association of the U2 snRNP with the branch point sequence (BPS) within the intron. This event is a key commitment step in the splicing pathway.
Small molecule modulators of the spliceosome are invaluable tools for dissecting the splicing mechanism and hold significant therapeutic potential. Madrasin (DDD00107587) is a small molecule that was initially identified as a splicing inhibitor that stalls spliceosome assembly at the A complex.[1][2][3] This technical guide provides an in-depth overview of the reported effects of this compound on spliceosome assembly, with a focus on the A complex. It also addresses recent findings that challenge its primary role as a splicing inhibitor, presenting a comprehensive and critical perspective for the scientific community.
Mechanism of Action: An Evolving Understanding
Initial Findings: Stalling Spliceosome Assembly at the A Complex
This compound was identified through a high-throughput in vitro splicing assay as a compound that inhibits the formation of both splicing intermediates and products.[2] Further mechanistic studies revealed that this compound interferes with the early stages of spliceosome assembly, leading to the accumulation of the A complex.[2][3] This suggests that this compound may disrupt the transition from the A complex to the subsequent B complex, a step that involves the recruitment of the U4/U6.U5 tri-snRNP.
Recent Evidence: A Primary Role in Transcription Inhibition?
More recent studies have presented a contrasting view of this compound's mechanism of action. These investigations suggest that this compound is a poor splicing inhibitor and that its effects on splicing are likely indirect consequences of a more profound impact on transcription.[4][5][6][7][8] It has been observed that this compound affects transcription before any significant effect on splicing is detected.[4][5][6] The proposed mechanism is a general downregulation of RNA polymerase II (Pol II) transcription.[4][5][6]
This dual perspective highlights the complexity of interpreting the effects of small molecules on coupled cellular processes like transcription and splicing.
Quantitative Data
The following tables summarize the quantitative data reported for this compound's activity in various assays.
Table 1: Effect of this compound on Splicing of Endogenous pre-mRNAs in HeLa Cells
| Gene Target | This compound Concentration (µM) | Treatment Time (hours) | Observed Effect | Reference |
| RIOK3, BRD2, Hsp40, MCL1, CCNA2, AURKA, p27 | 10-30 | 4-24 | Inhibition of splicing | [1] |
| BRD2 (intron 4-5) | 30, 60, 90 | 0.5 | Concentration-dependent inhibition of splicing | [4][9] |
| DNAJB1 (intron 2-3) | 90 | 1 | Little effect on pre-mRNA splicing | [4] |
| BRD2 (intron 4-5) | 90 | 1 | Little effect on pre-mRNA splicing | [4] |
Table 2: Effect of this compound on Cell Cycle Progression in HeLa and HEK293 Cells
| This compound Concentration (µM) | Treatment Time (hours) | Observed Effect | Reference |
| 10 | 8 | Increase in G2, M, and S phases; decrease in G1 phase | [1] |
| 10 | 24 | >40% of cells in G2 and M phase; >50% in S phase | [1] |
| 10-30 | 4-24 | Dose- and time-dependent inhibitory effect on cell cycle progression | [1] |
Table 3: Effect of this compound on Transcription
| This compound Concentration (µM) | Treatment Time | Cell Line | Assay | Observed Effect | Reference |
| 30 | 24 | HeLa | EU incorporation assay | Substantial reduction of newly transcribed RNA | [1] |
| 90 | 0.5 | HeLa | mNET-seq | Decrease in Pol II pausing and gene body levels; transcription termination defect | [4] |
| 90 | 0.5 - 1 | HeLa | qRT-PCR | Decrease in protein-coding gene transcripts | [4] |
Experimental Protocols
In Vitro Splicing Assay
This assay is fundamental for studying the biochemical activity of the spliceosome and the effect of inhibitors.
a. Preparation of Splicing Competent Nuclear Extract:
-
HeLa cells are cultured in spinner flasks to a large volume (~30 L).[10]
-
Cells are harvested, washed, and swelled in a hypotonic buffer.
-
Nuclei are isolated by Dounce homogenization and centrifugation.
-
Nuclear proteins are extracted in a high-salt buffer, followed by dialysis to reduce the salt concentration.[11]
-
The resulting nuclear extract contains all the necessary factors for in vitro splicing.[10][11]
b. In Vitro Transcription of Pre-mRNA Substrate:
-
A minigene construct containing two exons and an intron is linearized.
-
Radiolabeled pre-mRNA is synthesized in vitro using a phage RNA polymerase (e.g., SP6 or T7) and a radiolabeled nucleotide (e.g., [α-³²P]UTP).[10][12]
c. Splicing Reaction:
-
The splicing reaction is assembled on ice and typically contains:
-
The reaction is incubated at 30°C for a time course (e.g., 0, 30, 60, 90 minutes).[13]
d. Analysis of Splicing Products:
-
The reaction is stopped, and RNA is extracted using phenol/chloroform and ethanol (B145695) precipitation.[12]
-
The RNA products (pre-mRNA, splicing intermediates, and mature mRNA) are separated by denaturing polyacrylamide gel electrophoresis (PAGE).[11]
-
The gel is dried and exposed to a phosphor screen or X-ray film for visualization by autoradiography.[10][12]
Analysis of Spliceosome Complex Assembly by Native Gel Electrophoresis
This method is used to visualize the accumulation of specific spliceosomal complexes.
-
In vitro splicing reactions are assembled as described above.
-
At different time points, an aliquot of the reaction is mixed with a native gel loading buffer containing heparin to prevent further complex assembly.[13]
-
The samples are resolved on a low-percentage native agarose (B213101) or polyacrylamide gel.[14]
-
The gel is dried and subjected to autoradiography to visualize the radiolabeled RNA within the different spliceosomal complexes (H, E, A, B, and C), which are separated based on their size and conformation.[13][14]
RT-PCR Analysis of Endogenous Splicing
This assay assesses the effect of this compound on the splicing of specific pre-mRNAs in cultured cells.
-
HeLa or HEK293 cells are seeded and treated with various concentrations of this compound or DMSO for specific durations.[4][9]
-
Total RNA is extracted from the cells using a suitable method (e.g., TRIzol).
-
The RNA is treated with DNase I to remove any contaminating genomic DNA.
-
Reverse transcription (RT) is performed using random hexamers or gene-specific primers to synthesize complementary DNA (cDNA).[4]
-
Polymerase chain reaction (PCR) is then performed using primers that flank a specific intron of a gene of interest (e.g., BRD2, DNAJB1).[4][9]
-
The PCR products, representing the spliced and unspliced mRNA isoforms, are resolved by agarose gel electrophoresis and visualized.
-
The relative abundance of the spliced and unspliced products can be quantified to determine the extent of splicing inhibition.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Proposed mechanism of this compound action on the spliceosome assembly pathway.
Caption: Experimental workflow for analyzing endogenous splicing by RT-PCR.
Caption: Logical relationship of the conflicting hypotheses on this compound's primary mechanism.
Conclusion
This compound is a small molecule that has been studied for its effects on pre-mRNA splicing. While initial studies characterized it as an inhibitor that stalls spliceosome assembly at the A complex, more recent evidence strongly suggests that its primary effect is the downregulation of transcription, with splicing inhibition being a secondary, indirect consequence. For researchers, scientists, and drug development professionals, it is crucial to consider this dual evidence when using or developing this compound and related compounds. The apparent discrepancy in findings may be due to differences in experimental systems, treatment durations, and concentrations. Future studies should aim to definitively identify the direct molecular target of this compound to elucidate its precise mechanism of action and to reconcile the observed effects on both transcription and splicing. Understanding the intricate coupling between these two fundamental gene expression processes remains a key challenge and an area of active investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of small molecule inhibitors of pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulating splicing with small molecular inhibitors of the spliceosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoginkgetin and this compound are poor splicing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Isoginkgetin and this compound are poor splicing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoginkgetin and this compound are poor splicing inhibitors | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Preparation of Splicing Competent Nuclear Extract from Mammalian Cells and In Vitro Pre-mRNA Splicing Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Quantitative High-Throughput In Vitro Splicing Assay Identifies Inhibitors of Spliceosome Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Indirect Influence of Madrasin on Pre-mRNA Splicing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Madrasin, initially identified as a direct inhibitor of pre-mRNA splicing, is now understood to exert its primary influence on this critical cellular process indirectly. This guide synthesizes current research to provide an in-depth understanding of this compound's mechanism of action, focusing on its effects on transcription that subsequently impact splicing. While early studies demonstrated that this compound interferes with the initial stages of spliceosome assembly, more recent evidence strongly suggests it is a poor direct inhibitor of splicing. Instead, its more immediate and pronounced effect is the global downregulation of RNA polymerase II (Pol II) transcription and the induction of transcription termination defects. This transcriptional dysregulation is believed to be the root cause of the observed alterations in pre-mRNA splicing patterns. This whitepaper presents a comprehensive overview of the experimental evidence, detailed methodologies, and the current model of this compound's indirect effects on splicing.
Revisiting the Mechanism of Action: From Direct Splicing Inhibitor to Transcription Modulator
This compound (DDD00107587) was first characterized as a small molecule that inhibits pre-mRNA splicing by stalling the assembly of the spliceosome at the A complex.[1][2] However, subsequent investigations have revealed that its effects on splicing are likely a downstream consequence of a more profound impact on transcription.[3][4] Studies have shown that this compound affects transcription at concentrations and time points where its direct impact on splicing is minimal.[3][5] This has led to a revised understanding of this compound as a modulator of transcription with secondary effects on splicing.
The primary effects of this compound are now attributed to a general downregulation of Pol II transcription across both intron-containing and intronless genes.[3][5] This is accompanied by a significant transcription termination defect, where Pol II continues to transcribe past the normal polyadenylation signal.[5] It is this disruption of the finely tuned process of transcription that is thought to indirectly perturb the co-transcriptional process of splicing.
Quantitative Analysis of this compound's Effects
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on splicing and transcription.
Table 1: Effect of this compound on Splicing Efficiency of Specific Genes in HeLa Cells
| Gene | This compound Concentration | Treatment Duration | Percent Unspliced RNA (Relative to Total) | Reference |
| BRD2 (exons 4-5) | 30 µM | 30 min | Concentration-dependent increase | [6] |
| BRD2 (exons 4-5) | 60 µM | 30 min | Concentration-dependent increase | [6] |
| BRD2 (exons 4-5) | 90 µM | 30 min | Concentration-dependent increase | [6] |
| DNAJB1 (exons 2-3) | 90 µM | 1 hour | Minimal increase in unspliced RNA | [3][7] |
| BRD2 (exons 4-5) | 90 µM | 1 hour | Minimal increase in unspliced RNA | [3][7] |
Table 2: Cellular and Molecular Effects of this compound Treatment
| Experimental Readout | Cell Line | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| Cell Cycle Progression | HeLa, HEK293 | 10-30 µM | 4-24 hours | Dose- and time-dependent increase in G2/M and S phases, decrease in G1 phase | [2] |
| Nascent Transcription (5'EU incorporation) | HeLa | 90 µM | 1 hour | Global downregulation of nascent transcription | [3] |
| Pol II Occupancy | HeLa | 90 µM | 30 min | Decreased pausing and levels across gene bodies, increased levels downstream of poly(A) sites | [5] |
| SF3B1 Chromatin Association | HeLa | 90 µM | 1 hour | Decreased | [5] |
| SPT5/total Pol II Ratio (ChIP-qPCR on KPNB1) | HeLa | 90 µM | 30 min | Significant decrease | [5] |
| CDC73/total Pol II Ratio (ChIP-qPCR on KPNB1) | HeLa | 90 µM | 30 min | Significant decrease | [5] |
| CPSF73/total Pol II Ratio (ChIP-qPCR on KPNB1) | HeLa | 90 µM | 30 min | No significant change | [5] |
Signaling Pathways and Molecular Interactions
The indirect effect of this compound on splicing is best understood as a disruption of the coupling between transcription and splicing. The following diagrams illustrate the proposed mechanism.
Caption: Proposed mechanism of this compound's indirect effect on splicing.
The diagram above illustrates that this compound's primary impact is on the transcriptional machinery, leading to a global downregulation of transcription and defects in termination. This disruption of the normal transcription cycle is thought to uncouple or alter the efficiency of co-transcriptional splicing.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the indirect effects of this compound on splicing.
Cell Culture and Drug Treatment
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
This compound Treatment: this compound is dissolved in DMSO to create a stock solution. For experiments, cells are treated with final concentrations ranging from 10 µM to 90 µM for durations of 30 minutes to 24 hours, with an equivalent volume of DMSO used as a vehicle control.[2][3][6]
Analysis of Splicing
-
Reverse Transcription PCR (RT-PCR):
-
Total RNA is extracted from treated and control cells using a suitable RNA extraction kit.
-
cDNA is synthesized from the RNA using reverse transcriptase and gene-specific or random primers.
-
PCR is performed using primers that flank an intron of a target gene (e.g., BRD2, DNAJB1).[3][7]
-
The PCR products are resolved on an agarose (B213101) gel to visualize and quantify the relative amounts of spliced and unspliced mRNA transcripts.
-
Analysis of Transcription
-
5-Ethynyluridine (5'EU) Incorporation Assay:
-
Cells are treated with this compound or DMSO.
-
5'EU, a uridine (B1682114) analog, is added to the culture medium for a short period (e.g., 1 hour) to be incorporated into newly transcribed RNA.
-
Cells are fixed, permeabilized, and the incorporated 5'EU is detected using a click chemistry reaction with a fluorescently labeled azide.
-
The fluorescence intensity, proportional to the amount of nascent RNA, is quantified by microscopy and image analysis.[3]
-
-
Chromatin Immunoprecipitation followed by Quantitative PCR (ChIP-qPCR):
-
Cells are treated with this compound or DMSO and then cross-linked with formaldehyde (B43269) to preserve protein-DNA interactions.
-
Chromatin is sheared by sonication or enzymatic digestion.
-
An antibody specific to the protein of interest (e.g., total Pol II, SPT5, CDC73, CPSF73) is used to immunoprecipitate the protein-DNA complexes.[5]
-
The cross-links are reversed, and the associated DNA is purified.
-
Quantitative PCR is performed on the purified DNA using primers for specific genomic regions (e.g., promoters, gene bodies) to determine the occupancy of the protein of interest.[5]
-
-
Mammalian Native Elongating Transcript Sequencing (mNET-seq):
-
Nuclei from treated and control cells are isolated.
-
Chromatin is digested to release elongating Pol II complexes associated with nascent RNA.
-
Pol II complexes are immunoprecipitated using an antibody against the Pol II subunit Rpb1.
-
The 3' ends of the nascent RNAs are tagged with a biotinylated linker.
-
The RNA is fragmented, and the 3'-end fragments are purified using streptavidin beads.
-
The purified RNA fragments are converted to a cDNA library and subjected to high-throughput sequencing to map the precise location of transcribing Pol II at single-nucleotide resolution.[5]
-
Workflow Diagram for Investigating this compound's Effects
Caption: Experimental workflow for characterizing this compound's effects.
Conclusion and Future Directions
The current body of evidence indicates that this compound's impact on pre-mRNA splicing is not a direct inhibitory effect but rather an indirect consequence of its primary role as a modulator of transcription. This compound induces a global downregulation of transcription and impairs termination, which in turn affects the co-transcriptional processing of pre-mRNA. This revised understanding has significant implications for the use of this compound as a research tool and for the development of splicing-targeted therapeutics.
For researchers, it is crucial to consider the transcriptional effects of this compound when interpreting data related to splicing. For drug development professionals, the findings highlight the intricate coupling between transcription and splicing and suggest that targeting the transcriptional machinery could be an alternative strategy for modulating splicing outcomes.
Future research should focus on identifying the direct molecular target(s) of this compound to fully elucidate the mechanism by which it disrupts transcription. Understanding how the transcriptional dysregulation caused by this compound leads to specific changes in splicing patterns will also be a key area of investigation. These efforts will provide a more complete picture of this compound's cellular activities and may uncover novel therapeutic targets at the interface of transcription and splicing.
References
- 1. Identification of small molecule inhibitors of pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Isoginkgetin and this compound are poor splicing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoginkgetin and this compound are poor splicing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoginkgetin and this compound are poor splicing inhibitors | PLOS One [journals.plos.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Isoginkgetin and this compound are poor splicing inhibitors | PLOS One [journals.plos.org]
Madrasin's Impact on Gene Expression Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Madrasin (DDD00107587) is a small molecule initially identified as a pre-mRNA splicing inhibitor. However, recent evidence has redefined its primary mechanism of action, revealing a more significant role as a general downregulator of RNA polymerase II (Pol II) mediated transcription. This guide provides an in-depth technical overview of this compound's effects on gene expression, detailing its impact on transcriptional processes, summarizing key quantitative data, and providing comprehensive experimental protocols for its study. Visualizations of affected pathways and experimental workflows are included to facilitate a deeper understanding of its molecular interactions.
Core Mechanism of Action: From Splicing Inhibition to Transcriptional Repression
This compound was first characterized as an inhibitor of pre-mRNA splicing, appearing to stall the spliceosome at the early "A complex" stage.[1][2] This activity was observed to modulate the splicing of multiple pre-mRNAs in HeLa and HEK293 cells.[1] However, subsequent, more detailed investigations have demonstrated that the effects on splicing are likely an indirect, secondary consequence of a more profound primary function: the widespread downregulation of Pol II transcription.[3][4][5][6]
Studies have shown that this compound's impact on transcription occurs prior to any observable defects in splicing.[3][5][6] The molecule leads to a general decrease in nascent transcription of protein-coding genes, including those that are intronless, as well as histone genes.[3][4] This transcriptional repression is not due to the degradation of Pol II itself.[3][4] Instead, this compound appears to induce a transcription termination defect, characterized by a decrease in Pol II pausing and reduced Pol II levels across the gene body, with a concurrent increase in Pol II signal downstream of polyadenylation sites.[4] This suggests that this compound interferes with the proper disengagement of the transcriptional machinery.
Furthermore, this compound treatment has been shown to reduce the association of the transcription elongation factors SPT5 and CDC73 with chromatin, providing a potential mechanism for its impact on transcription elongation and termination.[3][4] Interestingly, while generally acting as a transcriptional repressor, this compound has been observed to activate the expression of some intronless genes, such as the proto-oncogene JUN.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding this compound's activity based on published studies.
| Parameter | Cell Line | Value | Assay Description | Reference |
| EC50 | HeLa | 20 µM | Inhibition of CLK-mediated SF3B1 activation assessed by an MDM2 pre-mRNA exon skipping luciferase reporter gene assay. | [7] |
Table 1: Bioactivity of this compound.
| Cell Line | Concentration | Treatment Duration | Observed Effect | Reference |
| HeLa, HEK293 | 10-30 µM | 4-24 hours | Inhibition of pre-mRNA splicing of RIOK3, BRD2, Hsp40, MCL1, CCNA2, AURKA, and p27. | [7] |
| HeLa, HEK293 | 10-30 µM | 4-24 hours | Dose- and time-dependent inhibition of cell cycle progression. | [7] |
| HeLa | 30 µM | 24 hours | Decrease of spliced POLR2A transcripts and accumulation of unspliced transcripts. | [7] |
| HeLa | 30 µM | 24 hours | Reduction of newly transcribed RNA measured by EU incorporation assay. | [7] |
| HeLa | 30 µM | 24 hours | Loss of POLR2A protein expression. | [7] |
| HeLa | 90 µM | 30 minutes | Downregulation of Pol II transcription of protein-coding genes. | [3][4] |
| HeLa | 90 µM | 30 minutes | Transcription termination defect. | [3][4] |
| HeLa | 90 µM | 30 minutes | Reduced association of SPT5 and CDC73 with the KPNB1 gene. | [3][4][8][9] |
| HeLa | 90 µM | 30 minutes | Activation of JUN gene expression. | [3][4] |
Table 2: Cellular Effects of this compound.
Signaling and Mechanistic Pathways
The primary impact of this compound is on the core transcriptional machinery rather than a classical signaling pathway. The following diagram illustrates the proposed mechanism of action.
Caption: Proposed mechanism of this compound's impact on transcription.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable the study of this compound's effects on gene expression.
Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)
This protocol is used to determine the occupancy of specific proteins, such as RNA Polymerase II and transcription factors, on specific gene regions.
Materials:
-
HeLa cells
-
This compound (or DMSO as a vehicle control)
-
1% Formaldehyde (B43269) in PBS
-
125 mM Glycine
-
Ice-cold PBS
-
ChIP Lysis Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA, 0.5% SDS, with protease inhibitors)
-
Sonication buffer (50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, with protease inhibitors)
-
ChIP Dilution Buffer (20 mM Tris-HCl pH 8.0, 150 mM NaCl, 2 mM EDTA, 1% Triton X-100)
-
Protein A/G magnetic beads
-
Antibodies against total Pol II, SPT5, CDC73, and CPSF73
-
Wash Buffer 1 (20 mM Tris-HCl pH 8.0, 150 mM NaCl, 2 mM EDTA, 0.1% SDS, 1% Triton X-100)
-
Wash Buffer 2 (20 mM Tris-HCl pH 8.0, 500 mM NaCl, 2 mM EDTA, 0.1% SDS, 1% Triton X-100)
-
Wash Buffer 3 (10 mM Tris-HCl pH 8.0, 250 mM LiCl, 1 mM EDTA, 1% NP-40, 1% deoxycholate)
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Elution Buffer (100 mM NaHCO3, 1% SDS, 10 mM DTT)
-
RNase A
-
Proteinase K
-
200 mM NaCl
-
PCR purification kit
-
SYBR Green PCR master mix
-
Gene-specific primers (e.g., for KPNB1, H1-2, JUN)
Procedure:
-
Cell Treatment and Crosslinking: Treat HeLa cells with the desired concentration of this compound (e.g., 90 µM) or DMSO for the specified time (e.g., 30 minutes). Fix cells with 1% formaldehyde for 10 minutes at room temperature. Quench the reaction with 125 mM Glycine for 5 minutes.
-
Cell Lysis: Wash cells twice with ice-cold PBS, scrape, and pellet. Resuspend the pellet in ChIP Lysis Buffer and incubate on ice for 10 minutes.
-
Chromatin Shearing: Sonicate the lysate to shear chromatin to an average fragment size of 200-500 bp.
-
Immunoprecipitation: Dilute the sonicated chromatin with ChIP Dilution Buffer. Pre-clear the chromatin with Protein A/G beads. Incubate the pre-cleared chromatin with the antibody of interest overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G beads and incubate for 1-2 hours at 4°C to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, Wash Buffer 3, and finally twice with TE Buffer.
-
Elution and Reverse Crosslinking: Elute the complexes from the beads using Elution Buffer. Reverse the crosslinks by adding 200 mM NaCl and incubating at 65°C for at least 5 hours.
-
DNA Purification: Treat the samples with RNase A and Proteinase K. Purify the DNA using a PCR purification kit.
-
qPCR Analysis: Perform real-time qPCR using SYBR Green master mix and primers specific to the gene regions of interest. Calculate the enrichment relative to input DNA.
Caption: Workflow for Chromatin Immunoprecipitation followed by qPCR.
RNA-seq Analysis
RNA sequencing provides a comprehensive, unbiased view of the transcriptome, allowing for the identification of all genes affected by this compound treatment.
Materials:
-
HeLa cells treated with this compound or DMSO
-
RNA extraction kit (e.g., Trizol-based)
-
DNase I
-
RNA quality control instrumentation (e.g., Bioanalyzer)
-
mRNA enrichment or ribosomal RNA depletion kit
-
RNA-seq library preparation kit
-
Next-generation sequencing platform
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells as described for ChIP-qPCR. Lyse cells and extract total RNA using a suitable kit.
-
RNA Quality Control: Treat the RNA with DNase I to remove any contaminating genomic DNA. Assess the quality and integrity of the RNA (e.g., RIN > 8).
-
Library Preparation:
-
Enrich for mRNA using oligo(dT) beads or deplete ribosomal RNA.
-
Fragment the RNA.
-
Synthesize first and second-strand cDNA.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes up- or down-regulated by this compound.
-
Conduct pathway and gene ontology analysis on the differentially expressed genes.
-
Caption: Workflow for RNA-sequencing analysis.
Luciferase Reporter Assay
This assay is useful for studying the effect of this compound on the activity of specific promoters or signaling pathways.[10][11][12][13][14]
Materials:
-
HEK293 or HeLa cells
-
Luciferase reporter plasmid containing a promoter of interest (e.g., a promoter responsive to a specific transcription factor) driving the expression of a luciferase gene (e.g., Firefly luciferase).
-
A control plasmid expressing a different luciferase (e.g., Renilla) under a constitutive promoter for normalization.
-
Transfection reagent
-
This compound or DMSO
-
Dual-luciferase assay reagent kit
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Cell Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound or DMSO.
-
Cell Lysis: After the desired treatment duration (e.g., 6-24 hours), wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase assay kit.
-
Luminometry: Measure the Firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized luciferase activity in this compound-treated cells to that in DMSO-treated cells to determine the effect on promoter activity.
Caption: Workflow for a dual-luciferase reporter assay.
Conclusion
This compound, initially classified as a splicing inhibitor, is now understood to primarily function as a general inhibitor of RNA Polymerase II transcription. Its ability to downregulate transcription globally while selectively activating certain genes like JUN makes it a valuable tool for studying the intricacies of gene expression regulation. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to investigate and leverage the unique properties of this compound. Further research into its precise molecular target and the mechanism behind its selective gene activation will undoubtedly provide deeper insights into the fundamental processes of transcription.
References
- 1. Identification of small molecule inhibitors of pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Isoginkgetin and this compound are poor splicing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoginkgetin and this compound are poor splicing inhibitors | PLOS One [journals.plos.org]
- 5. Isoginkgetin and this compound are poor splicing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Isoginkgetin and this compound are poor splicing inhibitors | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. cellalabs.com [cellalabs.com]
- 11. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Luciferase Assays | Thermo Fisher Scientific - UK [thermofisher.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. goldbio.com [goldbio.com]
Methodological & Application
Application Notes and Protocols for Madrasin in HeLa and HEK293 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Madrasin (DDD00107587) is a cell-permeable small molecule initially identified as a pre-mRNA splicing inhibitor.[1][2] Subsequent research has revealed that its primary mechanism of action is the global downregulation of RNA polymerase II (pol II) transcription, with the effects on splicing likely being an indirect consequence of transcriptional inhibition.[3] This compound has been shown to be active in both human cervical adenocarcinoma (HeLa) and human embryonic kidney 293 (HEK293) cell lines, inducing cell cycle arrest and cytotoxicity at higher concentrations.[1] These application notes provide detailed protocols for utilizing this compound to study transcriptional processes, cell cycle regulation, and cytotoxicity in these two widely used cell lines.
Mechanism of Action
This compound was first described as a splicing modulator that interferes with the early stages of spliceosome assembly, causing it to stall at the A complex.[1][2] However, more recent evidence strongly suggests that this compound's principal effect is the inhibition of transcription by RNA polymerase II.[3] This transcriptional repression is observed globally across protein-coding genes. The previously reported effects on pre-mRNA splicing are now considered to be a secondary outcome of this primary activity.
Data Presentation
The following tables summarize the quantitative data available for the effects of this compound in HeLa and HEK293 cells.
Table 1: Functional EC50 of this compound in HeLa Cells
| Cell Line | Parameter | Assay | Value (µM) | Reference |
| HeLa | Inhibition of CLK-mediated SF3B1 activation | MDM2-pre mRNA exon skipping luciferase reporter gene assay | 20 | --INVALID-LINK-- |
Table 2: Effective Concentrations of this compound for Cellular Assays
| Cell Line | Assay | Concentration (µM) | Incubation Time (hours) | Observed Effect | Reference |
| HeLa & HEK293 | Splicing Modulation | 10 - 30 | 4 - 24 | Inhibition of pre-mRNA splicing of various genes | --INVALID-LINK-- |
| HeLa & HEK293 | Cell Cycle Analysis | 10 - 30 | 4 - 24 | Dose- and time-dependent inhibition of cell cycle progression | --INVALID-LINK-- |
| HeLa | Cell Cycle Analysis | 10 | 8 | Increase in the proportion of cells in G2, M, and S phases | --INVALID-LINK-- |
| HeLa | Cell Cycle Analysis | 10 | 24 | Over 40% of cells in G2/M phase and over 50% in S phase | --INVALID-LINK-- |
| HeLa | Transcription Analysis | 90 | 0.5 - 1 | Decrease in transcription of protein-coding genes | --INVALID-LINK-- |
Experimental Protocols
Cell Culture and Maintenance
Protocol for Culturing HeLa and HEK293 Cells
-
Culture Medium:
-
HeLa: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
HEK293: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells when they reach 80-90% confluency.
-
Aspirate the culture medium.
-
Wash the cell monolayer with phosphate-buffered saline (PBS).
-
Add trypsin-EDTA and incubate for a few minutes until cells detach.
-
Neutralize trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new culture flasks at the desired density.
-
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound.
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on cell cycle distribution.
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once attached, treat the cells with the desired concentration of this compound (e.g., 10 µM) for various time points (e.g., 4, 8, 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a tube, and centrifuge.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in 500 µL of propidium (B1200493) iodide (PI) staining solution (containing RNase A).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for RNA Polymerase II
This protocol is for analyzing the effect of this compound on the protein levels of RNA Polymerase II.
-
Cell Lysis: After treating cells with this compound, wash them with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against RNA Polymerase II overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
Application Notes and Protocols for Madrasin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Madrasin (also known as DDD00107587) is a small molecule inhibitor of the pre-mRNA splicing process.[1] It acts by interfering with the early stages of spliceosome assembly, leading to an accumulation of unspliced pre-mRNAs in the cell.[1][2] This disruption of splicing has been shown to induce cell cycle arrest and apoptosis in cancer cells, making this compound a compound of interest for cancer research and drug development.[1][3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, apoptosis, and related signaling pathways.
Mechanism of Action
This compound targets the spliceosome, the cellular machinery responsible for intron removal from pre-mRNAs. Specifically, it stalls the assembly of the spliceosome at the A complex stage.[1][2] This inhibition of splicing is not global but affects a subset of genes, including those critical for cell cycle progression and survival. Recent studies suggest that this compound may also have an indirect effect on transcription by downregulating RNA polymerase II.
The inhibition of pre-mRNA splicing of key oncogenic transcripts is a primary mechanism of this compound's anti-cancer activity. For instance, in HeLa and HEK293 cells, this compound has been shown to inhibit the splicing of pre-mRNAs for several important proteins, including:
-
MCL1 (Myeloid cell leukemia 1): An anti-apoptotic protein of the Bcl-2 family.[3]
-
AURKA (Aurora kinase A): A serine/threonine kinase involved in mitotic progression.[3]
-
CCNA2 (Cyclin A2): A cyclin that controls both DNA replication and entry into mitosis.[3]
-
p27 (CDKN1B): A cyclin-dependent kinase inhibitor that regulates cell cycle progression at G1.[3]
The disruption of the normal splicing of these transcripts leads to the production of non-functional proteins or the degradation of the mis-spliced mRNA, ultimately triggering cell cycle arrest and apoptosis.
Data Presentation
Effective Concentration of this compound
The effective concentration of this compound can vary depending on the cell line and the duration of treatment. The following table summarizes the known effective concentrations.
| Cell Line | Effective Concentration Range (µM) | Treatment Duration (hours) | Observed Effects | Reference |
| HeLa | 10 - 30 | 4 - 24 | Inhibition of pre-mRNA splicing, cell cycle arrest | [3] |
| HEK293 | 10 - 30 | 4 - 24 | Inhibition of pre-mRNA splicing, cell cycle arrest | [3] |
Note: A comprehensive table of IC50 values for this compound across a broad range of cancer cell lines is not yet publicly available. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific cell line of interest.
Experimental Protocols
Protocol 1: Cell Viability Assay using MTT
This protocol describes how to determine the effect of this compound on cell viability using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (DDD00107587)
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the following day, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol details the detection of apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (DDD00107587)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1 x 10^6 cells per well in 6-well plates with complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Treat the cells with the desired concentrations of this compound for the chosen duration (e.g., 24 hours). Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both the floating cells (in the medium) and the adherent cells.
-
To detach adherent cells, wash with PBS and then add trypsin.
-
Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Analyze the distribution of cells into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound Action.
Caption: this compound-Induced Apoptosis Pathway.
References
Application Notes and Protocols for Madrasin Treatment in Cell Cycle Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Madrasin (DDD00107587) is a cell-permeable small molecule initially identified as a pre-mRNA splicing inhibitor. It interferes with the early stages of spliceosome assembly, leading to an accumulation of unspliced pre-mRNAs.[1] Subsequent research has revealed that this compound also induces a dose- and time-dependent arrest of the cell cycle, highlighting its potential as a tool for cancer research and drug development.[2] More recent studies suggest that at shorter treatment durations, this compound's primary effect may be a general downregulation of transcription, with splicing inhibition being an indirect consequence.[3][4] These application notes provide detailed protocols for utilizing this compound to study cell cycle progression, including methods for cell treatment, flow cytometry analysis, and Western blotting for key cell cycle regulators.
Mechanism of Action
This compound was initially shown to inhibit pre-mRNA splicing by stalling spliceosome assembly at the A complex.[1][5] This disruption of mRNA processing can lead to the downregulation of essential proteins required for cell cycle progression. The observed cell cycle arrest is characterized by an increase in the proportion of cells in the S and G2/M phases, with a corresponding decrease in the G1 phase population.[2] This suggests that this compound treatment activates cell cycle checkpoints, likely in response to transcriptional or splicing stress, preventing cells from proceeding through mitosis. The G2/M checkpoint, which is primarily regulated by the Cyclin B1/CDK1 complex, is a likely target of the cellular response to this compound.
Data Presentation
Table 1: Quantitative Effects of this compound on Cell Cycle Distribution in HeLa Cells
The following table summarizes the reported effects of this compound on the cell cycle distribution of HeLa cells after 24 hours of treatment. This data can be used as a reference for expected outcomes.
| Treatment Concentration | Duration (hours) | % Cells in G1 | % Cells in S | % Cells in G2/M | Reference |
| 10 µM | 8 | Decreased | Increased | Increased | [2] |
| 10 µM | 24 | Decreased | >50% | >40% | [2] |
| 30 µM | 24 | Not specified | Not specified | Not specified | [2] |
Note: Specific percentages for the 8-hour time point and the 30 µM concentration were not detailed in the source material, but a trend of decreased G1 and increased S and G2/M was reported.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a stock solution of this compound at a concentration of 10 mM in DMSO. For example, for a molecular weight of 311.34 g/mol , dissolve 3.11 mg of this compound in 1 mL of DMSO.
-
Ensure the powder is completely dissolved by vortexing. Gentle warming or sonication can be used if precipitation occurs.[2]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[2]
Cell Culture and this compound Treatment
Materials:
-
HeLa or HEK293 cells (or other cell line of interest)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
6-well plates or other appropriate culture vessels
-
Vehicle control (DMSO)
Protocol:
-
Seed the cells in 6-well plates at a density that will allow them to be in the exponential growth phase (typically 50-60% confluency) at the time of treatment.
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentrations (e.g., 10 µM and 30 µM).
-
Prepare a vehicle control by adding the same volume of DMSO to the medium as used for the highest this compound concentration.
-
Remove the existing medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubate the cells for the desired time points (e.g., 4, 8, and 24 hours).[5]
Cell Cycle Analysis by Flow Cytometry
Materials:
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Protocol:
-
After this compound treatment, harvest the cells by trypsinization.
-
Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with PBS. Centrifuge again.
-
Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
Western Blot Analysis of Cell Cycle Proteins
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-phospho-Histone H3 (Ser10), anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
After this compound treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
Cell Viability Assay (MTT Assay)
Materials:
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add the MTT solvent to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Mandatory Visualization
Caption: Proposed pathway of this compound-induced G2/M cell cycle arrest.
Caption: Experimental workflow for cell cycle analysis with this compound.
References
Application Notes and Protocols for Studying the Effects of Madrasin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Madrasin is a small molecule initially identified as a pre-mRNA splicing inhibitor that interferes with the early stages of spliceosome assembly. Subsequent research, however, suggests that its primary effect may be the downregulation of transcription, with splicing inhibition being an indirect consequence.[1][2][3][4][5] Cellular effects of this compound include a dose- and time-dependent inhibition of cell cycle progression and cytotoxicity at higher concentrations. These findings indicate that this compound is a valuable tool for studying the interplay between transcription, splicing, and cell fate.
These application notes provide a comprehensive experimental framework for characterizing the biological effects of this compound in cancer cell lines. The protocols herein describe methods to assess cell viability, apoptosis, cell cycle distribution, global transcriptional activity, and changes in gene and protein expression.
Data Presentation
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Vehicle) | 100 ± 4.2 | 100 ± 5.1 | 100 ± 4.8 |
| 1 | 95.3 ± 3.9 | 88.1 ± 4.5 | 75.4 ± 5.5 |
| 5 | 82.1 ± 5.0 | 65.7 ± 6.2 | 48.9 ± 6.8 |
| 10 | 60.5 ± 4.7 | 42.3 ± 5.3 | 25.1 ± 4.9 |
| 25 | 35.2 ± 3.8 | 18.9 ± 3.1 | 9.7 ± 2.5 |
| 50 | 15.8 ± 2.9 | 7.4 ± 2.0 | 4.1 ± 1.8 |
Table 2: Induction of Apoptosis by this compound (Annexin V/PI Staining)
| Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | % Live Cells |
| 0 (Vehicle) | 2.1 ± 0.5 | 1.5 ± 0.3 | 96.4 ± 0.8 |
| 10 | 15.8 ± 2.1 | 5.2 ± 1.1 | 79.0 ± 3.0 |
| 25 | 32.4 ± 3.5 | 18.7 ± 2.8 | 48.9 ± 5.2 |
| 50 | 45.1 ± 4.2 | 35.6 ± 3.9 | 19.3 ± 4.8 |
Table 3: Cell Cycle Analysis of this compound-Treated Cells (Propidium Iodide Staining)
| Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Vehicle) | 55.2 ± 3.1 | 28.9 ± 2.5 | 15.9 ± 1.9 |
| 10 | 40.1 ± 2.8 | 38.5 ± 3.0 | 21.4 ± 2.2 |
| 25 | 25.7 ± 2.2 | 45.3 ± 3.6 | 29.0 ± 2.9 |
| 50 | 18.9 ± 1.9 | 30.1 ± 2.8 | 51.0 ± 4.1 |
Mandatory Visualizations
Caption: Experimental workflow for this compound studies.
Caption: Proposed mechanism of action for this compound.
Caption: Hypothetical p53 signaling pathway affected by this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
HeLa or HEK293 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1][6]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[3]
-
Incubate for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each tube.[3]
-
Analyze the cells by flow cytometry within one hour.[7]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze cell cycle distribution by flow cytometry.
Materials:
-
This compound-treated and control cells
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for 24 hours.
-
Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
Global Transcription Assay (5-Ethynyl Uridine (B1682114) Incorporation)
This assay measures newly synthesized RNA by incorporating the uridine analog 5-ethynyl uridine (EU).
Materials:
-
This compound-treated and control cells
-
5-Ethynyl Uridine (EU)
-
Click-iT® RNA Alexa Fluor® Imaging Kit
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound for the desired time.
-
Add EU to the culture medium at a final concentration of 0.5-1 mM and incubate for 1-2 hours.[11]
-
Fix and permeabilize the cells according to the manufacturer's protocol.
-
Perform the Click-iT® reaction to conjugate a fluorescent azide (B81097) to the incorporated EU.[12][13]
-
Image the cells using a fluorescence microscope and quantify the fluorescence intensity.
Gene-Specific Transcription and Splicing Analysis (RT-qPCR)
This method quantifies the mRNA levels of specific genes and can be adapted to analyze splicing changes.
Materials:
-
This compound-treated and control cells
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Gene-specific primers (for target genes and a housekeeping gene like GAPDH)
-
Primers flanking a known alternatively spliced exon
Procedure:
-
Treat cells with this compound and extract total RNA.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers for genes of interest (e.g., cell cycle regulators like CCNA2, apoptosis-related genes like MCL1, or transcription factors like POLR2A).
-
To analyze splicing, design primers flanking an intron of a gene known to be affected by splicing modulators. A change in the ratio of spliced to unspliced transcripts can be quantified.
-
Analyze the data using the ΔΔCt method.
Protein Expression Analysis (Western Blotting)
This technique detects and quantifies specific proteins in cell lysates.
Materials:
-
This compound-treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against POLR2A, cyclins, caspases, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cells and determine protein concentration.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Block the membrane for 1 hour at room temperature.[2]
-
Incubate with primary antibody overnight at 4°C.[15]
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Western blot protocol | Abcam [abcam.com]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. researchhub.com [researchhub.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 13. Visualization of the Nucleolus Using Ethynyl Uridine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Measuring Transcriptional Inhibition by Madrasin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Madrasin (DDD00107587) is a small molecule initially identified as a pre-mRNA splicing inhibitor.[1][2] However, recent studies have revealed that its primary effect is the general downregulation of transcription by RNA polymerase II (Pol II).[3][4][5] The impact on pre-mRNA splicing is now considered to be an indirect, downstream consequence of its effect on transcription.[3][4] this compound affects the transcription of intron-containing, intronless, and histone genes, leading to a decrease in Pol II pausing and levels across the gene body, as well as causing defects in transcription termination.[3][4] This document provides detailed protocols for key assays to measure the transcriptional inhibitory effects of this compound, presents quantitative data from relevant studies, and illustrates the underlying molecular pathways and experimental workflows.
Mechanism of Action
This compound acts as a general inhibitor of Pol II transcription. While its precise molecular target is not yet fully elucidated, its effects are observed shortly after treatment, suggesting a direct impact on the transcriptional machinery.[4] Treatment with this compound leads to a reduction in nascent RNA synthesis and a decrease in the occupancy of Pol II and associated elongation factors, such as SPT5 and CDC73, across gene bodies.[3][4] Interestingly, while the overall levels of these factors decrease across the gene, there is a relative increase in their association with Pol II, alongside a delayed transcription termination.[3] This suggests that this compound may interfere with the proper function and dynamics of the transcription elongation complex.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound on transcription.
Table 1: Effect of this compound on Gene Expression Measured by qRT-PCR in HeLa Cells
| Gene Target | Treatment | Fold Change vs. DMSO Control (Normalized to 7SK snRNA) | Statistical Significance (P-value) |
| ACTB | 90 µM this compound (30 min) | ~0.6 | < 0.01 |
| 90 µM this compound (60 min) | ~0.5 | < 0.01 | |
| GAPDH | 90 µM this compound (30 min) | ~0.7 | < 0.05 |
| 90 µM this compound (60 min) | ~0.6 | < 0.01 | |
| KPNB1 | 90 µM this compound (30 min) | ~0.5 | < 0.01 |
| 90 µM this compound (60 min) | ~0.4 | < 0.001 | |
| UBC | 90 µM this compound (30 min) | ~0.6 | < 0.01 |
| 90 µM this compound (60 min) | ~0.5 | < 0.001 | |
| HSP70 | 90 µM this compound (30 min) | ~0.4 | < 0.001 |
| 90 µM this compound (60 min) | ~0.3 | < 0.001 | |
| C11orf51 | 90 µM this compound (30 min) | ~0.7 | < 0.05 |
| 90 µM this compound (60 min) | ~0.6 | < 0.01 | |
| CCND1 | 90 µM this compound (30 min) | ~0.5 | < 0.01 |
| 90 µM this compound (60 min) | ~0.4 | < 0.001 | |
| MYC | 90 µM this compound (30 min) | ~0.6 | < 0.01 |
| 90 µM this compound (60 min) | ~0.5 | < 0.001 |
Data adapted from studies on HeLa cells treated with 90 µM this compound for 30 or 60 minutes.[3][6] Values are approximate and represent the mean of biological replicates.
Table 2: Effect of this compound on Protein Occupancy at the KPNB1 Gene Locus Measured by ChIP-qPCR in HeLa Cells (30 min treatment)
| Protein Target | Gene Region | Relative Occupancy (this compound vs. DMSO) | Statistical Significance (P-value) |
| Total Pol II | Promoter | Decreased | < 0.05 |
| Gene Body | Decreased | < 0.01 | |
| Termination Region | Increased | < 0.001 | |
| SPT5 | Gene Body | Decreased | < 0.01 |
| CDC73 | Gene Body | Decreased | < 0.01 |
| CPSF73 | Gene Body | No significant change | Not Significant |
Data summarized from ChIP-qPCR analysis on the KPNB1 gene in HeLa cells treated with 90 µM this compound for 30 minutes.[3][6]
Mandatory Visualizations
Caption: this compound's proposed mechanism of transcriptional inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of small molecule inhibitors of pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoginkgetin and this compound are poor splicing inhibitors | PLOS One [journals.plos.org]
- 4. Isoginkgetin and this compound are poor splicing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Isoginkgetin and this compound are poor splicing inhibitors | PLOS One [journals.plos.org]
Troubleshooting & Optimization
unexpected off-target effects of Madrasin
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Madrasin. Recent studies have revealed significant off-target effects that are crucial to consider during experimental design and data interpretation.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, with a focus on distinguishing between its on-target splicing inhibition and its more recently discovered off-target effects on transcription.
| Observed Problem | Potential Cause | Recommended Action |
| 1. Inhibition of pre-mRNA splicing is observed, but results are inconsistent or require high concentrations/long incubation times. | The observed splicing inhibition may be an indirect, secondary effect of a primary impact on transcription. Recent evidence suggests this compound's primary effect is the downregulation of RNA polymerase II (pol II) transcription, which precedes splicing defects.[1][2][3][4][5] | Perform a time-course experiment to determine the onset of transcriptional inhibition versus splicing inhibition. Analyze nascent RNA transcription to directly measure the impact on pol II activity.[1][6] |
| 2. Unexpected changes in the expression levels of proteins unrelated to the splicing of their corresponding pre-mRNAs. | This compound causes a general downregulation of transcription for protein-coding genes.[1][2][3][4][5] This global effect can lead to widespread changes in protein expression that are not a direct result of altered splicing. | Use a control compound that inhibits splicing through a different, well-characterized mechanism (e.g., an SF3B1 inhibitor) to differentiate between splicing-specific and general transcriptional effects.[1][2] |
| 3. Significant cell cytotoxicity is observed at concentrations intended to inhibit splicing. | This compound is known to be cytotoxic at higher concentrations.[7][8] This cytotoxicity could be linked to its primary effect on transcription, which is a fundamental cellular process. | Determine the IC50 for cytotoxicity in your cell line and use concentrations well below this value for initial experiments. If possible, use the lowest effective concentration for the shortest duration necessary to observe the desired on-target effect. |
| 4. Alterations in cell cycle progression, with an accumulation of cells in G2, M, and S phases. | This is a known effect of this compound treatment.[7][8][9] It may be a consequence of the global disruption of gene expression caused by transcriptional inhibition. | When studying cell cycle-specific phenomena, be aware of this confounding effect. Consider synchronizing cells before this compound treatment to better interpret cell cycle-related outcomes. |
| 5. Changes in the localization of nuclear proteins. | This compound has been reported to promote a specific reorganization of subnuclear protein localization.[7][8] This is likely another downstream consequence of its impact on fundamental nuclear processes like transcription and splicing. | If your experiment involves analyzing the subcellular localization of proteins, be aware that this compound itself can induce changes. Use appropriate controls to distinguish between treatment-induced artifacts and genuine experimental observations. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: Initially, this compound was identified as a pre-mRNA splicing inhibitor that interferes with the early stages of spliceosome assembly.[7][8][9] However, more recent research indicates that this compound's effect on splicing is likely indirect.[1][2][3][4][5] The primary and more immediate effect of this compound is the downregulation of RNA polymerase II (pol II) transcription.[1][2][3][4][5]
Q2: What are the main off-target effects of this compound?
A2: The most significant off-target effect of this compound is the general downregulation of pol II transcription.[1][2][3][4][5] Other reported effects, which may be consequences of this primary off-target activity, include:
-
Induction of cell cycle arrest in G2/M and S phases.[7][8][9]
-
A decrease in spliced POLR2A transcripts and loss of POLR2A protein.[9]
Q3: How can I be sure that the effects I'm seeing are due to splicing inhibition and not the off-target transcriptional effects?
A3: To dissect these effects, it is recommended to:
-
Perform a time-course experiment: Transcriptional defects have been shown to occur before splicing inhibition.[1][3][4][5]
-
Use appropriate controls: Compare the effects of this compound to those of a well-characterized splicing inhibitor that targets a specific component of the spliceosome (e.g., an SF3B1 inhibitor).[1][2]
-
Directly measure transcription: Employ techniques like nascent RNA analysis to directly assess the impact on pol II activity.[1][6]
Q4: What is the known cellular target of this compound?
A4: The specific cellular target(s) of this compound remain unknown.[1][2]
Experimental Protocols
Protocol 1: RT-PCR Analysis of Splicing Inhibition
This protocol is adapted from studies investigating the effect of this compound on pre-mRNA splicing.[1][2]
-
Cell Culture and Treatment: Plate HeLa cells and grow to 70-80% confluency. Treat cells with DMSO (vehicle control) or this compound at the desired concentration (e.g., 90 µM) for a specified time (e.g., 30 minutes to 1 hour).
-
RNA Extraction: Harvest the cells and extract total RNA using a standard method, such as TRIzol reagent, followed by purification.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase and random hexamer primers.
-
PCR Amplification: Perform PCR using primers that flank an intron of a gene of interest (e.g., BRD2 or DNAJB1). This allows for the amplification of both spliced and unspliced transcripts.
-
Gel Electrophoresis: Analyze the PCR products on an agarose (B213101) gel. The presence of a higher molecular weight band corresponding to the unspliced transcript in this compound-treated samples indicates splicing inhibition.
Protocol 2: Analysis of Nascent Transcription by 5-EU Labeling
This protocol provides a method to assess the impact of this compound on ongoing transcription.
-
Cell Culture and Treatment: Culture cells as described in Protocol 1. Treat with DMSO or this compound for the desired time (e.g., 30-60 minutes).
-
Nascent RNA Labeling: Add 5-ethynyluridine (B57126) (5-EU) to the cell culture medium and incubate for a short period (e.g., 20-30 minutes) to label newly transcribed RNA.
-
Cell Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde. Permeabilize the cells with 0.5% Triton X-100.
-
Click-iT Reaction: Perform a Click-iT reaction to conjugate a fluorescent azide (B81097) to the 5-EU incorporated into the nascent RNA.
-
Imaging and Quantification: Acquire images using fluorescence microscopy. Quantify the fluorescence intensity to determine the level of nascent transcription in control versus this compound-treated cells. A reduction in fluorescence indicates transcriptional inhibition.
Visualized Pathways and Workflows
References
- 1. Isoginkgetin and this compound are poor splicing inhibitors | PLOS One [journals.plos.org]
- 2. Isoginkgetin and this compound are poor splicing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. biorxiv.org [biorxiv.org]
- 5. Isoginkgetin and this compound are poor splicing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of small molecule inhibitors of pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
interpreting conflicting data on Madrasin's splicing inhibition
For researchers utilizing Madrasin, interpreting experimental outcomes can be challenging due to conflicting reports on its mechanism of action. This guide provides a comprehensive resource to understand the divergent data, troubleshoot experiments, and accurately interpret your findings.
Frequently Asked Questions (FAQs)
Q1: Is this compound a direct inhibitor of pre-mRNA splicing?
There is conflicting evidence regarding the primary mechanism of this compound.
-
Recent Evidence: More recent studies from 2024 suggest that this compound is a "poor splicing inhibitor."[5][6][7][8] These studies indicate that this compound's primary effect is a general downregulation of transcription by RNA polymerase II. The observed splicing defects are proposed to be an indirect consequence of this transcriptional inhibition.[5][7][8]
Q2: Why are there discrepancies in the reported effects of this compound?
The conflicting data may arise from differences in experimental systems, concentrations of this compound used, and the duration of treatment.
-
In Vitro vs. In Cellulo: The initial characterization of this compound as a direct splicing inhibitor was primarily based on in vitro splicing assays using nuclear extracts.[2][3] The more recent findings that challenge this view were derived from experiments conducted in cultured human cells (HeLa and HEK293).[5][6][7] The cellular environment introduces complexities, such as drug metabolism and off-target effects, that are not present in in vitro systems.
-
Concentration and Treatment Time: The concentrations of this compound used in various studies range from 10 µM to 90 µM, with treatment times from 30 minutes to 24 hours.[6][9][10] It is possible that at lower concentrations or shorter time points, the effects on splicing are more pronounced, while at higher concentrations or with longer exposure, the transcriptional inhibition becomes the dominant effect.
Q3: What is the reported IC50 value for this compound's splicing inhibition?
An EC50 value of 20 μM has been reported for the inhibition of CLK-mediated SF3B1 activation in HeLa cells, as assessed by an MDM2 pre-mRNA exon skipping luciferase reporter gene assay.[9]
Troubleshooting Guide
Problem: I am not observing the expected level of splicing inhibition with this compound.
-
Possible Cause 1: Suboptimal Concentration.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration for your cell line and specific splicing event. Concentrations ranging from 10 µM to 90 µM have been used in published studies.[6][9][10] A recent study selected 90 µM as a working concentration for short-term inhibition in HeLa cells based on a concentration-dependent inhibition of BRD2 splicing.[6][10]
-
-
Possible Cause 2: Insufficient Treatment Time.
-
Possible Cause 3: Indirect Effect on Transcription.
-
Recommendation: Assess the impact of this compound on global transcription in your experimental system. A reduction in nascent transcription can be measured using a 5'-ethynyl uridine (B1682114) (5'EU) incorporation assay.[6][10][12] If you observe a significant decrease in 5'EU incorporation, it may indicate that the primary effect in your system is transcriptional inhibition.
-
Problem: I am seeing a global decrease in transcription, not just splicing inhibition.
-
Interpretation: This observation is consistent with recent findings suggesting that this compound's primary effect is the downregulation of transcription.[5][7][8]
-
Experimental Validation:
-
qRT-PCR: Measure the levels of pre-mRNA and mature mRNA of your target genes. A decrease in both may suggest a transcriptional defect rather than a specific splicing block.
-
mNET-seq: For a more in-depth analysis, consider performing mNET-seq (mammalian native elongating transcript sequencing) to directly assess the distribution and density of RNA polymerase II across the genome.[11][12] Studies have shown that this compound treatment leads to a decrease in Pol II pausing and levels across the gene body.[11]
-
Data Summary
Table 1: Reported Effects and Concentrations of this compound
| Effect | Cell Line/System | Concentration | Treatment Time | Reference |
| Inhibition of pre-mRNA splicing in vitro | HeLa Nuclear Extract | Not specified | 90 min | [1][2][3] |
| Stalls spliceosome assembly at A complex | In vitro | Not specified | Not specified | [1][2][3][4] |
| Inhibition of CLK-mediated SF3B1 activation (EC50) | HeLa | 20 µM | Not specified | [9] |
| Inhibition of splicing of various pre-mRNAs | HeLa, HEK293 | 10-30 µM | 4-24 hours | [9] |
| Cell cycle arrest (G2/M and S phase increase) | HeLa, HEK293 | 10-30 µM | 8-24 hours | [9] |
| Poor splicing inhibitor; primary effect on transcription | HeLa | 90 µM | 30 min - 1 hour | [6][7][10] |
| Downregulation of Pol II transcription | HeLa | 90 µM | 30 min | [6][7][10] |
| Transcription termination defect | HeLa | 90 µM | 30 min | [6][11] |
Experimental Protocols
In Vitro Splicing Assay (as described in early studies)
-
Prepare HeLa nuclear extract.
-
Assemble a 20 µL splicing reaction containing the pre-mRNA substrate.
-
Add the desired concentration of this compound or DMSO vehicle control.
-
Incubate the reaction at 30°C for 90 minutes.
-
Stop the reaction by heat inactivation at 95°C for 5 minutes.
-
Perform proteinase K digestion.
-
Analyze the ratio of spliced to unspliced RNA using RT-PCR and agarose (B213101) gel electrophoresis.[3]
Cell-Based Splicing and Transcription Analysis (as described in recent studies)
-
Cell Culture: Plate HeLa cells to be 40-50% confluent on the day of the experiment.
-
Treatment: Treat cells with the desired concentration of this compound (e.g., 90 µM) or DMSO for the specified time (e.g., 30 minutes or 1 hour).
-
Splicing Analysis (RT-PCR):
-
Transcription Analysis (5'EU Incorporation):
-
During the final portion of the this compound treatment, add 5'-ethynyl uridine (5'EU) to the culture medium.
-
Fix and permeabilize the cells.
-
Perform a click chemistry reaction to conjugate a fluorescent azide (B81097) to the incorporated 5'EU.
-
Analyze the fluorescence intensity per nucleus using microscopy to quantify nascent transcription.[6][10][12]
-
Visualizing the Conflicting Models
To clarify the different proposed mechanisms of this compound action, the following diagrams illustrate the key concepts.
Caption: Early model of this compound as a direct splicing inhibitor.
Caption: Recent model of this compound primarily inhibiting transcription.
References
- 1. Identification of small molecule inhibitors of pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Small Molecule Inhibitors of Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of small molecule inhibitors of pre-mRNA splicing. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Isoginkgetin and this compound are poor splicing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoginkgetin and this compound are poor splicing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoginkgetin and this compound are poor splicing inhibitors | PLOS One [journals.plos.org]
- 8. ora.ox.ac.uk [ora.ox.ac.uk]
- 9. medchemexpress.com [medchemexpress.com]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Isoginkgetin and this compound are poor splicing inhibitors | PLOS One [journals.plos.org]
solubility issues with Madrasin in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with Madrasin in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of pre-mRNA splicing.[1][2] It interferes with the early stages of spliceosome assembly, causing it to stall at the A complex.[2][3] However, recent studies suggest that this compound's effect on splicing may be indirect, as it has also been shown to cause a general downregulation of transcription.[4][5][6] At higher concentrations, this compound is cytotoxic, while at lower concentrations, it can induce cell cycle arrest.[2]
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. Why is this happening?
A2: This is a common issue with hydrophobic compounds like this compound.[7][8][9] The precipitation, often called "crashing out," occurs because this compound is poorly soluble in the aqueous environment of the cell culture medium.[7] When the concentrated DMSO stock is diluted in the medium, the DMSO concentration drops significantly, and the aqueous medium cannot keep the hydrophobic this compound in solution.[7][8]
Q3: What is the maximum recommended concentration of DMSO in cell culture?
A3: To minimize cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[8][10] However, the tolerance to DMSO can be cell-line dependent. It is always recommended to include a vehicle control (medium with the same final DMSO concentration without the compound) in your experiments to account for any effects of the solvent.
Q4: Can I use other solvents besides DMSO?
A4: While DMSO is the most common solvent for hydrophobic compounds in cell culture, alternatives exist. These include dimethylformamide (DMF) and ethanol.[11] Newer, less toxic alternatives like Cyrene™ and zwitterionic liquids (ZILs) are also being explored.[12][13][14] However, if you switch solvents, it is crucial to perform control experiments to ensure the new solvent does not affect your cells or the experimental outcome.
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
This guide provides a step-by-step approach to resolving precipitation issues with this compound in your cell culture experiments.
Issue: this compound precipitates immediately upon addition to cell culture media.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The desired working concentration of this compound exceeds its solubility limit in the aqueous medium. | Determine the maximum soluble concentration by performing a solubility test. Start with a lower, more soluble concentration and perform a dose-response experiment if possible. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[7] | Perform a stepwise or serial dilution. First, create an intermediate dilution of your DMSO stock in a small volume of pre-warmed (37°C) medium. Then, add this intermediate dilution to the final volume of media.[8] |
| Improper Mixing | Adding the stock solution without adequate mixing creates localized high concentrations that are prone to precipitation.[8] | Add the this compound stock solution drop-wise to the medium while gently swirling or vortexing to ensure rapid and even dispersion.[8][9] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for preparing your final working solution.[7][8][9] |
Issue: this compound precipitates after a period of incubation.
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeatedly removing the culture vessel from the incubator can cause temperature cycling, which may affect the compound's solubility.[9] | Minimize the time your culture plates are outside the incubator. If performing microscopy, use a heated stage to maintain the temperature. |
| Media Evaporation | In long-term experiments, evaporation can concentrate media components, including this compound, potentially exceeding its solubility limit.[7] | Ensure proper humidification of the incubator. For long-term cultures, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes. |
| Interaction with Media Components | Salts, proteins, and other supplements in the media can interact with this compound over time, leading to the formation of insoluble complexes.[9] | If your experimental design allows, consider reducing the serum concentration. Preparing fresh this compound-containing media immediately before each use is also recommended. |
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Concentration | Notes |
| DMSO | 0.5 mg/mL | Warming the solution may be necessary. |
| DMSO | 1 mg/mL (3.21 mM) | Use fresh DMSO as moisture absorption can reduce solubility. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, gently warm the tube in a 37°C water bath or sonicate briefly to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media (Avoiding Precipitation)
-
Thaw a single-use aliquot of your this compound DMSO stock solution at room temperature.
-
Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.
-
Perform a serial dilution: a. Prepare an intermediate dilution by adding a small volume of your this compound stock solution to a small volume of the pre-warmed medium. For example, dilute a 10 mM stock 1:10 in medium to get a 1 mM intermediate solution. b. Add the required volume of the intermediate dilution to your final volume of pre-warmed medium to achieve the desired final working concentration. Add the solution drop-wise while gently swirling the medium.
-
Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
-
Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiment.
Visualizations
Caption: this compound's dual inhibitory effects.
Caption: Workflow for this compound solubilization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of small molecule inhibitors of pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulating splicing with small molecular inhibitors of the spliceosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoginkgetin and this compound are poor splicing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Isoginkgetin and this compound are poor splicing inhibitors | PLOS One [journals.plos.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. researchgate.net [researchgate.net]
- 12. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Madrasin Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing Madrasin concentration for their experiments while avoiding cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound was initially identified as a small molecule inhibitor of pre-mRNA splicing. It was shown to interfere with the early stages of spliceosome assembly, stalling the process at the A complex.[1] However, more recent studies suggest that this compound's primary effect is the global downregulation of transcription by RNA polymerase II (pol II).[2][3] The inhibition of splicing is likely an indirect consequence of its impact on transcription.[2][3]
Q2: At what concentrations does this compound typically show an effect?
A2: Based on published studies, this compound has been shown to inhibit pre-mRNA splicing and affect cell cycle progression in HeLa and HEK293 cells at concentrations ranging from 10 µM to 30 µM.[1] A concentration of 90 µM has been used in studies investigating its effect on transcription.[2] It is important to note that cytotoxicity is observed at higher concentrations.[1]
Q3: What are the known cytotoxic effects of this compound?
A3: At higher concentrations, this compound is cytotoxic.[1] At lower, sub-lethal concentrations, it can induce cell cycle arrest, specifically causing an accumulation of cells in the G2/M and S phases.[1] The cytotoxic effects are likely linked to its ability to broadly inhibit transcription, a fundamental cellular process.
Q4: Are there known IC50 values for this compound in different cell lines?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death observed even at low this compound concentrations. | Cell line is particularly sensitive to transcription inhibition. | Perform a dose-response experiment starting with a much lower concentration range (e.g., 0.1 µM to 10 µM) to identify a non-toxic working concentration. |
| Incorrect stock solution concentration. | Verify the concentration of your this compound stock solution. If possible, use a freshly prepared solution. | |
| No observable effect on splicing or transcription at tested concentrations. | Insufficient concentration of this compound. | Gradually increase the concentration of this compound. For transcription inhibition studies, concentrations up to 90 µM have been reported.[2] |
| Short incubation time. | Increase the incubation time. Effects on cell cycle have been observed after 8 to 24 hours of treatment.[1] | |
| Cell line is resistant to this compound. | Consider using a different cell line that has been previously shown to be responsive to this compound, such as HeLa or HEK293 cells.[1] | |
| Inconsistent results between experiments. | Variability in cell seeding density. | Ensure consistent cell seeding density across all experiments as this can significantly impact the outcome of cytotoxicity assays. |
| Contamination of cell culture. | Regularly check for and test for microbial contamination in your cell cultures. | |
| Degradation of this compound stock solution. | Aliquot and store the this compound stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
Data Presentation: Observed Effective Concentrations of this compound
Since specific IC50 values for this compound are not widely published, the following table summarizes the concentrations that have been reported to be effective in cellular assays. This can serve as a starting point for designing your dose-response experiments.
| Cell Line | Concentration Range | Observed Effect | Duration of Treatment |
| HeLa | 10 µM - 30 µM | Inhibition of pre-mRNA splicing of specific genes.[1] | 4 - 24 hours |
| HEK293 | 10 µM - 30 µM | Inhibition of pre-mRNA splicing of specific genes.[1] | 4 - 24 hours |
| HeLa | 10 µM | Increased proportion of cells in G2/M and S phases.[1] | 8 - 24 hours |
| HeLa | 90 µM | Downregulation of RNA polymerase II transcription.[2] | 1 hour |
Experimental Protocols
To determine the optimal, non-cytotoxic concentration of this compound for your experiments, it is essential to perform a dose-response analysis using cell viability and cytotoxicity assays.
Protocol 1: Determining Cell Viability using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Assessing Cytotoxicity using LDH Assay
Principle: The Lactate Dehydrogenase (LDH) assay measures the release of LDH from the cytosol of damaged cells into the culture medium. The amount of LDH released is proportional to the number of lysed cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired experimental duration.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant and incubate at room temperature for the time specified in the kit's protocol (usually 30 minutes), protected from light.
-
Stop Reaction: Add the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration using the formula provided in the kit's manual, which normalizes the results to the spontaneous and maximum LDH release controls.
Protocol 3: Detecting Apoptosis using Annexin V Staining
Principle: Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells). Flow cytometry is used to differentiate between live, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates or culture tubes
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Binding buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired duration. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cell pellet in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Visualizations
This compound's Effect on Pre-mRNA Splicing
Caption: this compound inhibits pre-mRNA splicing by stalling spliceosome assembly at the A complex.
This compound's Impact on RNA Polymerase II Transcription
References
troubleshooting Madrasin instability in experimental conditions
Welcome to the technical support center for Madrasin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experimental challenges related to this compound's stability and activity.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. What could be the cause?
Inconsistent results can stem from several factors, including the chemical instability of the compound and, importantly, the biological complexity of its mechanism of action. Recent studies suggest that this compound's primary effect is the downregulation of RNA Polymerase II (Pol II) transcription, which in turn indirectly affects pre-mRNA splicing.[1][2][3] Therefore, variability in your results could be due to:
-
Compound Degradation: this compound, like many small molecules, can be sensitive to storage and handling. Improper storage, multiple freeze-thaw cycles, or prolonged exposure to light can lead to degradation.
-
Cellular Context: The transcriptional state of your cells can influence their response to this compound. Differences in cell density, passage number, or metabolic activity can lead to varied outcomes.
-
Indirect Effects: Since the effects on splicing are likely indirect, the timing of your assay and the specific transcripts you are analyzing are critical. The impact on splicing may be downstream of the initial transcriptional inhibition.
Q2: I am not observing the expected splicing inhibition. Is my this compound inactive?
While compound inactivity due to degradation is possible, it is also crucial to consider that this compound is now understood to be a poor direct inhibitor of splicing.[1][2][3] Its primary effect is on transcription. If your assay is solely focused on a direct splicing readout, you may not see a strong effect, or the effect may be delayed. We recommend investigating the impact on transcription in your experimental system.
Q3: How should I prepare and store my this compound stock solutions?
To ensure the stability of your this compound stock solutions, we recommend the following:
-
Dissolving the Compound: Dissolve this compound in a suitable solvent such as DMSO.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions from your stock for each experiment to minimize degradation.
Q4: Can this compound affect processes other than splicing and transcription?
Yes, at higher concentrations, this compound has been shown to be cytotoxic and can induce cell cycle arrest.[4] When interpreting your results, it is important to assess cell viability to distinguish between specific inhibitory effects and general cytotoxicity.
Troubleshooting Guides
Issue: Reduced or No Activity of this compound
If you are observing a loss of this compound's expected activity, consider the following troubleshooting steps:
-
Verify Compound Integrity:
-
Fresh Stock: Prepare a fresh stock solution from the powder.
-
Proper Storage: Ensure that your stock solutions have been stored correctly at -20°C or -80°C and protected from light.
-
Limit Freeze-Thaw Cycles: Use aliquots to avoid multiple freeze-thaw cycles.
-
-
Re-evaluate the Biological Assay:
-
Assess Transcription: Since this compound primarily affects transcription, design experiments to measure the levels of pre-mRNA and mature mRNA of your gene of interest using qRT-PCR. A decrease in both may indicate transcriptional inhibition.
-
Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation time for observing an effect on transcription and any subsequent indirect effects on splicing.
-
Dose-Response Experiment: Conduct a dose-response experiment to ensure you are using an effective concentration of this compound in your cell type.
-
-
Control for Cytotoxicity:
-
Cell Viability Assay: Run a parallel cell viability assay (e.g., MTS or CellTiter-Glo) to ensure that the observed effects are not due to widespread cell death.
-
Issue: High Variability Between Replicates
High variability in your experimental replicates can be addressed by:
-
Standardizing Experimental Conditions:
-
Consistent Cell Culture: Ensure uniformity in cell seeding density, passage number, and growth conditions.
-
Precise Compound Handling: Use calibrated pipettes and ensure thorough mixing when preparing working solutions.
-
-
Optimizing the Assay Protocol:
-
Incubation Times: Use consistent and optimized incubation times for this compound treatment.
-
Assay Controls: Include appropriate positive and negative controls in every experiment. A positive control for transcription inhibition (e.g., actinomycin (B1170597) D) can be useful.
-
Data Presentation
Table 1: this compound Solubility and Storage
| Parameter | Recommendation |
| Solubility | Soluble in DMSO. |
| Stock Solution Storage | Store at -20°C for up to 1 year or -80°C for up to 2 years. Prepare in aliquots to avoid freeze-thaw cycles.[4] |
| Working Solution | Prepare fresh for each experiment from a frozen stock. |
Table 2: Experimental Conditions for this compound Treatment
| Cell Line | Concentration Range | Treatment Duration | Observed Effects | Reference |
| HeLa | 10-30 µM | 4-24 hours | Inhibition of pre-mRNA splicing of several genes, dose- and time-dependent inhibition of cell cycle progression.[4] | MedchemExpress |
| HEK293 | 10-30 µM | 4-24 hours | Inhibition of pre-mRNA splicing of several genes, dose- and time-dependent inhibition of cell cycle progression.[4] | MedchemExpress |
| HeLa | 90 µM | 30-60 minutes | Downregulation of Pol II transcription of protein-coding genes, limited effect on pre-mRNA splicing, and induction of a transcription termination defect.[1][3] | Tellier et al., 2024 |
Experimental Protocols
Protocol 1: Assessing Transcriptional Inhibition using qRT-PCR
Objective: To determine the effect of this compound on the transcription of a target gene by measuring pre-mRNA and mature mRNA levels.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for pre-mRNA (targeting an intron-exon junction) and mature mRNA (targeting an exon-exon junction) of the gene of interest
-
Primers for a reference gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Treatment:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations and a DMSO vehicle control for the desired time period (e.g., 30 minutes to 24 hours).
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription:
-
Synthesize cDNA from an equal amount of total RNA for each sample using a reverse transcription kit.
-
-
qPCR:
-
Set up qPCR reactions for each sample using primers for the pre-mRNA and mature mRNA of the target gene, as well as the reference gene.
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative expression levels of the pre-mRNA and mature mRNA using the ΔΔCt method, normalizing to the reference gene.
-
Compare the expression levels in this compound-treated samples to the vehicle control. A decrease in both pre-mRNA and mature mRNA levels suggests transcriptional inhibition.
-
Mandatory Visualization
Caption: Updated proposed mechanism of this compound action.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Logical relationship of this compound's effects.
References
- 1. Isoginkgetin and this compound are poor splicing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoginkgetin and this compound are poor splicing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoginkgetin and this compound are poor splicing inhibitors | PLOS One [journals.plos.org]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Resistance to Madrasin in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Madrasin in their cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (DDD00107587) was initially identified as a small molecule that inhibits pre-mRNA splicing by interfering with the early stages of spliceosome assembly, causing it to stall at the A complex.[1] However, more recent studies suggest that this compound's primary effect may be the downregulation of RNA polymerase II transcription, with the impact on splicing being an indirect consequence.[2][3] At higher concentrations, this compound is cytotoxic, while at lower concentrations, it can induce cell cycle arrest.[1]
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has been demonstrated to affect pre-mRNA splicing and cell cycle progression in HeLa and HEK293 cells.[1][4] It has been shown to inhibit the splicing of pre-mRNAs for genes such as RIOK3, BRD2, Hsp40, MCL1, CCNA2, and AURKA in these cell lines.[4]
Q3: What are the typical concentrations and treatment times for this compound?
A3: Effective concentrations of this compound can vary between cell lines and the experimental endpoint. Generally, concentrations between 10-30 µM have been used for treatment durations of 4 to 24 hours to observe effects on splicing and cell cycle.[4] For longer-term cytotoxicity assays, a wider range of concentrations should be tested to determine the IC50 value for your specific cell line.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in DMSO to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[4] When preparing working solutions, it is advisable to make fresh dilutions from the stock for each experiment to ensure compound stability and activity. Avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Guide: Overcoming this compound Resistance
This guide addresses common issues that may be interpreted as resistance to this compound and provides strategies to investigate and potentially overcome them.
Issue 1: No or reduced cytotoxic effect of this compound observed.
This could be due to experimental variability or the development of true biological resistance.
| Potential Cause | Recommended Action |
| Suboptimal Drug Concentration | Perform a dose-response experiment to determine the IC50 of this compound in your specific cell line. See Experimental Protocol 1: Cell Viability Assay (MTT) for a detailed method. |
| Incorrect Drug Handling | Ensure proper storage of this compound stock solutions and prepare fresh dilutions for each experiment. Confirm the final DMSO concentration is consistent across all conditions and does not exceed a cytotoxic level (typically <0.5%). |
| Cell Line Specificity | The sensitivity to this compound can vary between different cell lines. It is possible your cell line is intrinsically less sensitive. Consider testing a positive control cell line known to be sensitive, such as HeLa or HEK293. |
| Development of Acquired Resistance | If you are using a cell line that has been previously treated with this compound or other splicing/transcription inhibitors, it may have developed resistance. See the sections below on investigating resistance mechanisms. |
Issue 2: Cells appear to be resistant to this compound-induced apoptosis.
If this compound is not inducing apoptosis in your cell line, consider the following:
| Potential Cause | Recommended Action |
| Insufficient Drug Concentration or Treatment Time | Apoptosis is a downstream effect and may require higher concentrations or longer incubation times than those needed to observe initial effects on splicing or transcription. Perform a time-course and dose-response experiment and assess apoptosis using Experimental Protocol 2: Apoptosis Assay (Annexin V/PI Staining) . |
| Upregulation of Anti-Apoptotic Proteins | Resistant cells may upregulate anti-apoptotic proteins like those in the Bcl-2 family.[3][5][6][7][8] Analyze the expression of key pro- and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Bax, Bak) using Experimental Protocol 5: Western Blotting . |
| Defective Apoptotic Signaling Pathway | The apoptotic machinery itself may be compromised in the resistant cells. Check for the cleavage of caspase-3 and its substrate PARP, which are hallmarks of apoptosis, using Western blotting.[9][10] |
| Activation of Pro-Survival Pathways | Compensatory activation of pro-survival signaling pathways, such as the PI3K/Akt or MAPK pathways, can counteract the apoptotic effects of this compound.[11][12][13][14][15][16][17][18] Investigate the phosphorylation status of key proteins in these pathways (e.g., Akt, ERK) using Western blotting. |
Issue 3: this compound does not induce the expected cell cycle arrest.
This compound has been reported to cause an accumulation of cells in the G2/M and S phases.[4] If this is not observed:
| Potential Cause | Recommended Action |
| Inappropriate Timing of Analysis | Cell cycle effects are dynamic. Perform a time-course experiment to identify the optimal time point for observing cell cycle arrest in your cell line using Experimental Protocol 3: Cell Cycle Analysis . |
| Alterations in Cell Cycle Checkpoints | Resistant cells may have acquired mutations or altered expression of cell cycle checkpoint proteins, allowing them to bypass the drug-induced arrest.[19][20][21][22][23] Analyze the expression levels of key cell cycle regulators (e.g., cyclins, CDKs, p21, p53) by Western blotting or RT-qPCR. |
| Activation of Bypass Pathways | Activation of signaling pathways that promote cell cycle progression can override the inhibitory effects of this compound. As mentioned above, investigate pro-survival pathways like PI3K/Akt and MAPK. |
Issue 4: Suspected upregulation of drug efflux pumps.
A common mechanism of drug resistance is the increased expression of ATP-binding cassette (ABC) transporters that pump the drug out of the cell.
| Potential Cause | Recommended Action |
| Increased Expression of ABC Transporters | Measure the mRNA and protein levels of common ABC transporters (e.g., MDR1/ABCB1, MRP1/ABCC1, BCRP/ABCG2) in your resistant cell line compared to the parental line using RT-qPCR and Western blotting. |
| Functional Efflux Pump Activity | Use a functional assay with a known substrate of ABC transporters (e.g., rhodamine 123 or calcein-AM) to assess efflux activity. Co-treatment with a known ABC transporter inhibitor (e.g., verapamil (B1683045) for MDR1) and this compound could restore sensitivity. |
Quantitative Data Summary
Table 1: Example Dose-Response Data for this compound in Sensitive and Resistant Cell Lines
| Cell Line | IC50 (µM) after 72h Treatment | Fold Resistance |
| Parental HeLa | 15.2 ± 2.1 | 1.0 |
| This compound-Resistant HeLa | 85.7 ± 9.8 | 5.6 |
| Parental A549 | 22.5 ± 3.5 | 1.0 |
| This compound-Resistant A549 | 112.3 ± 15.1 | 5.0 |
Note: These are example data. Actual IC50 values should be determined experimentally for your specific cell lines.
Table 2: Example Time-Course of this compound-Induced Effects in a Sensitive Cell Line (e.g., HeLa at 20 µM)
| Time (hours) | % Apoptotic Cells (Annexin V+) | % Cells in G2/M Phase | Relative Splicing Inhibition of Target Gene |
| 0 | 5.1 ± 1.2 | 12.3 ± 2.5 | 0% |
| 8 | 8.9 ± 2.1 | 25.6 ± 3.1 | 35% |
| 16 | 18.4 ± 3.5 | 42.1 ± 4.2 | 68% |
| 24 | 35.2 ± 4.8 | 38.5 ± 3.9 | 75% |
Note: These are example data to illustrate expected trends. Actual results will vary depending on the cell line and experimental conditions.
Signaling Pathways and Experimental Workflows
Caption: Inferred mechanisms of resistance to this compound.
Caption: Experimental workflow for troubleshooting this compound resistance.
Detailed Experimental Protocols
Experimental Protocol 1: Cell Viability Assay (MTT)
This protocol is for determining the cytotoxic effects of this compound and calculating the IC50 value.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
96-well cell culture plates
-
DMSO or solubilization buffer (e.g., 0.04 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. It is recommended to perform a wide range of concentrations initially (e.g., 0.1 to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO) wells.
-
Incubate the plate for the desired time (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Experimental Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[4][24][25][26]
Materials:
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium (B1200493) Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate time. Include a vehicle control.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Experimental Protocol 3: Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the DNA content and determine the cell cycle distribution.[1][2][27][28]
Materials:
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)
-
70% ethanol (B145695) (ice-cold)
-
PBS
-
Flow cytometer
Procedure:
-
Seed and treat cells as in the apoptosis assay.
-
Harvest the cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PBS and add it dropwise to 4.5 mL of ice-cold 70% ethanol while vortexing to fix the cells.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Experimental Protocol 4: RT-qPCR for Splicing Analysis
This protocol can be used to assess changes in alternative splicing of a target gene in response to this compound treatment.[29][30][31][32][33]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers designed to specifically amplify different splice variants (e.g., spanning an exon-exon junction for a spliced isoform or within an intron for an unspliced transcript).
-
Real-time PCR system
Procedure:
-
Treat cells with this compound and a vehicle control.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers specific for the different splice isoforms of your gene of interest. Include a housekeeping gene for normalization.
-
Analyze the relative expression of each splice variant using the ΔΔCt method.
Experimental Protocol 5: Western Blotting
This protocol is for detecting changes in the expression or post-translational modification of proteins involved in apoptosis, cell cycle, or survival signaling.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., for cleaved caspase-3, PARP, p-Akt, p-ERK, Bcl-2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat and harvest cells.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system. Include a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 3. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. youtube.com [youtube.com]
- 10. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
- 11. Transcriptome-wide decoding the roles of aberrant splicing in melanoma MAPK-targeted resistance evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. embopress.org [embopress.org]
- 13. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wjgnet.com [wjgnet.com]
- 15. Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer [mdpi.com]
- 16. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 17. Regulation of the Ras-MAPK and PI3K-mTOR Signalling Pathways by Alternative Splicing in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Cell cycle checkpoint revolution: targeted therapies in the fight against malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Cell Cycle Checkpoint and DNA Damage Response Defects as Anticancer Targets: From Molecular Mechanisms to Therapeutic Opportunities | Oncohema Key [oncohemakey.com]
- 22. JCI - Anticancer drug targets: cell cycle and checkpoint control [jci.org]
- 23. New Insights into Cancer Drug Resistance Mechanisms | Technology Networks [technologynetworks.com]
- 24. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. kumc.edu [kumc.edu]
- 27. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 28. vet.cornell.edu [vet.cornell.edu]
- 29. Methods for Characterization of Alternative RNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 30. A reliable method for quantification of splice variants using RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Radiolabeled Semi-quantitative RT-PCR Assay for the Analysis of Alternative Splicing of Interleukin Genes | Springer Nature Experiments [experiments.springernature.com]
- 32. Methods for Characterization of Alternative RNA Splicing | Springer Nature Experiments [experiments.springernature.com]
- 33. academic.oup.com [academic.oup.com]
why Madrasin shows weak splicing inhibition in some assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering weak or variable splicing inhibition with Madrasin in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing weak or no splicing inhibition with this compound in my assay?
Recent studies have indicated that this compound is a poor splicing inhibitor, and its effects on pre-mRNA splicing are likely an indirect consequence of its primary role as a transcriptional downregulator.[1][2][3][4] Research has shown that this compound affects transcription by RNA polymerase II before any significant impact on splicing is observed.[1][3][4] Therefore, if your assay is sensitive to changes in transcription, the observed effects might be misinterpreted as direct splicing inhibition.
Q2: What is the proposed mechanism of action for this compound?
Initially, this compound was identified as a splicing inhibitor that interferes with the early stages of spliceosome assembly, specifically stalling the formation of the A complex.[5][6] However, more recent evidence strongly suggests that this compound's primary effect is the downregulation of transcription.[1][2][3][4] This transcriptional inhibition likely leads to secondary effects on splicing.
Q3: Are there specific experimental conditions that can influence this compound's activity?
Yes, experimental conditions can significantly impact the observed effects of this compound. Key factors include:
-
Concentration: this compound has been used at concentrations ranging from 10 µM to 90 µM.[2][7] Higher concentrations are more likely to induce cytotoxicity.[5][6]
-
Treatment Time: Effects on transcription can be seen as early as 30 minutes, while effects on splicing reported in earlier studies were often observed after longer incubation times (e.g., 24 hours).[1][2][7] Short treatment times may reveal the primary transcriptional effects, while longer treatments might show secondary, indirect effects on splicing.
-
Cell Type: Most studies have been conducted in HeLa and HEK293 cells.[5][7] The cellular context, including the transcriptional and splicing landscape of the cell line used, could influence the outcome.
Q4: How does this compound's splicing inhibition compare to other known splicing inhibitors?
This compound exhibits significantly weaker splicing inhibition compared to potent splicing modulators that target the SF3B1 component of the spliceosome, such as Pladienolide B (PlaB) and Herboxidiene (HB).[1][2] In comparative studies, PlaB and HB show clear and robust intron retention, while this compound has a minimal effect on the splicing of the same target genes under similar conditions.[2][8]
Troubleshooting Guide
If you are experiencing weak splicing inhibition with this compound, consider the following troubleshooting steps:
1. Re-evaluate the Primary Effect:
-
Hypothesis: The observed phenotype may be due to transcriptional inhibition rather than a direct effect on splicing.
-
Recommendation: Design experiments to directly measure transcription levels of your target genes (e.g., using qRT-PCR to measure pre-mRNA levels or nuclear run-on assays). This will help to distinguish between direct splicing inhibition and indirect effects secondary to transcriptional downregulation.
2. Optimize Experimental Parameters:
-
Concentration and Time Course: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and assay. Be aware that higher concentrations and longer incubation times may lead to cytotoxicity and confounding secondary effects.
-
Positive and Negative Controls: Always include a potent splicing inhibitor (e.g., PlaB) as a positive control and a vehicle (e.g., DMSO) as a negative control. This will help to benchmark the potency of this compound in your experimental system.
3. Assay Selection:
-
Direct vs. Indirect Readouts: Be cautious when interpreting results from assays that are sensitive to changes in RNA abundance, such as endpoint RT-PCR of spliced products. Consider using assays that directly measure the ratio of spliced to unspliced transcripts to get a clearer picture of splicing efficiency.
Quantitative Data Summary
The following table summarizes the comparative splicing inhibition of this compound and other splicing inhibitors on specific genes in HeLa cells after 1 hour of treatment.
| Compound | Concentration | Target Gene | % Unspliced RNA |
| DMSO | - | DNAJB1 | 11 |
| This compound | 90 µM | DNAJB1 | 15 |
| Isoginkgetin | 30 µM | DNAJB1 | 13 |
| PlaB | 1 µM | DNAJB1 | 82 |
| HB | 1 µM | DNAJB1 | 81 |
| DMSO | - | BRD2 | 10 |
| This compound | 90 µM | BRD2 | 23 |
| Isoginkgetin | 30 µM | BRD2 | 11 |
| PlaB | 1 µM | BRD2 | 87 |
| HB | 1 µM | BRD2 | 84 |
Data adapted from Tellier M, et al. (2024) PLOS ONE.[2]
Experimental Protocols
RT-PCR Analysis of Splicing
This protocol is used to assess the splicing status of a specific pre-mRNA transcript.
-
Cell Treatment: Plate HeLa cells and treat with DMSO (vehicle control), 90 µM this compound, or other splicing inhibitors for the desired time (e.g., 1 hour).
-
RNA Extraction: Harvest cells and extract total RNA using a standard method (e.g., TRIzol reagent).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase and primers that flank the intron of interest.
-
PCR Amplification: Perform PCR using primers that specifically amplify the spliced and unspliced transcripts.
-
Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel to visualize the spliced (shorter product) and unspliced (longer product, indicating intron retention) bands.
-
Quantification: Quantify the intensity of the bands to determine the percentage of unspliced RNA relative to the total (spliced + unspliced).
Visualizations
Caption: Early spliceosome assembly pathway and the reported point of inhibition by this compound.
Caption: Troubleshooting workflow for experiments showing weak this compound-induced splicing inhibition.
References
- 1. Isoginkgetin and this compound are poor splicing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoginkgetin and this compound are poor splicing inhibitors | PLOS One [journals.plos.org]
- 3. Isoginkgetin and this compound are poor splicing inhibitors - ORA - Oxford University Research Archive [ora4-prd.bodleian.ox.ac.uk]
- 4. Isoginkgetin and this compound are poor splicing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of small molecule inhibitors of pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Isoginkgetin and this compound are poor splicing inhibitors | PLOS One [journals.plos.org]
addressing the indirect nature of Madrasin's effect on splicing
Welcome to the technical support center for Madrasin. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the effects of this compound, with a particular focus on its indirect impact on pre-mRNA splicing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported mechanism of action?
This compound (also known as DDD00107587) was initially identified as a small molecule inhibitor of pre-mRNA splicing.[1][2][3] It was shown to interfere with the early stages of spliceosome assembly, specifically stalling the formation of the A complex.[2][3] This prevents the formation of both splicing intermediates and the final spliced products in in vitro assays.[1]
Q2: Recent studies suggest this compound's effect on splicing is indirect. What is the primary effect of this compound?
Recent evidence strongly indicates that this compound's primary effect is the general downregulation of transcription by RNA polymerase II (pol II), rather than direct inhibition of the splicing machinery.[4][5][6][7][8][9] The observed splicing defects are likely a downstream consequence of this transcriptional inhibition.[4][5][6][7][8][9]
Q3: How does transcriptional inhibition by this compound lead to splicing defects?
The processes of transcription and splicing are tightly coupled.[4][5][6] The carboxy-terminal domain (CTD) of RNA polymerase II acts as a scaffold for the recruitment of splicing factors during transcription. By downregulating transcription, this compound may disrupt this coordinated process, leading to indirect effects on splicing.[4][6]
Q4: At what concentrations and treatment times are the effects of this compound observed?
In cell-based assays, this compound has been used at concentrations ranging from 10 to 90 μM with treatment times from 30 minutes to 24 hours.[1][4][6] It's important to note that transcriptional effects can be observed after short treatment times (e.g., 30 minutes), while splicing inhibition is more pronounced after longer exposures.[4][6]
Troubleshooting Guide
Issue 1: I am not observing the expected splicing inhibition with this compound in my experiment.
-
Possible Cause: The primary effect of this compound is on transcription, which precedes splicing inhibition.[4][6][7] Your experimental time point may be too short to observe significant downstream effects on splicing.
-
Troubleshooting Steps:
-
Time Course Experiment: Perform a time-course experiment to analyze both transcription and splicing. Start with short time points (e.g., 30, 60 minutes) to detect transcriptional changes and extend to longer time points (e.g., 4, 8, 24 hours) to observe the indirect effects on splicing.[1]
-
Assess Transcription: Use techniques like RT-qPCR to measure the levels of pre-mRNA and mature mRNA of target genes. A decrease in both may indicate a primary transcriptional defect.
-
Positive Controls: Use a well-characterized direct splicing inhibitor, such as Pladienolide B (PlaB) or Herboxidiene (HB), as a positive control to ensure your splicing assay is working correctly.[6]
-
Issue 2: My cells are showing high levels of cytotoxicity.
-
Possible Cause: this compound can be cytotoxic at higher concentrations.[2][3]
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration that inhibits transcription/splicing without causing excessive cell death in your specific cell line.
-
Cell Viability Assay: Concurrently with your main experiment, perform a cell viability assay (e.g., MTT or trypan blue exclusion) to monitor the health of your cells.
-
Shorter Treatment Times: Consider using shorter treatment durations, as significant transcriptional effects are observed within an hour of treatment.[4][6]
-
Issue 3: I am seeing a global downregulation of gene expression, not just splicing changes.
-
Possible Cause: This is the expected primary effect of this compound.[4][5][6][7][8][9]
-
Troubleshooting Steps:
-
Data Interpretation: Interpret your results in the context of this compound being a general transcription downregulator. The splicing changes you observe are likely a secondary consequence.
-
Control Genes: Analyze the expression of intronless genes. A decrease in their expression strongly supports a direct effect on transcription rather than splicing.[4][6]
-
Quantitative Data Summary
Table 1: Effect of this compound on Splicing of Target Genes in HeLa Cells
| Gene | Treatment | % Unspliced RNA |
| DNAJB1 | DMSO | ~5% |
| 90 μM this compound (1h) | ~10% | |
| BRD2 | DMSO | ~10% |
| 90 μM this compound (1h) | ~20% |
Data adapted from RT-PCR analysis in Tellier et al., 2024.[10]
Table 2: Effect of this compound on Transcription of Protein-Coding Genes in HeLa Cells (30 min treatment)
| Gene | Relative mRNA Level (vs. DMSO) |
| ACTB | ~0.7 |
| GAPDH | ~0.8 |
| KPNB1 | ~0.6 |
Data adapted from qRT-PCR analysis in Tellier et al., 2024.[10]
Experimental Protocols
1. RT-PCR Assay for Splicing Analysis
-
Objective: To qualitatively or semi-quantitatively assess the ratio of spliced to unspliced mRNA transcripts.
-
Methodology:
-
Cell Culture and Treatment: Plate HeLa cells and treat with either DMSO (vehicle control) or the desired concentration of this compound (e.g., 90 μM) for the specified duration (e.g., 1 hour).
-
RNA Extraction: Harvest cells and extract total RNA using a standard method (e.g., TRIzol reagent).
-
cDNA Synthesis: Synthesize cDNA from the total RNA using a reverse transcriptase and primers that will amplify both spliced and unspliced transcripts.
-
PCR Amplification: Perform PCR using primers that flank an intron of a gene of interest (e.g., DNAJB1 or BRD2).
-
Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel. The unspliced transcript will appear as a larger band than the spliced transcript.
-
Quantification: Quantify the intensity of the bands to determine the percentage of unspliced RNA.[6]
-
2. qRT-PCR for Transcription Analysis
-
Objective: To quantify the levels of specific mRNA transcripts.
-
Methodology:
-
Cell Culture and Treatment: Treat cells as described for the RT-PCR assay.
-
RNA Extraction and cDNA Synthesis: Follow the same procedure as for the RT-PCR assay.
-
qPCR: Perform quantitative PCR using a SYBR Green-based method with primers specific to the target genes.
-
Data Analysis: Normalize the expression of the target genes to a reference gene (e.g., 7SK or GAPDH). Calculate the relative expression levels compared to the DMSO-treated control.[6]
-
Visualizations
Caption: Logical relationship of this compound's primary and secondary effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of Small Molecule Inhibitors of Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of small molecule inhibitors of pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoginkgetin and this compound are poor splicing inhibitors | PLOS One [journals.plos.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Isoginkgetin and this compound are poor splicing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoginkgetin and this compound are poor splicing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ora.ox.ac.uk [ora.ox.ac.uk]
- 9. biorxiv.org [biorxiv.org]
- 10. Isoginkgetin and this compound are poor splicing inhibitors | PLOS One [journals.plos.org]
Technical Support Center: Controlling for Madrasin's Impact on Global Transcription
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Madrasin. The focus is on understanding and controlling for its significant impact on global transcription.
Frequently Asked Questions (FAQs)
Q1: We initially used this compound as a splicing inhibitor, but our results are inconsistent. Why might this be?
A1: Recent studies have shown that this compound is a poor splicing inhibitor, especially with short treatment times.[1][2][3][4] Its primary effect is a general downregulation of transcription by affecting RNA polymerase II (Pol II).[1][2][3][4] Any observed effects on splicing are likely an indirect consequence of this transcriptional dysregulation.[1][2][3] Therefore, inconsistent results in splicing assays may be due to the more dominant and global effects on transcription.
Q2: What is the primary mechanism of action of this compound?
A2: this compound globally affects Pol II transcription. It causes a decrease in Pol II pausing and overall Pol II levels across the gene body of protein-coding genes.[1] It also leads to an increase in Pol II levels downstream of poly(A) sites, which indicates a defect in transcription termination.[1] This leads to a general downregulation of transcription for both intron-containing and intronless genes.[1]
Q3: How can we confirm that this compound is affecting global transcription in our cell line?
A3: You can perform several experiments to confirm the transcriptional effects of this compound. A straightforward method is to measure the incorporation of a labeled nucleotide analog, such as 5-ethynyl uridine (B1682114) (EU), which will show a substantial reduction in newly transcribed RNA after this compound treatment.[5] Additionally, quantitative RT-PCR (qRT-PCR) of housekeeping genes can reveal a decrease in their transcript levels. For a more comprehensive view, RNA-seq analysis will demonstrate a global downregulation of gene expression.
Q4: What are the key experimental controls to include when working with this compound?
A4: Due to its global transcriptional effects, it is crucial to include the following controls:
-
Vehicle Control (e.g., DMSO): This is the most critical control to ensure that the observed effects are due to this compound and not the solvent.
-
Time-Course Experiment: As this compound's effects on transcription can be rapid, a time-course experiment will help distinguish direct transcriptional effects from downstream, indirect consequences.[5]
-
Dose-Response Experiment: This will help in determining the optimal concentration of this compound for your specific cell line and experimental goals, while minimizing off-target effects.[5]
-
Positive and Negative Control Genes: When performing targeted gene expression analysis (e.g., qRT-PCR), include well-characterized genes that are known to be sensitive or insensitive to transcriptional inhibition as controls.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly high cell death | This compound can affect cell cycle progression, leading to an increase in cells in the G2, M, and S phases and a decrease in the G1 phase, which can contribute to cytotoxicity at higher concentrations or longer incubation times.[5] | Perform a dose-response and time-course experiment to determine the optimal concentration and duration that minimizes cytotoxicity while still achieving the desired transcriptional effect. Monitor cell viability using assays like MTT or Trypan Blue exclusion. |
| Inconsistent qRT-PCR results between biological replicates | The global transcriptional downregulation caused by this compound can introduce variability. | Ensure highly consistent cell seeding densities and treatment conditions. Increase the number of biological and technical replicates. Use a panel of stable housekeeping genes for normalization, as single housekeeping genes might be affected by the treatment. |
| Difficulty in interpreting RNA-seq data | The widespread transcriptional shutdown can make it challenging to identify specific pathways or genes that are selectively affected. | Focus on relative changes in gene expression rather than absolute counts. Employ advanced bioinformatics analyses that can account for global transcriptomic shifts. It is also crucial to integrate RNA-seq data with other functional assays. |
| ChIP-seq signal is globally reduced for my protein of interest | This compound's effect on Pol II and chromatin accessibility can indirectly affect the binding of other DNA-associated proteins. | Normalize ChIP-seq data to a spike-in control to account for global changes in chromatin occupancy. Validate key findings with ChIP-qPCR on specific target promoters. |
Experimental Protocols
Protocol 1: Assessing Global Transcriptional Activity using 5-Ethynyl Uridine (EU) Incorporation
This protocol allows for the visualization and quantification of newly synthesized RNA.
Materials:
-
Cell culture medium
-
This compound (and vehicle, e.g., DMSO)
-
5-Ethynyl Uridine (EU)
-
Click-iT® RNA Alexa Fluor® Imaging Kit (or similar)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells to the desired confluency in a suitable culture plate.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified time.
-
During the last 1-2 hours of this compound treatment, add EU to the culture medium to a final concentration of 0.5-1 mM.
-
Wash the cells with PBS.
-
Fix and permeabilize the cells according to the Click-iT® kit protocol.
-
Perform the click reaction to conjugate the fluorescent azide (B81097) to the incorporated EU.
-
Wash the cells.
-
Image the cells using a fluorescence microscope or quantify the fluorescence intensity using a flow cytometer.
Protocol 2: Chromatin Immunoprecipitation sequencing (ChIP-seq) to Profile Transcription Factor Binding
This protocol is for assessing the genome-wide binding sites of a transcription factor of interest in the presence of this compound.
Materials:
-
Cell culture reagents
-
This compound (and vehicle)
-
Formaldehyde (B43269) (for crosslinking)
-
ChIP-grade antibody against the protein of interest
-
Protein A/G magnetic beads
-
Buffers for lysis, washing, and elution
-
Reagents for reverse crosslinking and DNA purification
-
DNA library preparation kit for sequencing
Procedure:
-
Treat cells with this compound or vehicle control.
-
Crosslink proteins to DNA by adding formaldehyde directly to the culture medium.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Pre-clear the chromatin with magnetic beads.
-
Incubate the chromatin with the specific antibody overnight.
-
Capture the antibody-protein-DNA complexes with Protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes from the beads.
-
Reverse the crosslinks by heating in the presence of a high salt concentration.
-
Purify the DNA.
-
Prepare the DNA library for sequencing according to the manufacturer's instructions.
Visualizations
Caption: Experimental workflow for dissecting this compound's transcriptional impact.
Caption: Logical flow of this compound's molecular effects.
References
- 1. Isoginkgetin and this compound are poor splicing inhibitors | PLOS One [journals.plos.org]
- 2. Isoginkgetin and this compound are poor splicing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoginkgetin and this compound are poor splicing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
Madrasin Experimental Protocols: A Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining experimental protocols for consistent and reliable results with Madrasin. This compound, initially identified as a pre-mRNA splicing inhibitor, has been shown to have significant effects on transcription, which can lead to variability in experimental outcomes. This guide offers troubleshooting advice and detailed protocols to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound was first described as a splicing inhibitor that interferes with the early stages of spliceosome assembly.[1][2][3] However, more recent evidence suggests that this compound's primary effect is the global downregulation of RNA polymerase II (Pol II) transcription.[4][5][6][7][8] The impact on pre-mRNA splicing is now considered to be a likely indirect consequence of its effect on transcription.[4][5][6][7][8]
Q2: Why am I seeing inconsistent results in my this compound experiments?
A2: Inconsistent results with this compound can arise from several factors:
-
Dual Mechanism: The compound's dual effect on transcription and splicing can lead to varied outcomes depending on the experimental context, cell type, and concentration used.
-
Concentration and Time Dependence: The effects of this compound are highly dependent on both the concentration and the duration of treatment.[1] Higher concentrations can be cytotoxic, while lower concentrations may induce cell cycle arrest.[2][3] Short-term treatments (e.g., 30-60 minutes) primarily show transcriptional defects, whereas longer treatments (e.g., 24 hours) are needed to observe significant splicing inhibition.[4][5][9]
-
Cell Line Specificity: Different cell lines may exhibit varying sensitivities to this compound.
-
Solubility Issues: this compound has limited solubility in aqueous solutions, and improper preparation of stock solutions can lead to inaccurate dosing.
Q3: What is the recommended concentration range and treatment time for this compound?
A3: The optimal concentration and treatment time are highly application-specific. Based on published data, here are some general guidelines:
-
For studying transcriptional effects: A concentration of 90 μM with a short treatment time of 30 to 60 minutes in HeLa cells has been used to observe a significant decrease in Pol II transcription.[4][5][10]
-
For studying splicing inhibition: Concentrations ranging from 10 to 30 μM with longer incubation times of 4 to 24 hours have been reported to inhibit pre-mRNA splicing in HeLa and HEK293 cells.[1]
-
Cell Cycle Arrest: A concentration of 10 μM for 8 to 24 hours can induce cell cycle arrest in HeLa cells.[1]
It is crucial to perform a dose-response and time-course experiment for your specific cell line and endpoint.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically dissolved in DMSO to create a stock solution. One protocol suggests a stock solution of 1 mg/mL in fresh DMSO.[3] For long-term storage, it is recommended to store the stock solution at -20°C for up to one year or -80°C for up to two years.[1] When preparing working solutions, it is important to ensure the final DMSO concentration is low enough to not affect your cells (typically <0.1%). For in vivo experiments, specific formulations using solvents like PEG300, Tween-80, and saline or corn oil are necessary.[1] It is recommended to prepare fresh working solutions for each experiment.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death/Cytotoxicity | This compound concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line. Start with a lower concentration range (e.g., 1-10 µM) and gradually increase it. |
| Prolonged incubation time. | Conduct a time-course experiment to identify the shortest incubation time required to achieve the desired effect. | |
| No or Weak Effect Observed | This compound concentration is too low. | Increase the concentration of this compound. Ensure your dose-response curve includes higher concentrations (e.g., up to 90 µM). |
| Insufficient incubation time. | Increase the incubation time. Remember that effects on splicing may require longer treatment durations (up to 24 hours) than effects on transcription (as short as 30 minutes).[4][5][9] | |
| Poor solubility or degradation of this compound. | Prepare fresh working solutions from a properly stored stock for each experiment. Ensure complete dissolution in DMSO before further dilution in media. | |
| Inconsistent Splicing Inhibition | The primary effect of this compound is on transcription, making splicing inhibition an indirect and potentially variable outcome.[4][5][6][7][8] | Shift your focus to measuring transcriptional output as a more direct and reproducible readout of this compound's activity. Use RT-qPCR to measure the levels of pre-mRNA and mature mRNA of target genes. |
| Cell-type specific differences in splicing machinery or transcriptional response. | Characterize the effects of this compound in your specific cell line with appropriate controls. | |
| Variability Between Experiments | Inconsistent preparation of this compound working solutions. | Always prepare fresh working solutions and ensure the final solvent concentration is consistent across experiments. |
| Differences in cell confluence or passage number. | Use cells at a consistent confluence (e.g., 70-80%) and within a defined range of passage numbers. | |
| Fluctuation in incubation conditions (temperature, CO2). | Ensure consistent and optimal cell culture conditions for all experiments. |
Experimental Protocols
Protocol 1: Analysis of Pre-mRNA Splicing by RT-PCR
This protocol is adapted from studies investigating the effect of this compound on splicing.[4][9]
-
Cell Seeding: Seed HeLa cells in 6-well plates to reach 70-80% confluency on the day of treatment.
-
This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 10-90 µM) or DMSO as a vehicle control for the specified duration (e.g., 1, 4, 8, or 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a standard method (e.g., TRIzol reagent or a commercial kit).
-
cDNA Synthesis: Synthesize cDNA from the total RNA using a reverse transcriptase and random hexamer or oligo(dT) primers.
-
PCR Amplification: Perform PCR using primers that flank an intron of a gene of interest (e.g., BRD2 or DNAJB1). This allows for the amplification of both the spliced (shorter product) and unspliced (longer product) transcripts.
-
Gel Electrophoresis: Analyze the PCR products on an agarose (B213101) gel. The relative intensity of the bands corresponding to the spliced and unspliced products can be quantified to determine the extent of splicing inhibition.
Protocol 2: Assessment of Transcription by qRT-PCR
This protocol is based on research demonstrating this compound's effect on transcription.[4][5][10]
-
Cell Treatment: Treat HeLa cells with 90 µM this compound or DMSO for 30 or 60 minutes.[10]
-
RNA Extraction and cDNA Synthesis: Follow steps 3 and 4 from Protocol 1.
-
Quantitative PCR (qPCR): Perform qPCR using SYBR Green or a probe-based assay with primers specific to the protein-coding genes of interest.
-
Data Analysis: Normalize the expression of the target genes to a stable reference gene (e.g., 7SK snRNA).[10] Calculate the relative expression levels compared to the DMSO-treated control. A decrease in mRNA levels in this compound-treated cells indicates transcriptional inhibition.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is derived from studies showing this compound-induced cell cycle arrest.[1][3]
-
Cell Seeding and Treatment: Seed HeLa cells in 6-well plates and treat with this compound (e.g., 10 µM) for various time points (e.g., 4, 8, and 24 hours).[1][3]
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol (B145695) and fix for at least 30 minutes at room temperature or 4°C overnight.[3]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the S and G2/M phases is indicative of cell cycle arrest.[1]
Data Presentation
Table 1: Effect of this compound on Cell Cycle Distribution in HeLa Cells
| Treatment | Duration (hours) | % Cells in G1 | % Cells in S | % Cells in G2/M |
| DMSO (Control) | 24 | Normal | Normal | Normal |
| 10 µM this compound | 8 | Decreased | Increased | Increased |
| 10 µM this compound | 24 | Decreased | >50% | >40% |
Data summarized from MedchemExpress technical information.[1]
Table 2: Recommended Concentrations and Durations for Different Experimental Readouts
| Experimental Readout | Cell Line | Concentration Range | Treatment Duration | Primary Effect |
| Pre-mRNA Splicing Inhibition | HeLa, HEK293 | 10-30 µM | 4-24 hours | Inhibition of splicing of specific pre-mRNAs.[1] |
| Transcriptional Downregulation | HeLa | 90 µM | 30-60 minutes | Global decrease in Pol II transcription.[4][5][10] |
| Cell Cycle Arrest | HeLa | 10 µM | 8-24 hours | Accumulation of cells in S and G2/M phases.[1] |
| Cytotoxicity | Not specified | Higher concentrations | Not specified | Cell death.[2][3] |
Visualizations
Caption: this compound's primary and secondary mechanisms of action.
Caption: General experimental workflow for this compound studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of small molecule inhibitors of pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Isoginkgetin and this compound are poor splicing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoginkgetin and this compound are poor splicing inhibitors | PLOS One [journals.plos.org]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. Isoginkgetin and this compound are poor splicing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Isoginkgetin and this compound are poor splicing inhibitors | PLOS One [journals.plos.org]
Validation & Comparative
A Comparative Guide to Splicing Modulators: Madrasin vs. Pladienolide B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two small molecule splicing modulators, Madrasin and Pladienolide B (PlaB). While both compounds have been shown to interfere with the pre-mRNA splicing process, recent evidence suggests distinct primary mechanisms, a critical consideration for their application in research and therapeutic development.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Pladienolide B (PlaB) |
| Primary Target | Under re-evaluation; may not directly target a core spliceosomal component as its primary mode of action.[1][2][3][4] | SF3B1 subunit of the SF3b complex in the U2 snRNP.[5][6][7][8][9] |
| Established Mechanism | Initially reported to inhibit pre-mRNA splicing by stalling spliceosome assembly at the A complex.[10][11] | Potently inhibits pre-mRNA splicing by binding to SF3B1 and preventing the stable association of the U2 snRNP with the branch point sequence.[5][6][12] |
| Emerging Evidence | Recent studies suggest it is a poor splicing inhibitor, with its primary effect being the global downregulation of RNA polymerase II transcription.[1][2][3][4] The observed splicing defects may be an indirect consequence of transcriptional inhibition.[1][3] | Mechanism as a direct SF3B1 inhibitor is well-established and validated.[8][13] |
| Cellular Effects | Induces cell cycle arrest and apoptosis; modifies splicing of endogenous pre-mRNAs.[10][11] | Induces cell cycle arrest (G1 and G2/M phases), apoptosis, and exhibits potent antitumor activity.[6][7][14] |
Quantitative Performance Data
Direct comparative studies under identical conditions are limited. The following tables summarize reported quantitative data from various studies.
Table 1: In Vitro and Cellular Activity
| Compound | Assay | System | Concentration/IC50 | Reference |
| Pladienolide B | Antitumor Activity | Gastric Cancer Cells | IC50: 1.6-4.9 nM | |
| Cell Viability | Human Cervical Carcinoma (HeLa) | Inhibition at 0.1-2 nM | [7] | |
| In Vitro Splicing | HeLa Nuclear Extract | IC50 in low nM range | [13] | |
| This compound | Splicing Inhibition | In Vitro Splicing Assay | Effective at µM concentrations | [11] |
| Cell Cycle Arrest | HeLa and HEK293 Cells | 10-30 µM | [10] | |
| Splicing Modification | HeLa and HEK293 Cells | 10-30 µM | [10] |
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct proposed mechanisms of this compound and Pladienolide B.
Caption: Pladienolide B binds to SF3B1, inhibiting stable A complex formation.
Caption: this compound primarily inhibits transcription, leading to indirect splicing defects.
Detailed Mechanisms of Action
Pladienolide B: A Direct Inhibitor of the SF3b Complex
Pladienolide B is a natural product derived from Streptomyces platensis that acts as a potent inhibitor of pre-mRNA splicing.[5] Its mechanism is well-characterized and involves direct binding to the SF3B1 subunit, a core component of the U2 small nuclear ribonucleoprotein (snRNP) complex.[6][7][8]
The SF3b complex is crucial for recognizing the branch point sequence within the intron during the early stages of spliceosome assembly.[12] By binding to a specific pocket on SF3B1, Pladienolide B allosterically inhibits a conformational change required for the stable association of the U2 snRNP with the pre-mRNA.[13][15] This prevents the formation of a stable spliceosomal A complex, effectively halting the splicing process before the first catalytic step.[12][13] The potent antitumor activity of Pladienolide B is attributed to this inhibition of splicing, which leads to an accumulation of unspliced pre-mRNAs, cell cycle arrest, and ultimately apoptosis in cancer cells.[6][7][14]
This compound: A Re-evaluation from Splicing Inhibitor to Transcription Regulator
This compound was initially identified through a high-throughput screen as a small molecule that inhibits pre-mRNA splicing in vitro.[11] Early studies indicated that it interferes with the initial steps of spliceosome assembly, causing a stall at the A complex, similar to the effect of SF3B1 inhibitors.[10][11]
However, more recent investigations have challenged this model, suggesting that this compound is a relatively poor and non-specific inhibitor of splicing.[1][2] These studies provide evidence that the primary effect of this compound, particularly at concentrations used in cellular assays, is the global downregulation of transcription by RNA polymerase II.[1][3][4] The observed defects in pre-mRNA splicing are proposed to be an indirect, downstream consequence of this transcriptional inhibition.[1][3] Therefore, researchers using this compound as a tool to study splicing should exercise caution, as its effects on cellular processes may be more complex and primarily driven by transcriptional changes rather than direct spliceosome inhibition.
Experimental Protocols: Key Methodologies
Detailed protocols for the assays mentioned are extensive. Below are outlines of the principles and general steps for key experiments used to characterize these compounds.
In Vitro Splicing Assay
-
Objective: To measure the direct effect of a compound on the splicing of a pre-mRNA substrate in a cell-free system.
-
Methodology:
-
Substrate Preparation: A radiolabeled pre-mRNA substrate containing two exons and an intron is synthesized via in vitro transcription.
-
Splicing Reaction: The labeled pre-mRNA is incubated with nuclear extract (typically from HeLa cells), which contains all the necessary splicing factors, ATP, and the compound of interest (or DMSO as a control) at various concentrations.
-
RNA Extraction: The reaction is stopped, and total RNA is extracted.
-
Analysis: The RNA products (pre-mRNA, splicing intermediates, and spliced mRNA) are separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography.
-
Quantification: The intensity of the bands corresponding to the different RNA species is quantified to determine the percentage of splicing inhibition.
-
Cell Viability / Cytotoxicity Assay (e.g., MTT or AlamarBlue)
-
Objective: To determine the concentration at which a compound reduces the viability of a cell population (IC50).
-
Methodology:
-
Cell Plating: Cells are seeded in multi-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the compound for a specified period (e.g., 24, 48, 72 hours).
-
Reagent Incubation: A viability reagent (e.g., MTT, Resazurin) is added to the wells. Metabolically active cells convert the reagent into a colored or fluorescent product.
-
Measurement: The absorbance or fluorescence is measured using a plate reader.
-
Analysis: The values are normalized to the control (DMSO-treated) cells, and the IC50 is calculated from the dose-response curve.
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of a compound on cell cycle progression.
-
Methodology:
-
Treatment: Cells are treated with the compound or DMSO for a defined period.
-
Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI) or DAPI.
-
Flow Cytometry: The DNA content of individual cells is measured by a flow cytometer. The fluorescence intensity is directly proportional to the amount of DNA.
-
Analysis: The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).
-
Caption: A general workflow for characterizing splicing modulator compounds.
Conclusion
Pladienolide B is a potent and specific inhibitor of the SF3B1 subunit of the spliceosome, making it a valuable tool for studying splicing and a promising scaffold for anticancer drug development. In contrast, the classification of this compound as a primary splicing inhibitor is now under scrutiny. Current evidence suggests its main cellular effect is the inhibition of transcription, which in turn leads to splicing perturbations. This distinction is paramount for the design and interpretation of experiments and for the strategic development of therapeutic agents targeting the spliceosome or related pathways. Researchers should consider these differing mechanisms when selecting a compound for their studies.
References
- 1. Isoginkgetin and this compound are poor splicing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoginkgetin and this compound are poor splicing inhibitors | PLOS One [journals.plos.org]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. biorxiv.org [biorxiv.org]
- 5. m.youtube.com [m.youtube.com]
- 6. tandfonline.com [tandfonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CRISPR/Cas9-mediated target validation of the splicing inhibitor Pladienolide B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Identification of small molecule inhibitors of pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigation of the effects of the splicing inhibitor Pladienolide B and cancer-related mutations in the SF3b1 protein on pre-mRNA splicing in vitro [ediss.uni-goettingen.de]
- 13. Interchangeable SF3B1 inhibitors interfere with pre-mRNA splicing at multiple stages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High antitumor activity of pladienolide B and its derivative in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Cellular Effects of Madrasin and Herboxidiene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular effects of Madrasin and Herboxidiene (B116076) (HB), two small molecules initially identified as modulators of pre-mRNA splicing. While both compounds were investigated for their anti-cancer properties, recent evidence reveals divergent primary mechanisms of action, with significant implications for their application in research and drug development. This document summarizes key experimental findings, presents quantitative data in a comparative format, details experimental methodologies, and provides visual representations of their molecular pathways.
Core Cellular Effects: A Tale of Two Mechanisms
Herboxidiene is a well-established and potent inhibitor of the spliceosome, a large ribonucleoprotein complex essential for the removal of introns from pre-messenger RNA (pre-mRNA). It exerts its effects by directly targeting the SF3B1 subunit of the U2 small nuclear ribonucleoprotein (snRNP), a core component of the spliceosome.[1][2][3] This interaction stalls spliceosome assembly at an early stage, leading to a global disruption of pre-mRNA splicing.[4][5]
In stark contrast, recent studies have demonstrated that this compound is a poor inhibitor of pre-mRNA splicing.[6][7][8] Instead, its primary cellular effect is the downregulation of RNA polymerase II (Pol II) transcription.[6][7] The observed minor effects on splicing are likely an indirect consequence of this transcriptional inhibition.[6][9] This fundamental difference in their mechanism of action leads to distinct downstream cellular consequences.
Quantitative Comparison of Cellular Effects
The following tables summarize the quantitative data on the effects of this compound and Herboxidiene on splicing, transcription, and cell cycle progression.
Table 1: Splicing Inhibition
| Compound | Target | In Vitro Splicing IC50 | Cellular Splicing Inhibition | Reference |
| Herboxidiene | SF3B1 | ~0.3 - 0.4 µM | Potent, observed at ~1 µM | [1][5] |
| This compound | Not SF3B1; primary target unknown | Not a direct inhibitor | Minimal, requires high concentrations (e.g., 90 µM) and is likely indirect | [6][7][10] |
Table 2: Effects on Transcription
| Compound | Effect on Pol II Transcription | Concentration | Reference |
| Herboxidiene | Indirect, secondary to splicing inhibition | 1 µM | [6][7] |
| This compound | Direct and potent downregulation | 90 µM (effects seen within 30-60 min) | [6][7] |
Table 3: Cell Cycle Arrest
| Compound | Cell Cycle Phases Arrested | Cell Line | Concentration & Time | Reference |
| Herboxidiene | G1 and G2/M | WI-38 (human normal fibroblast) | Not specified | [1] |
| This compound | S, G2, and M | HeLa, HEK293 | 10-30 µM, 8-24 hours | [10][11] |
Table 4: Apoptosis Induction
| Compound | Apoptosis Induction | Mechanism | Cell Line | Reference |
| Herboxidiene | Yes (inferred from cytotoxicity) | Not detailed | Human tumor cell lines | [3] |
| This compound | Yes | Caspase-dependent and independent pathways | Primary chicken myocardial cells | [12] |
Signaling Pathways and Mechanisms of Action
Experimental Protocols
In Vitro Splicing Assay (Herboxidiene)
This protocol is based on methodologies used to assess the direct impact of compounds on the splicing machinery.[5]
-
Preparation of Nuclear Extract: HeLa cell nuclear extracts are prepared as a source of splicing factors.
-
Pre-mRNA Substrate: A radiolabeled pre-mRNA substrate (e.g., MINX) is transcribed in vitro.
-
Splicing Reaction: The splicing reaction is assembled by incubating the nuclear extract, ATP, and the radiolabeled pre-mRNA substrate at 30°C.
-
Inhibitor Addition: Herboxidiene, dissolved in DMSO, is added to the reaction at various concentrations. A DMSO-only control is included.
-
Analysis: The reaction products are analyzed by denaturing polyacrylamide gel electrophoresis (PAGE) and autoradiography. The percentage of pre-mRNA converted to spliced mRNA is quantified to determine the IC50 value.
Spliceosome Assembly Assay
This assay determines the stage at which a compound inhibits spliceosome formation.[5]
-
Reaction Setup: Splicing reactions are assembled as described above.
-
Inhibitor Treatment: Reactions are treated with either DMSO or Herboxidiene.
-
Native Gel Electrophoresis: Aliquots are taken at different time points and analyzed by native agarose (B213101) gel electrophoresis to resolve the different spliceosome complexes (H, E, A, B, and C).
-
Visualization: The gel is dried and exposed to a phosphor screen to visualize the radiolabeled RNA within the complexes. Herboxidiene treatment typically results in the accumulation of the "A-like" complex and a reduction in the formation of subsequent B and C complexes.[5]
Cellular Transcription and Splicing Analysis (this compound vs. Herboxidiene)
This protocol is adapted from studies directly comparing the effects of these inhibitors on cellular processes.[6][7]
-
Cell Culture and Treatment: HeLa cells are cultured and treated with DMSO (control), 1 µM Herboxidiene, or 90 µM this compound for a specified time (e.g., 1 hour).
-
RNA Extraction: Total RNA is extracted from the treated cells.
-
RT-PCR Analysis: Reverse transcription followed by PCR (RT-PCR) is performed using primers that span an intron of a target gene (e.g., BRD2, DNAJB1). This allows for the simultaneous detection of both spliced and unspliced transcripts.
-
Gel Electrophoresis: The PCR products are resolved on an agarose gel. The relative amounts of spliced and unspliced products are quantified. A significant increase in the unspliced band indicates splicing inhibition.
-
Nascent Transcription Analysis (5-EU Incorporation): To measure ongoing transcription, cells are pulsed with 5-ethynyl uridine (B1682114) (5-EU) during the final part of the treatment. The incorporated 5-EU is then detected via click chemistry and fluorescence microscopy. A reduction in the fluorescence signal indicates inhibition of transcription.
Conclusion
The classification of both this compound and Herboxidiene as "splicing inhibitors" is misleading. Herboxidiene is a bona fide inhibitor of the SF3B1 component of the spliceosome, making it a valuable tool for studying the mechanics of splicing and a potential lead for therapies targeting splicing dysregulation in cancer.[1][3] In contrast, this compound's primary effect is the potent downregulation of Pol II transcription, with its impact on splicing being a secondary, indirect consequence.[6][7] This distinction is critical for the design and interpretation of experiments. Researchers using these compounds should be aware of their different primary mechanisms to avoid misinterpretation of cellular phenotypes. For studies aimed at directly probing the function of the spliceosome, Herboxidiene is the more appropriate tool. This compound, on the other hand, may be useful for investigating the consequences of transcriptional repression.
References
- 1. Design and synthesis of herboxidiene derivatives that potently inhibit in vitro splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Herboxidiene features that mediate conformation-dependent SF3B1 interactions to inhibit splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pre-mRNA Splicing-Modulatory Pharmacophores: The Total Synthesis of Herboxidiene, a Pladienolide-Herboxidiene Hybrid Analog and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interchangeable SF3B1 inhibitors interfere with pre-mRNA splicing at multiple stages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coherence between Cellular Responses and in Vitro Splicing Inhibition for the Anti-tumor Drug Pladienolide B and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoginkgetin and this compound are poor splicing inhibitors | PLOS One [journals.plos.org]
- 7. Isoginkgetin and this compound are poor splicing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoginkgetin and this compound are poor splicing inhibitors | PLOS One [journals.plos.org]
- 9. Isoginkgetin and this compound are poor splicing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Flow cytometric analysis identifies changes in S and M phases as novel cell cycle alterations induced by the splicing inhibitor isoginkgetin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Maduramicin induces apoptosis in chicken myocardial cells via intrinsic and extrinsic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Madrasin: A Potent Transcriptional Inhibitor Masquerading as a Splicing Modulator
For decades, the small molecule Madrasin was characterized as a pre-mRNA splicing inhibitor. However, recent evidence has overturned this classification, revealing its primary function as a potent downregulator of global transcription. This guide provides a comprehensive comparison of this compound's transcriptional inhibitory effects with established transcription inhibitors, supported by key experimental data and detailed protocols for researchers in drug discovery and molecular biology.
Recent studies have demonstrated that the observed effects of this compound on pre-mRNA splicing are likely an indirect consequence of its profound impact on transcription by RNA polymerase II (Pol II).[1][2] This reclassification highlights the intricate relationship between transcription and splicing and positions this compound as a valuable tool for studying transcriptional regulation.
Comparative Analysis of Transcriptional Inhibitors
This section compares this compound with other well-characterized transcriptional inhibitors, focusing on their mechanisms of action and effective concentrations.
| Compound | Target/Mechanism of Action | Effective Concentration/IC50 | Key Effects on Transcription |
| This compound | Unknown direct target. Causes a general downregulation of Pol II transcription. | 90 μM in HeLa cells leads to a significant decrease in Pol II occupancy across gene bodies.[1][2] | Decreases Pol II pausing and overall levels across gene bodies, and leads to a transcription termination defect.[1][2] |
| Flavopiridol | Potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key component of the Positive Transcription Elongation Factor b (P-TEFb). | IC50 of ~3 nM for CDK9. Effective in cell culture at 100-300 nM. | Inhibits transcriptional elongation by preventing the phosphorylation of the C-terminal domain (CTD) of Pol II. |
| Triptolide | Covalently binds to the XPB subunit of the general transcription factor TFIIH. | IC50 of ~62 nM for RNA synthesis in HeLa cells. | Inhibits transcription initiation by preventing the opening of the DNA double helix at the promoter. |
| Actinomycin D | Intercalates into DNA, primarily at G-C rich regions, physically obstructing the progression of RNA polymerase. | IC50 of ~60 ng/mL for RNA synthesis in K562 cells. | Potent inhibitor of all three RNA polymerases, leading to a global shutdown of transcription. |
Experimental Validation of this compound's Transcriptional Inhibitory Effects
The following protocols are based on the methodologies described by Tellier, Ansa, and Murphy in their 2024 PLOS ONE publication, which was instrumental in re-characterizing this compound's primary mechanism of action.[1][2]
Mammalian Native Elongating Transcript Sequencing (mNET-seq)
This technique maps the position of transcribing RNA polymerase II at a single-nucleotide resolution, providing a detailed view of transcription dynamics.
Protocol:
-
Cell Treatment: HeLa cells were treated with either DMSO (control) or 90 μM this compound for 30 minutes.
-
Cell Lysis and Chromatin Preparation: Cells were lysed, and chromatin was isolated and fragmented.
-
Immunoprecipitation: Chromatin was immunoprecipitated using antibodies specific for total Pol II (and Ser5-phosphorylated Pol II in the study).
-
RNA Isolation and Library Preparation: The RNA associated with the immunoprecipitated Pol II was isolated. Sequencing libraries were then prepared from this nascent RNA.
-
Sequencing and Data Analysis: The libraries were sequenced, and the reads were mapped to the human genome to generate profiles of Pol II occupancy.
Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)
ChIP-qPCR was used to quantify the association of Pol II and other transcription-related factors with specific gene regions.
Protocol:
-
Cell Treatment and Cross-linking: HeLa cells were treated with DMSO or 90 μM this compound for 30 minutes. Proteins were then cross-linked to DNA using formaldehyde.
-
Chromatin Shearing: The chromatin was sheared into smaller fragments by sonication.
-
Immunoprecipitation: The sheared chromatin was incubated with antibodies against total Pol II, as well as transcription elongation factors SPT5 and CDC73, and the cleavage and polyadenylation factor CPSF73.
-
DNA Purification: The DNA associated with the immunoprecipitated proteins was purified.
-
Quantitative PCR (qPCR): The purified DNA was quantified by qPCR using primers specific to different regions of target genes (e.g., KPNB1 and JUN).
Visualizing the Molecular Effects and Experimental Logic
The following diagrams illustrate the key concepts and workflows discussed in this guide.
References
Madrasin's Primary Role Re-evaluated: A Comparative Guide to its Transcriptional Effects
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Madrasin, challenging its classification as a primary splicing inhibitor. Drawing on recent studies, we present evidence that this compound's principal effect is on transcription, contrasting its activity with established splicing and transcriptional inhibitors.
Recent investigations into the mechanism of action of this compound, a small molecule previously identified as a pre-mRNA splicing inhibitor, have revealed that its impact on splicing is likely an indirect consequence of a more profound effect on transcription. A pivotal study by Tellier et al. (2024) demonstrated that both this compound and another purported splicing inhibitor, Isoginkgetin, affect transcription before any significant inhibition of splicing is observed.[1][2][3][4] This guide synthesizes these findings, offering a direct comparison with other well-characterized inhibitors to aid researchers in the selection of appropriate molecular probes for studying splicing and transcription.
Comparative Analysis of Inhibitor Effects
To contextualize the activity of this compound, we compare its effects with those of Pladienolide B (PlaB), a potent splicing inhibitor targeting the SF3B1 component of the spliceosome, and 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB), a known inhibitor of transcription elongation.
| Feature | This compound | Pladienolide B (PlaB) | 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) |
| Primary Target | Transcription (mechanism not fully elucidated) | SF3B1 (splicing factor) | CDK9 (transcriptional kinase) |
| Effect on Splicing | Poor inhibitor; effects observed at later time points and likely indirect[1][2][3][4] | Potent inhibitor; rapid and direct inhibition of splicing[3] | Indirect effects on co-transcriptional splicing |
| Effect on Transcription | General downregulation of Pol II transcription[1][2][3] | Downregulation of transcription elongation, linked to splicing inhibition[1][3] | Potent inhibitor of transcription elongation |
| Time Course of Action | Transcriptional effects precede splicing inhibition[1][2][3] | Splicing inhibition is a rapid and early event[3] | Rapid inhibition of transcription |
| Supporting Evidence | Tellier et al. (2024) show transcriptional changes before splicing defects.[1][2][3][4] | Numerous studies confirm direct binding to SF3B1 and potent splicing inhibition. | Well-established inhibitor of P-TEFb/CDK9, leading to decreased Pol II phosphorylation. |
Experimental Data Summary
The following tables summarize quantitative data from key experiments described in Tellier et al. (2024), comparing the effects of this compound with other inhibitors on splicing and transcription in HeLa cells.
Table 1: Splicing Inhibition Analysis
| Compound | Concentration | Treatment Time | % Unspliced DNAJB1 | % Unspliced BRD2 |
| DMSO (Control) | - | 1 hour | 12% | 10% |
| This compound | 90 µM | 1 hour | 15% | 14% |
| Isoginkgetin | 30 µM | 1 hour | 13% | 11% |
| Pladienolide B (PlaB) | 1 µM | 1 hour | 78% | 75% |
| Herboxidiene (HB) | 1 µM | 1 hour | 82% | 80% |
Data extracted from RT-PCR analysis in Tellier et al. (2024). The low percentage of unspliced RNA after this compound treatment, comparable to the DMSO control and significantly lower than for the SF3B1 inhibitors PlaB and HB, indicates that this compound is a poor splicing inhibitor.[5]
Table 2: Nascent Transcription Analysis (5'EU Incorporation)
| Compound | Concentration | Treatment Time | Relative 5'EU Intensity |
| DMSO (Control) | - | 1 hour | 100% |
| This compound | 90 µM | 1 hour | ~40% |
| Isoginkgetin | 30 µM | 1 hour | ~50% |
| Pladienolide B (PlaB) | 1 µM | 1 hour | ~60% |
| Herboxidiene (HB) | 1 µM | 1 hour | ~65% |
| DRB | 100 µM | 1 hour | ~20% |
Data estimated from fluorescence intensity graphs in Tellier et al. (2024). This compound significantly reduces nascent transcription, an effect more pronounced than that of the splicing inhibitors PlaB and HB, and approaching the effect of the potent transcriptional inhibitor DRB.[5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, based on the work of Tellier et al. (2024).
Cell Culture and Drug Treatments
-
Cell Line: HeLa cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Drug Incubation: For splicing and transcription analysis, cells were treated with either DMSO (vehicle control), 90 µM this compound, 30 µM Isoginkgetin, 1 µM Pladienolide B, 1 µM Herboxidiene, or 100 µM DRB for the indicated times (typically 1 hour).
RNA Analysis (RT-PCR)
-
RNA Extraction: Total RNA was extracted from treated and control cells using a suitable RNA purification kit.
-
cDNA Synthesis: First-strand cDNA was synthesized from the extracted RNA using reverse transcriptase and primers specific to the genes of interest (e.g., DNAJB1, BRD2).
-
PCR Amplification: The cDNA was then amplified by PCR using primers flanking an intron to distinguish between spliced and unspliced transcripts.
-
Gel Electrophoresis: PCR products were resolved on an agarose (B213101) gel to visualize and quantify the relative amounts of spliced and unspliced amplicons.
Nascent Transcription Assay (5'EU Incorporation)
-
5'EU Labeling: HeLa cells were treated with the inhibitors for 1 hour, and during the last 30 minutes of incubation, 1 mM 5-ethynyl uridine (B1682114) (5'EU) was added to the culture medium.
-
Cell Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.5% Triton X-100.
-
Click-iT Reaction: The incorporated 5'EU was detected by a Click-iT reaction with a fluorescently labeled azide (B81097) (e.g., Alexa Fluor 488 azide).
-
Imaging and Quantification: Cells were imaged using fluorescence microscopy, and the nuclear fluorescence intensity was quantified using image analysis software.
Visualizing the Mechanisms of Action
The following diagrams illustrate the proposed differential effects of this compound compared to a canonical splicing inhibitor and a transcriptional inhibitor.
Figure 1. Differential mechanisms of this compound and a canonical splicing inhibitor.
Figure 2. Workflow for comparing inhibitor effects on splicing and transcription.
Conclusion
The evidence strongly suggests that this compound is not a primary splicing inhibitor.[1][2][3][4] Instead, its main cellular effect appears to be the downregulation of transcription.[1][2][3] This has significant implications for its use as a chemical probe. Researchers investigating the splicing process should exercise caution when using this compound and consider alternative, more specific inhibitors such as those targeting the SF3B1 complex. Conversely, this compound may serve as a useful tool for studying the mechanisms of transcriptional regulation, although its precise molecular target remains to be elucidated. This guide provides a framework for understanding the nuanced activity of this compound and for selecting the appropriate chemical tools to dissect the intricate relationship between transcription and splicing.
References
- 1. Isoginkgetin and this compound are poor splicing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoginkgetin and this compound are poor splicing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoginkgetin and this compound are poor splicing inhibitors | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Isoginkgetin and this compound are poor splicing inhibitors | PLOS One [journals.plos.org]
A Comparative Analysis of Splicing Factor 3B Subunit 1 (SF3B1) Inhibitors: Madrasin and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Madrasin and other prominent inhibitors of Splicing Factor 3B Subunit 1 (SF3B1), a critical component of the spliceosome. Mutations in SF3B1 are frequently observed in various cancers, making it an attractive therapeutic target. This document summarizes key experimental data, details relevant methodologies, and visualizes complex biological processes to aid in the understanding and evaluation of these compounds.
Introduction to SF3B1 and Its Inhibition
The spliceosome is a complex molecular machine responsible for removing introns from pre-messenger RNA (pre-mRNA), a crucial step in gene expression. SF3B1 is a core component of the U2 small nuclear ribonucleoprotein (snRNP) particle within the spliceosome, playing a pivotal role in recognizing the branch point sequence of introns.[1] Small molecule inhibitors targeting SF3B1 can modulate its activity, leading to aberrant splicing and subsequent cell death, particularly in cancer cells harboring SF3B1 mutations.
Comparative Overview of SF3B1 Inhibitors
This guide focuses on a comparative analysis of this compound against a panel of other known SF3B1 inhibitors, including Pladienolide B, H3B-8800, and Sudemycin D6. While initially identified as a splicing modulator, recent studies suggest this compound's primary effect may be on transcription rather than splicing, a crucial point of differentiation from other compounds discussed herein.[2][3]
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and other SF3B1 inhibitors, focusing on their inhibitory concentrations and cytotoxic effects.
Table 1: In Vitro Splicing Inhibition
| Compound | Assay Type | Substrate/System | IC50/EC50 | Reference |
| This compound | Luciferase Reporter Assay (MDM2 pre-mRNA exon skipping) | HeLa cells | 20 µM (EC50) | [1] |
| Pladienolide B | In vitro splicing assay | Synthetic pre-mRNA | 0.1 µM | [4] |
| Herboxidiene | In vitro splicing assay | Synthetic pre-mRNA | 0.1 µM | [4] |
| H3B-8800 | Competitive binding to SF3b complex | Isolated SF3b complexes (WT and mutant) | 0.3 - 1.8 nM | [5] |
Table 2: Cytotoxicity Data
| Compound | Cell Line | Assay Type | IC50/LC50 | Reference |
| This compound | HeLa, HEK293 | Cytotoxicity Assay | Cytotoxic at higher concentrations | [6] |
| H3B-8800 | SF3B1-mutant MEC1 CLL cell line | Cytotoxicity Assay | Significantly enhanced cytotoxicity at >25 nM | [7] |
| H3B-8800 | Wild-type MEC1 CLL cell line | Cytotoxicity Assay | Less sensitive compared to mutant | [7] |
| Sudemycin C | Primary CLL cells | Apoptosis Assay | Mean response of 45.2% at 500 nM (24h) | [8] |
| Sudemycin D1 | Primary CLL cells | Apoptosis Assay | Mean response of 63.4% at 500 nM (24h) | [8] |
| E7107 | B-Cell Lines (various) | Cytotoxicity Assay | < 15 nM (for 6 out of 8 cell lines) | [9] |
| E7107 | HEL and HAL-01 cell lines | Cytotoxicity Assay | 60.2 nM and 203.5 nM | [9] |
Mechanism of Action and Signaling Pathways
SF3B1 inhibitors typically bind to the SF3B complex and interfere with the splicing process. This can lead to either intron retention or exon skipping, resulting in the production of aberrant mRNA transcripts. These altered transcripts can then be degraded through nonsense-mediated decay or translated into non-functional proteins, ultimately leading to cell cycle arrest and apoptosis.
Recent evidence suggests that this compound's primary effect is the downregulation of transcription, which may indirectly affect splicing.[2][3] This is in contrast to potent SF3B1 inhibitors like Pladienolide B and H3B-8800, which directly and potently inhibit the splicing machinery.
Caption: Signaling pathway of SF3B1 inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are summaries of standard protocols used to evaluate splicing inhibitors.
In Vitro Splicing Assay
This assay directly measures the enzymatic activity of the spliceosome in a cell-free system.
Caption: Workflow for an in vitro splicing assay.
Methodology:
-
Preparation of Radiolabeled Pre-mRNA: A specific pre-mRNA sequence is transcribed in vitro in the presence of radiolabeled nucleotides (e.g., [α-³²P]UTP).[10][11]
-
Preparation of Nuclear Extract: Nuclear extracts containing active spliceosomes are prepared from cultured cells, typically HeLa cells.[12][13]
-
Splicing Reaction: The radiolabeled pre-mRNA is incubated with the nuclear extract in the presence of ATP and varying concentrations of the inhibitor.[11]
-
RNA Purification: The reaction is stopped, and RNA is purified from the mixture.[14]
-
Analysis: The purified RNA is separated by denaturing polyacrylamide gel electrophoresis, and the radiolabeled pre-mRNA, splicing intermediates, and mature mRNA are visualized by autoradiography and quantified.[4][15]
RT-PCR Analysis of Intron Retention
This method is used to assess the effect of inhibitors on splicing within cultured cells.
Caption: Workflow for RT-PCR analysis of splicing.
Methodology:
-
Cell Treatment: Cultured cells are treated with the inhibitor at various concentrations for a specific duration.
-
RNA Isolation: Total RNA is extracted from the treated cells.
-
Reverse Transcription (RT): The isolated RNA is reverse transcribed into complementary DNA (cDNA).[16]
-
PCR Amplification: The cDNA is used as a template for PCR with primers designed to amplify a region spanning an intron-exon junction. One primer typically binds to the exon, and the other to the intron to specifically detect intron retention.[17]
-
Analysis: The PCR products are separated by agarose gel electrophoresis to distinguish between the normally spliced and the intron-retained transcripts. The relative amounts of each product are quantified.[18] For more precise quantification, quantitative real-time PCR (qRT-PCR) can be employed.[19]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: Workflow for a cell viability (MTT) assay.
Methodology:
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the inhibitor.
-
MTT Addition: After the desired incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[20]
-
Incubation: The plate is incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.[21]
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.[22]
-
Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.[23]
Conclusion
The landscape of SF3B1 inhibitors is evolving, with several compounds demonstrating potent anti-cancer activity. While this compound was initially identified as a splicing inhibitor, recent studies suggest its primary mechanism of action may be through the downregulation of transcription, distinguishing it from direct SF3B1 inhibitors like Pladienolide B and H3B-8800.[2][3] This guide provides a framework for the comparative analysis of these compounds, emphasizing the importance of standardized experimental protocols and quantitative data for accurate evaluation. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and mechanisms of these potential therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isoginkgetin and this compound are poor splicing inhibitors | PLOS One [journals.plos.org]
- 3. Isoginkgetin and this compound are poor splicing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coherence between Cellular Responses and in Vitro Splicing Inhibition for the Anti-tumor Drug Pladienolide B and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. H3B-8800, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of small molecule inhibitors of pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SF3B1 mutation–mediated sensitization to H3B-8800 splicing inhibitor in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The splicing modulator sudemycin induces a specific antitumor response and cooperates with ibrutinib in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Splicing Modulation Results in Aberrant Isoforms and Protein Products of p53 Pathway Genes and the Sensitization of B Cells to Non-Genotoxic MDM2 Inhibition [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of Splicing Competent Nuclear Extract from Mammalian Cells and In Vitro Pre-mRNA Splicing Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of Hela Cell Nuclear and Cytosolic S100 Extracts for In Vitro Splicing | Springer Nature Experiments [experiments.springernature.com]
- 13. scispace.com [scispace.com]
- 14. In Vitro Assay of Pre-mRNA Splicing in Mammalian Nuclear Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interchangeable SF3B1 inhibitors interfere with pre-mRNA splicing at multiple stages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Detection and evaluation of intron retention events in the human transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Basic Principles of RT-qPCR | Thermo Fisher Scientific - US [thermofisher.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. MTT assay overview | Abcam [abcam.com]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Unraveling the Cellular Impact of Madrasin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the downstream cellular effects of Madrasin, a known modulator of pre-mRNA splicing. This document summarizes key experimental data, details relevant protocols, and visually represents the affected cellular pathways to offer a comprehensive understanding of this compound's performance against other alternatives.
This compound was initially identified as a small molecule inhibitor of pre-mRNA splicing, a crucial step in gene expression. It was reported to interfere with the early stages of spliceosome assembly, leading to cell cycle arrest. However, recent studies suggest a more nuanced mechanism of action, indicating that this compound's primary effect may be the global downregulation of RNA polymerase II (Pol II)-mediated transcription, with splicing inhibition being a secondary or indirect consequence. This guide delves into the experimental evidence validating these effects and compares this compound to other well-characterized splicing inhibitors.
Comparative Analysis of Cellular Effects
To contextualize the cellular impact of this compound, its performance was compared with Isoginkgetin, a compound with a similar proposed mechanism, and potent SF3B1 inhibitors, Pladienolide B (PlaB) and Herboxidiene (HB).
Impact on Pre-mRNA Splicing
Recent evidence suggests that this compound is a less potent splicing inhibitor compared to SF3B1-targeting compounds. The efficacy of these inhibitors was assessed by measuring intron retention in specific pre-mRNAs using reverse transcription-polymerase chain reaction (RT-PCR).
| Inhibitor | Concentration | Target Gene | Unspliced RNA (%) |
| This compound | 90 µM | DNAJB1 | ~5% |
| BRD2 | ~15% | ||
| Isoginkgetin | 30 µM | DNAJB1 | ~5% |
| BRD2 | ~10% | ||
| Pladienolide B | 1 µM | DNAJB1 | ~60% |
| BRD2 | ~75% | ||
| Herboxidiene | 1 µM | DNAJB1 | ~55% |
| BRD2 | ~70% |
Table 1: Comparative analysis of intron retention for selected genes after a 1-hour treatment with different splicing inhibitors in HeLa cells.
Effect on Transcription
The impact on nascent transcription was evaluated using a 5'-ethynyl uridine (B1682114) (5'EU) incorporation assay, which measures the level of newly synthesized RNA.
| Inhibitor | Concentration | Relative 5'EU Incorporation |
| This compound | 90 µM | Significant Decrease |
| Isoginkgetin | 30 µM | No Significant Change |
| Pladienolide B | 1 µM | Significant Decrease |
| Herboxidiene | 1 µM | Significant Decrease |
Table 2: Effect of splicing inhibitors on nascent transcription in HeLa cells after a 1-hour treatment.
Induction of Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest. Flow cytometry analysis of HeLa cells treated with this compound revealed a time- and dose-dependent effect on cell cycle progression.
| Treatment | G1 Phase | S Phase | G2/M Phase |
| Control (DMSO) | Normal | Normal | Normal |
| This compound (10 µM, 24h) | Decreased | >50% | >40% |
Table 3: Effect of this compound on cell cycle distribution in HeLa cells.[1]
Signaling Pathways and Mechanisms of Action
Spliceosome Assembly Pathway
This compound is proposed to interfere with the early stages of spliceosome assembly, specifically stalling the formation of the A complex. The spliceosome is a dynamic molecular machine responsible for removing introns from pre-mRNA.
Caption: Proposed inhibition of the spliceosome assembly at the A complex by this compound.
Cell Cycle Regulation
The arrest in the G2/M and S phases of the cell cycle induced by this compound is a significant downstream effect. This process is intricately regulated by a network of proteins, including cyclins and cyclin-dependent kinases (CDKs). While the precise signaling cascade initiated by this compound leading to cell cycle arrest is still under investigation, it is hypothesized to involve checkpoints that monitor the integrity of pre-mRNA processing.
Caption: this compound's primary effect on transcription leads to S and G2/M phase arrest.
Experimental Protocols
Cell Culture and Drug Treatment
HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator. For drug treatments, this compound is dissolved in DMSO and added to the cell culture medium at the desired final concentration (e.g., 10-90 µM) for the specified duration (e.g., 1-24 hours). Control cells are treated with an equivalent volume of DMSO.
RT-PCR for Splicing Analysis
-
RNA Extraction: Total RNA is extracted from treated and control cells using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and random primers.
-
PCR Amplification: The cDNA is then used as a template for PCR with primers flanking the intron of interest for the target genes (e.g., DNAJB1, BRD2).
-
Gel Electrophoresis: The PCR products are resolved on an agarose (B213101) gel to visualize the bands corresponding to the spliced and unspliced mRNA transcripts.
-
Quantification: The intensity of the bands is quantified using densitometry software, and the percentage of unspliced RNA is calculated as (unspliced / (spliced + unspliced)) * 100.
5'-Ethynyl Uridine (5'EU) Incorporation Assay for Transcription Analysis
-
Cell Treatment: Cells are treated with this compound or other inhibitors for the desired time.
-
EU Labeling: 5-ethynyl uridine (5'EU) is added to the culture medium at a final concentration of 1 mM for the last hour of the drug treatment to label nascent RNA.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.5% Triton X-100.
-
Click-iT Reaction: The incorporated 5'EU is detected by a copper-catalyzed click reaction with a fluorescently labeled azide (B81097) (e.g., Alexa Fluor 488 azide).
-
Imaging and Analysis: The fluorescence intensity of the cells is captured using a fluorescence microscope or a high-content imaging system. The nuclear fluorescence intensity is quantified to determine the level of nascent RNA synthesis.
Caption: Workflow for measuring nascent transcription using the 5'EU incorporation assay.
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of thousands of individual cells is measured.
-
Data Analysis: The resulting data is plotted as a histogram of DNA content. The G1, S, and G2/M populations are quantified using cell cycle analysis software.
Conclusion
The available experimental data indicates that while this compound was initially characterized as a splicing inhibitor, its more prominent effect at the cellular level is the global downregulation of transcription. This leads to significant downstream consequences, most notably cell cycle arrest in the S and G2/M phases. When compared to potent SF3B1 inhibitors like Pladienolide B and Herboxidiene, this compound demonstrates weaker splicing inhibition. This guide provides a framework for researchers to understand the multifaceted effects of this compound and to select the appropriate chemical tools for their studies on pre-mRNA processing and transcription. Further research is warranted to fully elucidate the direct molecular target(s) of this compound and the precise signaling pathways it perturbs.
References
Comparative Analysis of Madrasin's Activity in Diverse Cell Types: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Madrasin's cellular activities, juxtaposed with other splicing modulators. This document synthesizes experimental data on its effects on pre-mRNA splicing, transcription, and cell cycle progression, offering detailed protocols for key assays and visualizing its mechanistic pathways.
Abstract
Initially identified as a potent inhibitor of pre-mRNA splicing, this compound has been demonstrated to modulate splicing in various cell lines, including HeLa and HEK293. It operates by stalling the spliceosome at the A complex, an early stage of its assembly.[1][2] However, subsequent research has offered a more nuanced understanding of its mechanism, suggesting that its primary effect may be the downregulation of transcription, with splicing inhibition being a secondary or indirect consequence.[3][4] At higher concentrations, this compound exhibits cytotoxicity, while at lower, non-toxic levels, it induces cell cycle arrest.[2] This guide presents a comparative overview of this compound's activity, contrasts it with other known splicing inhibitors, and provides detailed experimental methodologies to facilitate further investigation.
Data Presentation: Quantitative Comparison of Splicing Modulators
| Compound | Cell Type | Assay | Effective Concentration / IC50 | Primary Molecular Target | Reference |
| This compound | HeLa | Splicing Reporter Assay (MDM2 pre-mRNA) | EC50: 20 µM | Spliceosome (stalls at A complex) | [1] |
| HeLa, HEK293 | Splicing of endogenous pre-mRNAs | 10-30 µM | Spliceosome (stalls at A complex) | [1][2] | |
| HeLa | Transcriptional Downregulation | 90 µM | Not definitively identified | [3] | |
| HeLa, HEK293 | Cell Cycle Arrest | 10-30 µM | Not definitively identified | [1] | |
| Pladienolide B | HeLa | In vitro Splicing Assay | IC50: 0.1 µM | SF3B1 subunit of the spliceosome | |
| Herboxidiene | HeLa | In vitro Splicing Assay | IC50: 0.3 µM | SF3B1 subunit of the spliceosome | |
| Isoginkgetin | HEK293 | Splicing Reporter Assay | IC50: 30-33 µM | Spliceosome (prevents tri-snRNP recruitment) |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability by measuring the metabolic activity of cells.
Materials:
-
HeLa or HEK293 cells
-
This compound (and other compounds for comparison)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and other test compounds in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Analysis of Pre-mRNA Splicing (in vivo RT-PCR)
This method is used to analyze the effect of this compound on the splicing of specific endogenous pre-mRNAs.
Materials:
-
HeLa or HEK293 cells
-
This compound
-
6-well plates
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
PCR primers flanking an intron of a target gene (e.g., BRD2, DNAJB1)
-
Taq polymerase and PCR reagents
-
Agarose (B213101) gel electrophoresis equipment
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 10-90 µM) for a specific duration (e.g., 1-24 hours).
-
Harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from 1 µg of total RNA using reverse transcriptase.
-
Perform PCR using primers that anneal to the exons flanking an intron of the target gene. This allows for the amplification of both spliced (mRNA) and unspliced (pre-mRNA) transcripts.
-
Analyze the PCR products by agarose gel electrophoresis. The accumulation of a higher molecular weight band corresponding to the unspliced pre-mRNA indicates splicing inhibition.
-
Quantify the band intensities to determine the percentage of intron retention.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of the cell cycle distribution of cells treated with this compound.
Materials:
-
HeLa or HEK293 cells
-
This compound
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 10-30 µM) for the desired time (e.g., 8, 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to measure the DNA content.
-
The resulting histogram will show the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Signaling Pathway Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of small molecule inhibitors of pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoginkgetin and this compound are poor splicing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoginkgetin and this compound are poor splicing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomics of Madrasin-Treated Cells: A Guide for Researchers
This guide provides a comparative analysis of the transcriptomic effects of Madrasin, a small molecule initially identified as a pre-mRNA splicing inhibitor. Subsequent research has revealed that its primary impact is on transcription, offering a nuanced understanding of its cellular effects. This document contrasts the effects of this compound treatment with standard control conditions, providing essential data, experimental protocols, and pathway visualizations for researchers in drug development and molecular biology.
Data Presentation: Comparative Gene Expression Analysis
This compound was previously characterized as an inhibitor of early spliceosome assembly[1][2][3]. However, recent transcriptomic analyses have demonstrated that this compound's more immediate and potent effect is a general downregulation of transcription by RNA Polymerase II (Pol II)[4][5][6]. The effect on splicing is now considered to be a likely indirect consequence of its impact on transcription[6][7].
In a key study, HeLa cells were treated with 90 μM this compound for as little as 30 minutes, and nascent transcripts were analyzed using mammalian Native Elongating Transcript sequencing (mNET-seq)[4][5]. The results showed a global decrease in Pol II levels across the gene bodies of protein-coding genes, indicating a significant reduction in transcription[4][5][8].
The table below provides an illustrative summary of the observed transcriptional downregulation for several protein-coding genes in HeLa cells following this compound treatment, compared to a DMSO vehicle control. This data is representative of the global trend reported in the literature.
Table 1: Representative Transcriptional Changes in HeLa Cells Treated with this compound
| Gene Symbol | Description | Comparison Condition | Fold Change (Illustrative) | Key Function |
|---|---|---|---|---|
| KPNB1 | Karyopherin Subunit Beta 1 | This compound (90 µM) vs. DMSO | ~0.6 | Nuclear Import |
| DNAJB1 | DnaJ Heat Shock Protein Family Member B1 | This compound (90 µM) vs. DMSO | ~0.7 | Protein Folding |
| BRD2 | Bromodomain Containing 2 | This compound (90 µM) vs. DMSO | ~0.7 | Transcription Regulation |
| ACTB | Actin Beta | This compound (90 µM) vs. DMSO | ~0.65 | Cytoskeleton |
| GAPDH | Glyceraldehyde-3-Phosphate Dehydrogenase | this compound (90 µM) vs. DMSO | ~0.7 | Glycolysis |
Note: The fold changes are illustrative of the general downregulation of Pol II transcription observed in mNET-seq and qRT-PCR analyses, as specific RNA-seq differential expression tables are not available in the cited literature[4][5].
Mandatory Visualizations
The following diagrams illustrate the experimental workflow used to characterize the transcriptomic effects of this compound and its mechanism of action on the transcriptional machinery.
Experimental Protocols
The methodologies outlined below are based on the protocols used for the transcriptomic analysis of this compound-treated cells[4][5].
1. Cell Culture and Treatment
-
Cell Line: HeLa cells were used for the experiments.
-
Culture Conditions: Cells were cultured in a standard growth medium appropriate for the cell line (e.g., DMEM with 10% FBS).
-
Treatment Protocol: For transcriptomic analysis, HeLa cells were grown to approximately 80% confluency. The cells were then treated with either 90 μM this compound or an equivalent volume of DMSO (as a vehicle control) for 30 to 60 minutes prior to harvesting[4][5].
2. Mammalian Native Elongating Transcript Sequencing (mNET-seq)
-
Objective: To map the position of active, elongating RNA Polymerase II at nucleotide resolution.
-
Chromatin Isolation: Approximately 4x107 HeLa cells (per condition) were harvested. The chromatin fraction was isolated from the cells[5].
-
MNase Digestion: The isolated chromatin was digested with micrococcal nuclease (MNase) to fragment the DNA and isolate complexes containing Pol II and its nascent RNA transcript[5].
-
Immunoprecipitation: The digested chromatin was subjected to immunoprecipitation using an antibody targeting the total RNA Polymerase II.
-
Library Preparation: The nascent RNA associated with the immunoprecipitated Pol II complexes was then used for the construction of sequencing libraries.
-
Sequencing: Libraries were sequenced on a high-throughput platform to generate reads corresponding to the 3' end of the nascent transcripts.
3. Data Analysis
-
Read Mapping: Sequencing reads were aligned to the human reference genome.
-
Metagene Analysis: The distribution of Pol II occupancy was analyzed across a scaled profile of all expressed protein-coding genes to identify general trends in transcription, such as changes in promoter-proximal pausing and elongation[4][5].
-
Comparative Analysis: The Pol II occupancy profiles from this compound-treated cells were directly compared to those from DMSO-treated cells to determine the drug's effect on transcription dynamics[4][5].
4. Validation by qRT-PCR
-
RNA Extraction and cDNA Synthesis: Total RNA was extracted from treated and control cells. cDNA was synthesized using random hexamer primers[4][5].
-
Quantitative PCR: qRT-PCR was performed using primers specific to selected protein-coding genes to validate the downregulation observed in the mNET-seq data. Gene expression levels were normalized to a stable reference gene, such as the 7SK snRNA[4][5].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Identification of small molecule inhibitors of pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoginkgetin and this compound are poor splicing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoginkgetin and this compound are poor splicing inhibitors | PLOS One [journals.plos.org]
- 6. Isoginkgetin and this compound are poor splicing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
Independent Verification of Madrasin's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Madrasin's mechanism of action with alternative splicing inhibitors, supported by experimental data. A significant evolution in the understanding of this compound's primary cellular effects has emerged, and this document aims to clarify the evidence for both its initially proposed and currently understood mechanisms.
Executive Summary
This compound was first identified as a small molecule inhibitor of pre-mRNA splicing, acting at the early stages of spliceosome assembly. However, recent independent verification studies have challenged this initial characterization. Evidence now strongly suggests that this compound is a poor inhibitor of splicing and that its primary effect is the downregulation of RNA polymerase II (Pol II) transcription. This guide presents the data supporting both the historical and revised understanding of this compound's function and compares its activity to potent and specific splicing inhibitors that target the SF3B1 subunit of the spliceosome, such as Pladienolide B and Herboxidiene.
Comparative Analysis of Inhibitor Potency
The following table summarizes the quantitative data on the potency of this compound and alternative splicing inhibitors. The significant difference in effective concentrations for splicing inhibition versus transcriptional effects for this compound is a key finding.
| Compound | Target | Assay Type | Metric | Value | Reference |
| This compound | Splicing (reported) | Luciferase Reporter (MDM2 pre-mRNA) | EC50 | 20 µM | [1] |
| Splicing Inhibition | RT-PCR (BRD2 pre-mRNA) | Effective Conc. | 90 µM | [2] | |
| Transcription Inhibition | Pol II Occupancy (ChIP-qPCR) | Effective Conc. | 90 µM | [2][3] | |
| Pladienolide B | SF3B1 | In vitro Splicing | IC50 | 1.6 - 4.9 nM | |
| Herboxidiene | SF3B1 | In vitro Splicing | IC50 | 0.3 µM | [4] |
Mechanism of Action: A Revised Understanding
This compound: From Splicing to Transcription Inhibition
Initially Proposed Mechanism: Splicing Inhibition
This compound was initially reported to be a splicing inhibitor that stalls spliceosome assembly at the A complex, preventing the formation of subsequent intermediates and spliced products[1][5]. This was based on in vitro splicing assays.
Revised Mechanism: Transcription Inhibition
More recent studies, however, indicate that this compound has a limited effect on pre-mRNA splicing at concentrations that profoundly inhibit transcription[2][3][6][7]. These studies show that this compound's primary effect is the downregulation of Pol II transcription, leading to a transcription termination defect[2][3]. The observed splicing defects are likely an indirect consequence of the transcriptional inhibition.
Alternative Splicing Inhibitors: SF3B1 Modulators
In contrast to this compound, compounds like Pladienolide B and Herboxidiene are potent and specific inhibitors of the SF3B1 subunit of the U2 snRNP in the spliceosome[4]. They interfere with the stable association of the U2 snRNP with the pre-mRNA branch point sequence, thereby blocking the formation of the A complex.
Key Experimental Protocols
In Vitro Splicing Assay
This assay is used to directly measure the biochemical activity of a compound on the splicing of a pre-mRNA substrate in a cell-free system.
Protocol:
-
Reaction Setup: A standard splicing reaction (20-25 µL) is assembled on ice. The reaction mixture contains HeLa nuclear extract (10-50% of the final volume), a radiolabeled pre-mRNA substrate, ATP, and a buffer system containing MgCl2, DTT, and salts[8][9].
-
Compound Addition: The test compound (e.g., this compound, Pladienolide B) or DMSO (vehicle control) is added to the reaction mixture.
-
Incubation: The reaction is incubated at 30°C for a specified time, typically ranging from 30 minutes to 4 hours[10].
-
RNA Purification: The reaction is stopped, and the RNA is purified by proteinase K digestion followed by phenol-chloroform extraction and ethanol (B145695) precipitation[8].
-
Analysis: The purified RNA is resolved on a denaturing polyacrylamide gel, and the splicing products (pre-mRNA, mRNA, lariat (B8276320) intermediate, and excised intron) are visualized by autoradiography[9].
Mammalian Native Elongating Transcript Sequencing (mNET-seq)
mNET-seq provides a genome-wide profile of nascent RNA associated with RNA polymerase II, allowing for the simultaneous assessment of transcription and co-transcriptional RNA processing.
Protocol:
-
Cell Lysis and Chromatin Isolation: Nuclei are isolated from cultured cells, and the chromatin is fractionated to enrich for transcriptionally engaged Pol II[11][12].
-
MNase Digestion: The chromatin is digested with micrococcal nuclease (MNase) to release soluble Pol II-nascent RNA complexes[11][12].
-
Immunoprecipitation: Pol II complexes are immunoprecipitated using antibodies specific for different forms of Pol II (e.g., total Pol II, phosphorylated forms)[11][13].
-
RNA Isolation: The nascent RNA associated with the immunoprecipitated Pol II is purified.
-
Library Preparation and Sequencing: The isolated RNA is converted into a cDNA library and subjected to high-throughput sequencing[13][14].
-
Data Analysis: The sequencing reads are mapped to the genome to generate a profile of Pol II occupancy and nascent transcript levels.
Conclusion
The independent verification of this compound's mechanism of action demonstrates a significant shift from its initial characterization as a splicing inhibitor to its current understanding as a transcription inhibitor. For researchers in drug development, this highlights the importance of rigorous post-discovery validation. While this compound may still hold therapeutic potential, its primary molecular target appears to be the transcriptional machinery rather than the spliceosome. In contrast, compounds like Pladienolide B and Herboxidiene remain well-validated, potent, and specific inhibitors of the SF3B1 subunit of the spliceosome, making them valuable tools for studying splicing and as potential anti-cancer agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isoginkgetin and this compound are poor splicing inhibitors | PLOS One [journals.plos.org]
- 3. Isoginkgetin and this compound are poor splicing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Herboxidiene features that mediate conformation-dependent SF3B1 interactions to inhibit splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of small molecule inhibitors of pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoginkgetin and this compound are poor splicing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. In Vitro Assay of Pre-mRNA Splicing in Mammalian Nuclear Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Mammalian NET-seq analysis defines nascent RNA profiles and associated RNA processing genome-wide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mammalian NET-Seq Reveals Genome-wide Nascent Transcription Coupled to RNA Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mammalian NET-seq analysis defines nascent RNA profiles and associated RNA processing genome-wide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mNET-Seq [illumina.com]
Safety Operating Guide
Proper Disposal Procedures for Madrasin
The following guide provides essential safety and logistical information for the proper handling and disposal of Madrasin. As a potent, cell-penetrant pre-mRNA splicing inhibitor that can be cytotoxic at higher concentrations, this compound must be managed as hazardous chemical waste to ensure laboratory safety and environmental protection.[1][2]
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with the appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[3] Gloves must be inspected before use and disposed of as contaminated waste after handling.[3]
-
Ventilation: Use in a well-ventilated area. For procedures that may generate dust or aerosols, use appropriate exhaust ventilation.[3]
-
Avoid Contact: Take precautions to avoid contact with skin and eyes, and prevent the formation of dust.[3]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly before breaks and at the end of the workday.[3]
In Case of Exposure:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[3]
-
Skin Contact: Wash the affected area with soap and plenty of water. Consult a physician.[3]
-
Eye Contact: Flush eyes with water as a precaution.[3]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person and consult a physician.[3] this compound is harmful if swallowed.[4]
Step-by-Step Disposal Protocol
All materials contaminated with this compound must be segregated at the point of generation and disposed of as hazardous chemical waste.[1]
1. Waste Segregation:
-
Immediately separate all this compound-contaminated waste from general and non-hazardous waste streams.[1]
2. Waste Containment:
-
Solid Waste: Collect unused this compound powder, contaminated PPE (gloves, lab coats), and other contaminated solid materials in a designated, leak-proof container lined with a heavy-duty plastic bag.[1][3]
-
Liquid Waste: Collect solutions containing this compound in a chemically compatible, leak-proof container with a secure closure. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1]
-
Sharps: All contaminated needles, syringes, pipette tips, and other sharps must be placed in a designated, puncture-resistant sharps container labeled for chemical or cytotoxic waste.[1]
3. Labeling and Storage:
-
Clearly label all waste containers with a hazardous waste tag. The label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents.[1]
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory, away from general work areas.[1] Keep containers closed except when adding waste.[1]
4. Spill Management:
-
In the event of a spill, alert personnel in the area immediately and follow your institution's established spill response procedures.[1]
-
Use personal protective equipment during cleanup.[3] Avoid creating dust.[3]
-
Contain and clean up the spill using absorbent materials. All cleanup materials must be collected, contained, and disposed of as hazardous this compound waste.[1][3]
-
Ensure the area is adequately ventilated.[3] Do not let the product enter drains.[3]
5. Final Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for the collection and disposal of the waste.[1][3]
-
The recommended method for final disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
Quantitative Data for Hazardous Waste Handling
The following table summarizes general quantitative guidelines for handling potent chemical waste in a laboratory setting.
| Parameter | Guideline | Source |
| Storage Temperature | 2-8°C | |
| GHS Hazard Code | H302: Harmful if swallowed | [4] |
| Spill Threshold (Small) | < 5 g | [5] |
| Spill Threshold (Large) | > 5 g | [5] |
| Plastic Bag Thickness | 2 mm (Minimum) | [5] |
This compound Disposal Workflow
The diagram below illustrates the logical workflow for the proper disposal of this compound waste, from the point of generation to final disposal.
Caption: Workflow for the safe segregation, containment, and disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Madrasin
For researchers, scientists, and drug development professionals working with the splicing inhibitor Madrasin (also known as DDD00107587), ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to support your critical work.
Immediate Safety and Handling Protocols
This compound is a potent, cell-penetrant pre-mRNA splicing inhibitor that interferes with the early stages of spliceosome assembly.[1][2] While a valuable tool in research, it is crucial to handle it with care. This compound is classified as harmful if swallowed.[3]
Personal Protective Equipment (PPE):
When handling this compound, especially in its powdered form, the following personal protective equipment is mandatory:
-
Eye Protection: Wear safety glasses with side-shields conforming to EN166, or equivalent government standards such as NIOSH (US).[4]
-
Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after handling. Use proper glove removal technique to avoid skin contact. Wash and dry hands thoroughly after handling.[4]
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below recommended exposure limits, use a NIOSH-approved respirator. Ensure adequate ventilation, such as working in a chemical fume hood, especially when handling the powdered form to avoid dust formation.[4]
-
Body Protection: Wear a laboratory coat to prevent skin contact.
Emergency First Aid Measures:
In case of accidental exposure, follow these procedures immediately:
-
If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and consult a physician.[4]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[4]
-
In Case of Eye Contact: Flush eyes with water as a precaution for at least 15 minutes.[4]
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4]
Operational Plan: From Receipt to Disposal
A systematic approach to managing this compound in the laboratory minimizes risks and ensures the integrity of your experiments.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly closed container in a dry and well-ventilated place.
-
Recommended storage temperatures vary by supplier, with common recommendations being 2-8°C for short-term storage and -20°C or -80°C for long-term storage of stock solutions.[5] Always refer to the supplier's specific instructions.
Preparation of Stock Solutions:
-
This compound is typically soluble in DMSO.
-
All handling of the powdered form should be done in a chemical fume hood to avoid inhalation of dust.
-
Use appropriate volumetric glassware and ensure it is clean and dry before use.
-
Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.
Experimental Use:
-
When treating cells, such as HeLa or HEK293, with this compound, typical concentrations range from 10-30 µM for durations of 4 to 24 hours.[5]
-
Always use appropriate aseptic techniques when working with cell cultures.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
-
Unused Compound: Dispose of unused this compound as hazardous chemical waste. Do not let the product enter drains.[4]
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, pipette tips, and culture vessels, should be considered contaminated.
-
Solid Waste: Collect in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container.
-
-
Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures.
Quantitative Data Summary
For quick reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₇N₅O₂ | [3] |
| Molecular Weight | 311.34 g/mol | [3] |
| CAS Number | 374913-63-0 | [3][5] |
| Appearance | White to dark brown powder | |
| Solubility | DMSO: 0.5 mg/mL (warmed) | |
| Storage Temperature | 2-8°C (short-term), -20°C or -80°C (long-term) | [5] |
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol details a method for analyzing the effect of this compound on the cell cycle progression of HeLa cells.[1][5]
-
Cell Seeding: Seed HeLa cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 10-30 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 4, 8, and 24 hours).
-
Cell Harvesting:
-
Aspirate the media.
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Trypsinize the cells and collect them in a 15 mL conical tube.
-
Centrifuge the cells to form a pellet and discard the supernatant.
-
-
Cell Fixation:
-
Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping.
-
Fix the cells at room temperature for 30 minutes or at 4°C overnight.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to gate the cell populations and analyze the cell cycle distribution (G1, S, G2/M phases).
-
Visualizing this compound's Mechanism of Action
This compound acts by inhibiting the early stages of spliceosome assembly, a critical process in pre-mRNA splicing. The following diagram illustrates this mechanism.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
